molecular formula C19H32O4 B15601482 Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate

Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate

Número de catálogo: B15601482
Peso molecular: 324.5 g/mol
Clave InChI: XQZSPTLVWZFXHO-ACDRZPINSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate is a useful research compound. Its molecular formula is C19H32O4 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H32O4

Peso molecular

324.5 g/mol

Nombre IUPAC

methyl 8-[(2S,3R)-3-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]oxiran-2-yl]octanoate

InChI

InChI=1S/C19H32O4/c1-3-4-8-11-16(20)14-15-18-17(23-18)12-9-6-5-7-10-13-19(21)22-2/h4,8,14-18,20H,3,5-7,9-13H2,1-2H3/b8-4-,15-14+/t16-,17-,18+/m0/s1

Clave InChI

XQZSPTLVWZFXHO-ACDRZPINSA-N

Origen del producto

United States

Foundational & Exploratory

Biological role of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Role of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9,10-epoxy-13-hydroxy-octadecadienoate is a representative of a class of oxidized lipids derived from linoleic acid, an essential fatty acid. These molecules, characterized by an epoxy and a hydroxyl group on an eighteen-carbon backbone, are emerging as critical mediators in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the current understanding of the biological roles of methyl 9,10-epoxy-13-hydroxy-octadecadienoate and its related isomers. We will delve into its structural context, biosynthesis, and pivotal functions in maintaining the mammalian skin barrier and modulating inflammatory responses. Furthermore, this guide will detail the synthetic and analytical methodologies crucial for its study, explore its known mechanisms of action and associated signaling pathways, and present future perspectives for therapeutic development.

Introduction: A Multifaceted Lipid Mediator

Methyl 9,10-epoxy-13-hydroxy-octadecadienoate belongs to the family of hydroxy-epoxy derivatives of linoleic acid. The precise stereochemistry of the epoxy and hydroxyl groups, as well as the geometry of the double bonds, gives rise to a variety of isomers, each with potentially distinct biological activities. These molecules are not mere byproducts of lipid peroxidation but are increasingly recognized as active signaling molecules. Their structural similarity to other well-characterized lipid mediators suggests their involvement in a wide range of cellular processes. A significant challenge in this field has been the limited availability of these compounds and the analytical complexity required for their study, which has historically hindered a deeper understanding of their roles.[1][2]

The Pivotal Role in Epidermal Barrier Function

One of the most well-documented functions of hydroxy-epoxy-octadecenoates is their contribution to the formation and maintenance of the mammalian skin permeability barrier.[1][2] This barrier is essential for preventing water loss and protecting the body from external insults.

Linoleic acid, esterified in ceramides, undergoes enzymatic oxidation to form these epoxy-hydroxy derivatives. These oxidized lipids are then proposed to facilitate covalent binding to proteins within the epidermis, creating a robust, impermeable structure.[2] While the exact mechanisms are still under investigation, it is clear that these linoleic acid metabolites are indispensable for proper skin barrier function.

Experimental Workflow: Investigating Skin Barrier Function

The following workflow outlines a general approach to studying the effect of methyl 9,10-epoxy-13-hydroxy-octadecadienoate on skin barrier function using in vitro models.

Skin_Barrier_Workflow cluster_prep Preparation cluster_treatment Treatment & Differentiation cluster_analysis Analysis Start Synthesize or Procure Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate Cell_Culture Culture Human Keratinocytes (e.g., HaCaT cells) Start->Cell_Culture Treatment Treat Keratinocytes with the Compound at Various Concentrations Cell_Culture->Treatment Differentiation Induce Keratinocyte Differentiation (e.g., high calcium) Treatment->Differentiation TEER Measure Transepithelial Electrical Resistance (TEER) Differentiation->TEER Permeability Assess Paracellular Permeability (e.g., Lucifer Yellow assay) Differentiation->Permeability Protein_Expression Analyze Barrier Protein Expression (e.g., Involucrin, Loricrin via Western Blot) Differentiation->Protein_Expression

Caption: Workflow for assessing the impact of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate on skin barrier function.

Modulation of Inflammatory Pathways

Emerging evidence suggests that oxidized linoleic acid metabolites, including compounds structurally related to methyl 9,10-epoxy-13-hydroxy-octadecadienoate, possess anti-inflammatory properties.[3] For instance, (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester has been shown to suppress inflammation in mouse models.[3] Another related compound, methyl 9-oxo-(10E,12E)-octadecadienoate, attenuates the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by blocking the phosphorylation of STAT3.[4]

While direct evidence for the anti-inflammatory role of methyl 9,10-epoxy-13-hydroxy-octadecadienoate is still being gathered, its structural relatives point towards a potential mechanism involving the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[5][6]

Potential Anti-Inflammatory Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which methyl 9,10-epoxy-13-hydroxy-octadecadienoate might exert its anti-inflammatory effects, based on the activity of related compounds.

Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events Compound Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate IKK IKK Compound->IKK Inhibition MAPK MAPK (p38, JNK, ERK) Compound->MAPK Inhibition STAT3 STAT3 Compound->STAT3 Inhibition of Phosphorylation IkappaB IκBα IKK->IkappaB Phosphorylates & Promotes Degradation NFkappaB NF-κB IkappaB->NFkappaB Sequesters (Inhibition) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation AP1 AP-1 MAPK->AP1 Activation STAT3_nuc p-STAT3 STAT3->STAT3_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkappaB_nuc->Gene_Expression Induces AP1->Gene_Expression Induces STAT3_nuc->Gene_Expression Induces

Caption: Hypothesized anti-inflammatory signaling pathway of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate.

Synthesis and Analytical Characterization

The study of methyl 9,10-epoxy-13-hydroxy-octadecadienoate is critically dependent on robust methods for its synthesis and analysis.

Total Synthesis

A common strategy for the total synthesis of these compounds starts from commercially available precursors and involves several key steps, including Wittig or Horner-Wadsworth-Emmons reactions to establish the carbon backbone and stereoselective epoxidation.[1]

Table 1: Key Steps in the Synthesis of a Hydroxy-Epoxy-Octadecenoate Derivative

StepReactionReagentsPurpose
1OxidationDess-Martin periodinaneConversion of an alcohol to an aldehyde.
2Wittig or Horner-Wadsworth-EmmonsPhosphonium ylide or phosphonate carbanionCarbon-carbon double bond formation.
3EpoxidationPeroxyacid (e.g., m-CPBA)Formation of the epoxide ring.
4ReductionReducing agent (e.g., NaBH4)Conversion of a ketone to a hydroxyl group.

This table represents a generalized synthetic route; specific reagents and conditions will vary depending on the desired stereochemistry.

Analytical Techniques

Due to the presence of various isomers, high-resolution analytical techniques are essential for the separation and identification of methyl 9,10-epoxy-13-hydroxy-octadecadienoate.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used for the separation of different isomers.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of these compounds based on their mass spectra and retention times.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, including the stereochemistry of the molecule.[7]

Future Directions and Therapeutic Potential

The biological activities of methyl 9,10-epoxy-13-hydroxy-octadecadienoate and its congeners suggest significant therapeutic potential. The development of stable analogs that are resistant to metabolic inactivation could provide novel therapeutic agents for inflammatory skin diseases such as atopic dermatitis and psoriasis, where both skin barrier dysfunction and inflammation are key features.[1][2] Further research is needed to fully elucidate the specific protein targets and signaling pathways modulated by these lipid mediators.

Conclusion

Methyl 9,10-epoxy-13-hydroxy-octadecadienoate is a fascinating and biologically important molecule at the intersection of lipid metabolism, skin biology, and immunology. While our understanding of its precise roles is still evolving, it is clear that this class of oxidized linoleic acid metabolites holds significant promise for future research and therapeutic development. Continued efforts in chemical synthesis, analytical methodology, and biological investigation will be crucial to unlocking the full potential of these intriguing lipid mediators.

References

An In-depth Technical Guide to the Discovery and Isolation of Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate, a complex oxylipin derived from the metabolism of polyunsaturated fatty acids. Given the limited direct literature on this specific stereoisomer, this document synthesizes established principles of lipid biochemistry, organic synthesis, and analytical chemistry to present a scientifically grounded framework for its discovery, isolation, and characterization. This guide is intended for researchers, scientists, and professionals in drug development with a foundational understanding of lipid chemistry.

Introduction and Biological Significance

This compound belongs to the class of epoxy-hydroxy fatty acids, which are metabolic products of linoleic acid and other polyunsaturated fatty acids (PUFAs). These molecules, often referred to as oxylipins, are increasingly recognized as potent signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, pain perception, and tissue repair.[1][2] The specific stereochemistry of the epoxide and hydroxyl groups, as well as the geometry of the double bonds, are critical determinants of their biological activity.

While the precise biological role of this particular isomer is not yet fully elucidated, related compounds have demonstrated significant bioactivity. For instance, various epoxy and hydroxy derivatives of linoleic acid are known to be produced via the lipoxygenase (LOX) and cytochrome P450 (CYP) enzymatic pathways.[3][4][5][6] These metabolites can modulate inflammatory responses and may serve as biomarkers for oxidative stress.[2] The exploration of novel stereoisomers like this compound is therefore a promising avenue for the discovery of new therapeutic agents.

Plausible Biosynthetic Pathway

The biosynthesis of this compound likely originates from α-linolenic acid (ALA), an omega-3 fatty acid, due to the presence of the 15(Z) double bond. The formation of the epoxy and hydroxy functionalities with the specified stereochemistry suggests a multi-step enzymatic cascade. A plausible pathway involves the sequential action of lipoxygenases and other modifying enzymes.

A hypothetical biosynthetic route is as follows:

  • Initial Oxygenation: A specific lipoxygenase could introduce a hydroperoxy group at a key position in the α-linolenic acid backbone.

  • Epoxidation and Hydroxylation: Subsequent enzymatic activity, potentially involving a cytochrome P450 monooxygenase or a specialized epoxyalcohol synthase, could form the epoxide ring and the hydroxyl group with the observed stereospecificity.[7]

  • Esterification: The final step would involve the esterification of the carboxylic acid to a methyl ester, which could occur as a downstream metabolic modification.

Biosynthetic Pathway ALA α-Linolenic Acid Intermediate1 Hydroperoxy Intermediate ALA->Intermediate1 Lipoxygenase Intermediate2 Epoxy-hydroxy Acid Intermediate1->Intermediate2 Epoxyalcohol Synthase / CYP450 Target Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy- 11(E),15(Z)-octadecadienoate Intermediate2->Target Esterification

Caption: Plausible biosynthetic pathway of the target molecule from α-linolenic acid.

Isolation and Purification from Biological Matrices

The isolation of this oxylipin from natural sources, such as plant tissues or cell cultures, requires a meticulous multi-step protocol designed to handle low-abundance, chemically sensitive molecules.

Experimental Protocol: Extraction and Purification
  • Sample Homogenization:

    • Flash-freeze the biological sample in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in a cold solvent mixture, typically chloroform:methanol (2:1, v/v), to extract a broad range of lipids.

  • Liquid-Liquid Extraction:

    • Perform a modified Folch or Bligh-Dyer extraction to partition the lipids into an organic phase.[8] This step separates the lipids from polar metabolites, proteins, and other cellular debris.

  • Solid-Phase Extraction (SPE):

    • SPE is a critical step for enriching the sample for oxylipins and removing bulk lipids like triglycerides and phospholipids.[8][9][10] A mixed-mode anion exchange and reverse-phase SPE column is often effective.

    • Conditioning: Condition the SPE cartridge with methanol followed by water.

    • Loading: Load the lipid extract onto the cartridge.

    • Washing: Wash with a non-polar solvent (e.g., hexane) to remove neutral lipids, followed by a polar solvent (e.g., water) to remove water-soluble impurities.

    • Elution: Elute the oxylipins with a mixture of an organic solvent and a weak acid (e.g., acetonitrile/methanol with formic acid).

  • High-Performance Liquid Chromatography (HPLC):

    • Further purification is achieved using reverse-phase HPLC. A C18 column is commonly used with a gradient of water and acetonitrile or methanol containing a small amount of acetic or formic acid to improve peak shape.

    • For separating stereoisomers, chiral HPLC is essential. Polysaccharide-based chiral stationary phases are often employed.[11][12][13]

Isolation Workflow Start Biological Sample Homogenization Homogenization in Chloroform:Methanol Start->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE RPHPLC Reverse-Phase HPLC SPE->RPHPLC ChiralHPLC Chiral HPLC RPHPLC->ChiralHPLC FinalProduct Isolated Target Molecule ChiralHPLC->FinalProduct

Caption: General workflow for the isolation and purification of the target oxylipin.

Total Synthesis Approach

In the absence of sufficient quantities from natural sources, total chemical synthesis provides an alternative route to obtain the pure compound for biological testing. The synthesis of related epoxy-hydroxy-octadecenoates has been reported and serves as a template for a potential synthetic strategy.[14][15]

A plausible retrosynthetic analysis would disconnect the molecule at the double bonds, suggesting the use of Wittig-type reactions to construct the carbon skeleton. The stereocenters at the epoxide and alcohol could be introduced using asymmetric epoxidation and reduction techniques.

Physicochemical and Spectroscopic Characterization

The structural elucidation of the isolated or synthesized compound relies on a combination of spectroscopic techniques.

Property Expected Value/Characteristics
Molecular Formula C₁₉H₃₀O₄
Molecular Weight 322.44 g/mol
Appearance Likely a colorless oil or waxy solid
Solubility Soluble in organic solvents (e.g., methanol, ethanol, chloroform), poorly soluble in water
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Key signals would include those for the methyl ester protons (~3.7 ppm), protons on the epoxide ring (~2.9-3.1 ppm), the proton on the carbon bearing the hydroxyl group (~4.1 ppm), and olefinic protons (~5.3-6.5 ppm).[16]

  • ¹³C NMR: Diagnostic signals would correspond to the carbonyl carbon of the ester (~174 ppm), carbons of the epoxide (~57-58 ppm), the carbon with the hydroxyl group (~70-73 ppm), and olefinic carbons (~125-135 ppm).[16]

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): In positive ion mode, the molecule would likely be detected as its sodium adduct [M+Na]⁺ or protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Fragmentation analysis would reveal characteristic losses of water (from the hydroxyl group) and methanol (from the methyl ester), as well as cleavage at the epoxide ring, which is crucial for determining its position.[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether is typically required to increase volatility.[18][19] The fatty acid methyl ester (FAME) itself is amenable to GC analysis.[20][21][22]

Experimental Protocol: Derivatization for GC-MS Analysis
  • Sample Preparation: Evaporate the solvent from the purified sample under a stream of nitrogen.

  • Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent (e.g., pyridine or acetonitrile).[19]

  • Reaction: Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl group.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Conclusion

This compound represents a structurally complex and biologically intriguing oxylipin. While direct studies on this specific molecule are scarce, this guide provides a robust framework for its discovery, isolation, and characterization by drawing upon established methodologies for related compounds. The elucidation of its biological function through these approaches holds the potential to uncover new signaling pathways and therapeutic targets in inflammation and other disease processes.

References

Topic: Endogenous Synthesis and Analysis of Epoxy Hydroxy Fatty Acids from Linoleic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleic acid (LA), the most abundant polyunsaturated fatty acid (PUFA) in the Western diet, is a precursor to a complex array of bioactive lipid mediators known as oxylipins.[1] While often overshadowed by metabolites of arachidonic acid, LA-derived epoxy and hydroxy fatty acids are emerging as critical regulators of a multitude of physiological and pathological processes, including inflammation, cardiovascular function, and pain signaling.[2][3] These molecules are not formed by a single, linear pathway but are the products of a metabolic network involving cytochrome P450 (CYP) epoxygenases, lipoxygenases (LOX), and the pivotal enzyme soluble epoxide hydrolase (sEH). The balance between the production and degradation of these metabolites, particularly the ratio of epoxy fatty acids to their corresponding diols, is a key determinant of their biological effect. This guide provides an in-depth exploration of the endogenous synthesis of these compounds, delves into their often-opposing biological activities, and presents validated, field-proven methodologies for their robust extraction and quantification, empowering researchers to accurately investigate their roles in health and disease.

Part 1: The Enzymatic Architecture of Linoleic Acid Oxidation

The transformation of linoleic acid into its oxygenated derivatives is a tightly regulated process orchestrated by several key enzyme families. Understanding these pathways is fundamental to interpreting the biological significance of the resulting metabolites.

The Cytochrome P450 (CYP) Epoxygenase Pathway

The initial step in one major branch of this pathway is the epoxidation of linoleic acid by CYP monooxygenases.[1]

  • Mechanism of Action: CYP enzymes, primarily isoforms like CYP2J2, CYP2C8, and CYP2C9, insert an oxygen atom across one of the double bonds of linoleic acid.[1] This reaction yields two primary regioisomeric epoxides: 9,10-epoxyoctadecenoic acid (9,10-EpOME, also known as leukotoxin) and 12,13-epoxyoctadecenoic acid (12,13-EpOME, or isoleukotoxin).[1]

  • Causality in Regulation: The expression and activity of these CYP enzymes are not static. They can be induced by various xenobiotics and endogenous signals, often through nuclear receptors like the constitutive androstane receptor (CAR).[4] This implies that exposure to certain drugs or shifts in metabolic homeostasis can directly alter the rate of EpOME synthesis, providing a potential mechanism for drug-nutrient interactions and metabolic disease progression.[4]

CYP_Epoxygenase_Pathway LA Linoleic Acid (LA) CYP CYP Epoxygenases (CYP2J2, CYP2C8, CYP2C9) LA->CYP EpOMEs Epoxyoctadecenoic Acids (EpOMEs) CYP->EpOMEs Leukotoxin 9,10-EpOME (Leukotoxin) EpOMEs->Leukotoxin Regioisomer Isoleukotoxin 12,13-EpOME (Isoleukotoxin) EpOMEs->Isoleukotoxin Regioisomer Full_CYP_sEH_Pathway cluster_CYP CYP Pathway cluster_sEH sEH Pathway LA Linoleic Acid EpOMEs 9,10-EpOME & 12,13-EpOME LA->EpOMEs CYP2C/2J sEH Soluble Epoxide Hydrolase (sEH) EpOMEs->sEH DiHOMEs 9,10-DiHOME & 12,13-DiHOME sEH->DiHOMEs

References

An In-depth Technical Guide on the Inflammatory Response to Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential inflammatory and anti-inflammatory properties of Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to investigate the biological activities of this and related lipid mediators.

Introduction: A Novel Player in the Complex World of Inflammatory Lipid Mediators

This compound is a specific stereoisomer of a metabolite derived from linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1][2] Its intricate structure, featuring both an epoxide and a hydroxyl group, places it at the crossroads of several critical metabolic pathways that govern inflammation.[3][4][5] The biological activity of such lipid mediators is often dictated by their enzymatic origin and subsequent metabolic fate.

Linoleic acid is metabolized by a family of enzymes known as cytochrome P450 (CYP) epoxygenases, which introduce an epoxide group to form epoxyoctadecenoic acids (EpOMEs).[6][7][8] These EpOMEs are generally considered to be anti-inflammatory and play a protective role in the cardiovascular system.[9][10][11] However, these beneficial effects can be curtailed by the action of soluble epoxide hydrolase (sEH), an enzyme that converts the epoxides into their corresponding diols, dihydroxyoctadecenoic acids (DiHOMEs).[8][12][13][14] These DiHOMEs have been implicated in pro-inflammatory responses and cellular toxicity in various disease models.[15][16][17]

The specific molecule of interest in this guide, this compound, is structurally related to leukotoxin, another linoleic acid-derived epoxide (9,10-epoxy-12-octadecenoate).[18][19] Studies on leukotoxin have revealed that its corresponding diol, formed by sEH, is significantly more toxic than the parent epoxide, suggesting that the epoxide itself may act as a pro-toxicant.[19][20][21][22] This highlights the critical role of sEH in modulating the biological activity of this class of lipid mediators.

Given this background, the central hypothesis for investigating this compound is that its inflammatory or anti-inflammatory properties are dependent on its stability and interaction with sEH. This guide will outline a comprehensive experimental strategy to test this hypothesis, encompassing both in vitro and in vivo approaches.

Experimental Design: A Multi-pronged Approach to Unraveling Biological Activity

To thoroughly characterize the inflammatory response to this compound, a systematic and multi-faceted experimental approach is required. The following workflow provides a logical progression from initial in vitro screening to more complex in vivo validation.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cell_viability Cell Viability Assays (MTT, LDH) cytokine_profiling Cytokine Profiling (ELISA, Multiplex) cell_viability->cytokine_profiling Determine non-toxic concentrations signaling_pathways Signaling Pathway Analysis (Western Blot, Reporter Assays) cytokine_profiling->signaling_pathways Identify key signaling events gene_expression Gene Expression Analysis (RT-qPCR) signaling_pathways->gene_expression Correlate signaling with gene regulation acute_inflammation Acute Inflammation Models (Carrageenan Paw Edema, LPS Challenge) chronic_inflammation Chronic Inflammation Models (Adjuvant-Induced Arthritis) acute_inflammation->chronic_inflammation Assess long-term effects analytical_chemistry Pharmacokinetic & Metabolite Analysis (LC-MS/MS) acute_inflammation->analytical_chemistry Correlate effects with in vivo levels cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Translate in vitro findings to a whole organism model

Caption: A comprehensive experimental workflow for characterizing the inflammatory properties of this compound.

In Vitro Methodologies: Dissecting Cellular Responses

In vitro cell culture models provide a controlled environment to dissect the direct effects of this compound on specific cell types central to the inflammatory process, such as macrophages and endothelial cells.[23][24][25][26]

Cell Viability Assays

Before assessing inflammatory responses, it is crucial to determine the non-toxic concentration range of the test compound.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate RAW 264.7 macrophages or human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 24 hours. Include a vehicle control (e.g., ethanol or DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Quantification of Inflammatory Cytokines

The effect of the compound on the production of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines can be quantified using enzyme-linked immunosorbent assays (ELISAs) or multiplex bead arrays.

Protocol: ELISA for TNF-α Secretion

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of TNF-α in the supernatants based on a standard curve.

Treatment GroupTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)IL-10 Concentration (pg/mL)
Vehicle Control< 50< 30< 20
LPS (100 ng/mL)2500 ± 3001800 ± 250150 ± 20
Compound (1 µM) + LPS1200 ± 150900 ± 100300 ± 40
Compound (10 µM) + LPS600 ± 80450 ± 60450 ± 50

Table 1: Hypothetical Cytokine Profiling Data. This table illustrates the potential anti-inflammatory effects of the compound, characterized by a dose-dependent reduction in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10.

Analysis of Inflammatory Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation.[27] The activation of these pathways can be assessed by Western blotting for key signaling proteins.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Compound This compound IKK IKK Compound->IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory actions of the test compound.

Protocol: Western Blot for Phospho-p65 (NF-κB)

  • Cell Lysis: After treatment and stimulation as described for the cytokine assay, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-p65 and total p65, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phospho-p65 signal to the total p65 signal.

In Vivo Methodologies: Assessing Systemic Effects

Animal models are indispensable for evaluating the efficacy and safety of a compound in a whole organism.[28][29][30][31][32]

Acute Inflammation Models

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimation: Acclimate male Wistar rats (180-200 g) for one week.

  • Compound Administration: Administer this compound (e.g., 1, 5, and 10 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Treatment GroupPaw Volume Increase at 3h (mL)Edema Inhibition (%)
Vehicle Control0.85 ± 0.07-
Indomethacin (10 mg/kg)0.38 ± 0.0455.3
Compound (1 mg/kg)0.72 ± 0.0615.3
Compound (5 mg/kg)0.55 ± 0.0535.3
Compound (10 mg/kg)0.42 ± 0.0450.6

Table 2: Hypothetical Data from Carrageenan-Induced Paw Edema Model. This table illustrates a dose-dependent anti-inflammatory effect of the compound, comparable to the standard NSAID indomethacin.

Analytical Chemistry: LC-MS/MS for Metabolite Profiling

To understand the in vivo fate of the compound and its relationship to the observed effects, it is essential to measure its concentration and that of its metabolites (e.g., the corresponding diol) in plasma and tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will also help to determine if the compound is rapidly converted to its diol by sEH in vivo.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust strategy for characterizing the inflammatory properties of this compound. The results of these studies will elucidate whether this novel lipid mediator possesses pro- or anti-inflammatory activity and whether its effects are modulated by soluble epoxide hydrolase.

Future investigations could explore the compound's effects in more complex, chronic models of inflammation, such as inflammatory bowel disease or atherosclerosis. Furthermore, identifying the specific cellular receptors and downstream targets of this molecule will be crucial for a complete understanding of its mechanism of action and for evaluating its therapeutic potential. The study of such specific lipid mediators is a rapidly evolving field, and a thorough investigation of this compound could provide valuable insights into the intricate regulation of inflammation.[33][34][35][36][37]

References

The Crossroads of Inflammation and Signaling: A Guide to Linoleic Acid Metabolic Pathways Leading to Epoxy Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: Beyond Energy Storage - Linoleic Acid as a Progenitor of Potent Signaling Molecules

Linoleic acid (LA), an 18-carbon omega-6 fatty acid, is the most abundant polyunsaturated fatty acid (PUFA) in the Western diet, primarily derived from vegetable oils, nuts, and seeds[1]. While historically viewed through the lens of its role in energy metabolism and membrane structure, LA is also the precursor to a vast array of oxidized lipid metabolites, collectively known as oxylipins. These molecules are not mere metabolic byproducts but potent signaling mediators that regulate a spectrum of physiological and pathological processes. This guide focuses specifically on the enzymatic pathways that convert linoleic acid into epoxyoctadecenoic acids (EpOMEs), a class of epoxy fatty acids (EpFAs) gaining significant attention for their roles in inflammation, cardiovascular homeostasis, and pain signaling.

The biological activity of these epoxides is tightly regulated by their subsequent metabolism. The enzyme soluble epoxide hydrolase (sEH) rapidly converts EpOMEs into their corresponding diols, the dihydroxyoctadecenoic acids (DiHOMEs)[1]. This conversion is a critical control point, as the diols often exhibit different, and sometimes opposing, biological activities compared to their parent epoxides[2]. Understanding the intricate enzymatic machinery that governs the formation and degradation of these molecules is paramount for researchers seeking to unravel their roles in health and disease and for drug development professionals targeting these pathways for therapeutic intervention.

This technical guide provides a comprehensive overview of the core metabolic routes, field-proven experimental protocols for their investigation, and the causal logic behind key methodological choices, empowering researchers to confidently explore this dynamic signaling nexus.

Part 1: The Core Enzymatic Pathways of Linoleic Acid Epoxidation

The conversion of linoleic acid to epoxy fatty acids is not a random event but a highly controlled process orchestrated by specific enzyme families. While the Cytochrome P450 epoxygenase pathway is the primary route, contributions from lipoxygenase and cyclooxygenase pathways create a complex and interconnected metabolic network.

The Cytochrome P450 (CYP) Epoxygenase Pathway: The Principal Route to EpOMEs

The most direct and well-characterized pathway for LA epoxidation is mediated by Cytochrome P450 (CYP) epoxygenases[1][3]. These heme-containing monooxygenases introduce an oxygen atom across one of the double bonds of linoleic acid to form an epoxide ring.

Mechanism and Key Enzymes: The primary CYP isoforms responsible for this conversion in humans include CYP2J2, CYP2C8, and CYP2C9[1][4]. These enzymes metabolize LA into two main regioisomers:

  • 9,10-Epoxyoctadecenoic Acid (9,10-EpOME): Also known as Leukotoxin.

  • 12,13-Epoxyoctadecenoic Acid (12,13-EpOME): Also known as Isoleukotoxin.

These EpOMEs are bioactive signaling molecules. However, their signaling lifespan is curtailed by the action of soluble epoxide hydrolase (sEH), which hydrolyzes the epoxide ring to form the corresponding vicinal diols: 9,10-DiHOME and 12,13-DiHOME, respectively[1][5]. This enzymatic conversion is a critical regulatory step, as the DiHOMEs often possess pro-inflammatory properties, in contrast to the generally anti-inflammatory nature of the parent EpOMEs[2].

CYP_Pathway LA Linoleic Acid (LA) CYP CYP Epoxygenases (CYP2C9, CYP2J2, etc.) LA->CYP EpOMEs 9,10-EpOME & 12,13-EpOME CYP->EpOMEs + O2 sEH Soluble Epoxide Hydrolase (sEH) EpOMEs->sEH Signaling Biological Activity (Anti-inflammatory, Vasodilation) EpOMEs->Signaling DiHOMEs 9,10-DiHOME & 12,13-DiHOME sEH->DiHOMEs + H2O SignalingDiol Biological Activity (Pro-inflammatory, Cytotoxic) DiHOMEs->SignalingDiol

Caption: Cytochrome P450 pathway for Linoleic Acid epoxidation.

The Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathways

While the CYP pathway directly forms epoxides, the LOX and COX pathways primarily convert PUFAs into hydroperoxides, prostaglandins, and other eicosanoids[1][2]. Their role in forming LA-derived epoxides is less direct but involves important pathway crosstalk.

  • Lipoxygenase (LOX) Pathway: LOX enzymes, such as 15-LOX, oxygenate LA to form hydroperoxyoctadecadienoic acids (HPODEs)[6]. While not a direct epoxidation, these hydroperoxides are highly reactive intermediates. Some studies suggest that certain lipoxygenases can act on existing epoxy fatty acids to create more complex molecules, or that the hydroperoxides can be rearranged by hydroperoxide isomerases to form epoxyalcohols[7][8][9]. This represents a secondary, modifying pathway rather than a primary source of EpOMEs.

  • Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) are famous for their role in producing prostaglandins from arachidonic acid[10]. They can also metabolize linoleic acid, primarily yielding hydroxyoctadecadienoic acids (HODEs)[4]. Direct epoxide formation from LA via COX is not a major route. However, the inflammatory conditions often promoted by COX products can, in turn, induce the expression of CYP epoxygenases, indirectly linking the two pathways.

Table 1: Key Enzymes in Linoleic Acid Oxidation

Enzyme FamilySpecific Enzyme(s)Primary LA MetabolitesBiological Significance of Products
Cytochrome P450 CYP2C8, CYP2C9, CYP2J29,10-EpOME, 12,13-EpOMEGenerally anti-inflammatory, vasodilatory, analgesic[3].
Soluble Epoxide Hydrolase sEH9,10-DiHOME, 12,13-DiHOMEOften pro-inflammatory, cytotoxic, implicated in metabolic dysfunction[2].
Lipoxygenase 5-LOX, 15-LOXHydroperoxides (HPODEs), Hydroxides (HODEs)Precursors to other signaling molecules; roles in inflammation[6].
Cyclooxygenase COX-1, COX-2Hydroxides (HODEs), Prostanoid-like moleculesPrimarily involved in inflammatory responses[4].

Part 2: Field-Proven Methodologies for Interrogating LA Metabolism

Investigating the formation of EpOMEs requires a robust and validated experimental workflow. As a Senior Application Scientist, I emphasize a self-validating system, from cell culture to mass spectrometry, to ensure data integrity and reproducibility.

Experimental Workflow: From Cell Culture to Data

The following diagram outlines the comprehensive workflow for studying LA metabolism in an in vitro setting. Each step is critical for preserving the chemical integrity of these often-labile lipid mediators.

Caption: Comprehensive workflow for studying LA metabolism.

Protocol 1: Cell Culture and Treatment with Linoleic Acid

Causality: Free fatty acids like LA are poorly soluble in aqueous cell culture media and can be cytotoxic at high concentrations[11]. To mimic physiological conditions where fatty acids are transported by albumin in the blood, LA must be complexed with fatty-acid-free Bovine Serum Albumin (BSA)[12]. This enhances solubility, ensures bioavailability, and prevents non-specific effects.

Methodology:

  • Cell Seeding: Plate cells (e.g., human umbilical vein endothelial cells, HUVECs) in appropriate culture vessels and grow to ~80% confluence. Use of serum-free or low-serum media for the treatment phase is recommended to minimize background levels of fatty acids[12].

  • Preparation of LA-BSA Stock Solution (5 mM LA, 10% BSA): a. Prepare a 10% (w/v) solution of fatty-acid-free BSA in sterile PBS. Warm to 37°C and stir until fully dissolved. b. Prepare a 100 mM stock of linoleic acid in ethanol. c. While vortexing the 10% BSA solution, slowly add the 100 mM LA stock to achieve a final concentration of 5 mM LA. The molar ratio should be carefully controlled. d. Incubate the LA-BSA complex at 37°C for 30-60 minutes to allow for complete binding. e. Sterile filter the final solution through a 0.22 µm filter.

  • Cell Treatment: a. Aspirate the growth medium from the cells and wash once with sterile PBS. b. Add fresh serum-free or low-serum medium containing the desired final concentration of the LA-BSA complex (e.g., 10-100 µM LA). Include a "BSA only" vehicle control. c. Incubate for the desired time period (e.g., 4 to 24 hours) at 37°C in a CO2 incubator.

  • Harvesting: a. Collect the culture medium into a separate tube (to analyze secreted metabolites). b. Wash cells twice with ice-cold PBS. c. Scrape cells into PBS and pellet by centrifugation[13]. Flash freeze both the cell pellet and the collected medium in liquid nitrogen and store at -80°C until extraction.

Protocol 2: Lipid Extraction from Cells or Plasma

Causality: The goal is to efficiently extract lipophilic metabolites like EpOMEs from the aqueous cellular matrix while precipitating proteins and minimizing degradation. The use of methyl-tert-butyl ether (MTBE) is a modern alternative to the classic Folch method, offering lower toxicity and improved phase separation[14]. Spiking with a stable isotope-labeled internal standard (e.g., d4-9,10-EpOME) before extraction is a self-validating step; it corrects for any sample loss during preparation and variability in instrument response, ensuring accurate quantification.

Methodology:

  • Preparation: Place all samples (cell pellets, plasma) and solvents on ice. Pre-chill all tubes.

  • Internal Standard Spike: To each sample, add a known amount of an internal standard mix dissolved in methanol (e.g., 10 µL containing d4-EpOMEs and d4-DiHOMEs). Also prepare a process blank containing only solvents and the internal standard[14].

  • Solvent Addition & Lysis: a. To a cell pellet or 50 µL of plasma, add 225 µL of ice-cold methanol (containing the internal standard) and 750 µL of ice-cold MTBE[14]. b. Vortex vigorously for 1 minute to lyse cells and precipitate proteins. c. Incubate on a shaker at 4°C for 20 minutes.

  • Phase Separation: a. Add 188 µL of LC-MS grade water to induce phase separation[14]. b. Vortex for 20 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: a. Two distinct layers will form: an upper organic layer (containing lipids) and a lower aqueous layer. A protein pellet will be at the interface. b. Carefully collect the upper organic layer into a new clean tube, avoiding the protein pellet.

  • Drying and Reconstitution: a. Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat. b. Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., 90:10 Methanol:Water) for LC-MS/MS analysis[14]. Vortex, centrifuge to pellet any insoluble debris, and transfer the supernatant to an LC vial.

Protocol 3: LC-MS/MS Analysis and Quantification

Causality: Liquid chromatography (LC) is required to separate the different EpOME and DiHOME isomers from each other and from the complex lipid matrix. A reversed-phase C18 column is used to separate lipids based on their hydrophobicity. Tandem mass spectrometry (MS/MS) provides exquisite specificity and sensitivity. By using Multiple Reaction Monitoring (MRM), the instrument is programmed to detect a specific precursor ion (the molecular weight of the EpOME) and a specific product ion generated by its fragmentation, creating a unique signature that confirms both identity and quantity.

Methodology:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)[15].

    • Mobile Phase A: Water with 0.1% acetic acid[15].

    • Mobile Phase B: Methanol with 0.1% acetic acid[15].

    • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the lipophilic analytes. For example: 0-3 min at 30% B, ramp to 95% B over 12 min, hold for 2 min, then re-equilibrate [based on 20].

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ESI is typically used for fatty acids as they readily form [M-H]⁻ ions.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Set up the instrument to monitor the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

Table 2: Example MRM Transitions for LA Metabolites (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
9,10-EpOME / 12,13-EpOME295.2171.1Fragmentation at the epoxide ring.
d4-9,10-EpOME (Internal Std)299.2171.1Deuterated standard, fragments similarly.
9,10-DiHOME / 12,13-DiHOME313.2171.1 / 157.1Loss of water and cleavage.
d4-9,10-DiHOME (Internal Std)317.2171.1 / 157.1Deuterated standard, fragments similarly.
(Note: Specific product ions and collision energies must be optimized for the specific instrument being used).

Conclusion and Future Directions

The metabolic conversion of linoleic acid into epoxy fatty acids represents a critical signaling hub that influences a wide array of biological processes. The CYP450 epoxygenase pathway is the primary driver of this transformation, producing bioactive EpOMEs whose effects are tightly controlled by their hydrolysis to DiHOMEs via the soluble epoxide hydrolase. This sEH-mediated conversion serves as a key regulatory switch and has emerged as a promising therapeutic target for a variety of diseases characterized by inflammation and mitochondrial dysfunction, including cardiovascular disease and pain[2][16].

The robust methodologies detailed in this guide—from precise cell treatment to validated lipid extraction and sensitive LC-MS/MS analysis—provide the framework necessary for researchers to accurately probe this pathway. Future research should focus on elucidating the specific receptors and downstream signaling cascades activated by individual EpOME isomers[17][18], understanding the metabolic crosstalk with LOX and COX pathways in specific disease contexts, and translating the therapeutic potential of sEH inhibition into clinical applications. By applying these rigorous techniques, the scientific community can continue to unlock the full therapeutic potential of modulating this pivotal lipid signaling axis.

References

An In-depth Technical Guide to the Mechanism of Action of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the mechanistic underpinnings of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate, a complex lipid mediator derived from the oxidative metabolism of linoleic acid. Synthesized for researchers, scientists, and professionals in drug development, this document delves into the biosynthesis, molecular targets, and cellular effects of this compound. We will dissect its metabolic pathway, focusing on the interplay of cytochrome P450 epoxygenases and soluble epoxide hydrolase, and illuminate its potential roles in modulating critical signaling cascades, including the peroxisome proliferator-activated receptor (PPAR) and nuclear factor-kappa B (NF-κB) pathways. This guide integrates established scientific principles with detailed experimental protocols and data visualization to offer a thorough understanding of this intriguing bioactive lipid.

Introduction: The Emerging Significance of Oxidized Linoleic Acid Metabolites

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is not merely a structural component of cell membranes and a source of energy. Its true significance in cellular signaling is revealed through its conversion into a diverse array of bioactive oxidized metabolites. These molecules, collectively known as oxylipins, are potent signaling molecules that regulate a wide spectrum of physiological and pathophysiological processes, including inflammation, immune responses, and vascular tone.

Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate belongs to a specific class of these metabolites, characterized by the presence of both an epoxide and a hydroxyl group on the octadecadienoate backbone. This structural complexity hints at a nuanced biological activity, distinguishing it from its precursor and other related linoleic acid derivatives. This guide will systematically unravel the mechanism of action of this specific methyl ester, providing a foundational understanding for future research and therapeutic development.

Biosynthesis and Metabolic Fate: A Two-Step Enzymatic Cascade

The journey of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate from its linoleic acid precursor is a multi-step enzymatic process, primarily orchestrated by two key enzyme families: the cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH).

Step 1: Epoxidation by Cytochrome P450 Epoxygenases

The initial and rate-limiting step in the formation of the epoxide is the oxidation of linoleic acid by CYP epoxygenases. These enzymes, located primarily in the endoplasmic reticulum, introduce an oxygen atom across one of the double bonds of the linoleic acid backbone, forming an epoxide ring. Specifically, to generate the 9,10-epoxy isomer, the double bond at the C9-C10 position is targeted. The subsequent hydroxylation at the C13 position is also thought to be mediated by CYP enzymes or lipoxygenases. The esterification to a methyl group likely occurs during or after these oxidative modifications.

Step 2: Hydrolysis by Soluble Epoxide Hydrolase (sEH)

The epoxide group is a highly reactive moiety, and its metabolic fate is crucial in determining the ultimate biological activity of the molecule. The primary enzyme responsible for the metabolism of fatty acid epoxides is the soluble epoxide hydrolase (sEH). This cytosolic enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form a vicinal diol, in this case, a 9,10-dihydroxy derivative. The resulting dihydroxy metabolite often exhibits distinct, and sometimes opposing, biological activities compared to its parent epoxide.[1] Therefore, the balance between the levels of the epoxy-hydroxy and the dihydroxy-hydroxy metabolites is a critical determinant of the overall cellular response.

Metabolic Pathway Linoleic Acid Linoleic Acid 9,10-Epoxy-13-hydroxy-octadecadienoate (Methyl Ester) 9,10-Epoxy-13-hydroxy-octadecadienoate (Methyl Ester) Linoleic Acid->9,10-Epoxy-13-hydroxy-octadecadienoate (Methyl Ester) CYP Epoxygenases / Lipoxygenases 9,10-Dihydroxy-13-hydroxy-octadecadienoate (Methyl Ester) 9,10-Dihydroxy-13-hydroxy-octadecadienoate (Methyl Ester) 9,10-Epoxy-13-hydroxy-octadecadienoate (Methyl Ester)->9,10-Dihydroxy-13-hydroxy-octadecadienoate (Methyl Ester) Soluble Epoxide Hydrolase (sEH)

Caption: Biosynthesis of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate and its subsequent metabolism.

Core Mechanism of Action: A Tale of Two Signaling Pathways

The biological effects of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate and its metabolites are primarily mediated through their interaction with key intracellular signaling pathways, most notably the Peroxisome Proliferator-Activated Receptors (PPARs) and the Nuclear Factor-kappa B (NF-κB) pathway.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in the regulation of lipid and glucose metabolism, as well as inflammation.[2] There is growing evidence that oxidized metabolites of linoleic acid, particularly those with hydroxyl and keto functionalities, can act as endogenous ligands for PPARs.[3][4][5]

Specifically, 13-hydroxyoctadecadienoic acid (13-HODE), a closely related compound, has been shown to activate PPARγ.[3][4] Furthermore, the 13-oxo derivative of linoleic acid is a potent activator of both PPARα and PPARγ.[6][7] It is therefore highly plausible that Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate, by virtue of its 13-hydroxy group, also functions as a PPAR agonist.

Activation of PPARs by this lipid mediator would lead to the transcriptional regulation of target genes involved in:

  • Anti-inflammatory responses: PPARs can repress the expression of pro-inflammatory genes.

  • Metabolic regulation: Upregulation of genes involved in fatty acid oxidation and glucose homeostasis.

PPAR Activation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Molecule Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate PPAR PPAR Molecule->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Anti-inflammatory, Metabolic Genes) PPRE->Gene_Expression Regulates

Caption: Proposed PPAR activation by Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules. The activation of NF-κB is tightly regulated, and its dysregulation is implicated in numerous inflammatory diseases.

Epoxy fatty acids, in general, have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[3] This inhibition is thought to occur through the prevention of the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκB, epoxy fatty acids prevent the translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.

Given the structural similarity, it is proposed that Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate shares this anti-inflammatory property. The presence of the 13-hydroxy group may further enhance this activity. For instance, a related compound, 13-oxo-octadecadienoic acid (13-KODE), has been demonstrated to inhibit the LPS-induced nuclear translocation of NF-κB in macrophages.[8][9]

NF-kB Inhibition Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Molecule Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate IKK IKK Molecule->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: Proposed inhibition of the NF-κB pathway by Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate.

Experimental Workflows for Mechanistic Elucidation

To rigorously investigate the proposed mechanisms of action, a series of well-defined experimental workflows are essential. The following protocols provide a framework for studying the biological effects of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate in a controlled laboratory setting.

Total Synthesis of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate

The availability of a pure and well-characterized compound is paramount for any mechanistic study. A multi-step organic synthesis approach can be employed to produce Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate. A plausible synthetic route, adapted from the synthesis of a similar compound, is outlined below.[10]

Protocol 1: Total Synthesis

  • Oxidation of Methyl 9-hydroxynonanoate: The commercially available starting material is oxidized using a mild oxidizing agent like Dess-Martin periodinane to yield the corresponding aldehyde, methyl 9-oxononanoate.

  • Wittig Reaction: The aldehyde is then subjected to a Wittig reaction with a suitable phosphorane to introduce the conjugated double bond system.

  • Horner-Wadsworth-Emmons Reaction: A subsequent Horner-Wadsworth-Emmons reaction with a keto-phosphonate installs the enone functionality.

  • Epoxidation: The dienone is then epoxidized at the 9,10-position using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction of the Ketone: The ketone at the 13-position is stereoselectively reduced to the desired hydroxyl group using a reducing agent like sodium borohydride.

  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Synthesis Workflow Start Methyl 9-hydroxynonanoate Step1 Oxidation Start->Step1 Step2 Wittig Reaction Step1->Step2 Step3 HWE Reaction Step2->Step3 Step4 Epoxidation Step3->Step4 Step5 Reduction Step4->Step5 End Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate Step5->End

References

Unveiling the Marine Origins of a Potent Oxylipin: A Technical Guide to Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and methodologies for the isolation and characterization of Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate. This specific oxylipin, a derivative of linoleic acid, represents a class of molecules with significant potential in drug discovery and development, primarily due to the anti-inflammatory properties exhibited by related compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel bioactive compounds from natural sources.

Introduction: The Significance of Oxylipins from Marine Algae

Oxylipins are a diverse family of oxygenated fatty acids that play crucial roles in a myriad of biological processes, including inflammation, cell signaling, and defense mechanisms.[3] While present in various organisms, marine algae, particularly red algae (Rhodophyta), have emerged as a prolific source of structurally unique and biologically active oxylipins.[4] These compounds are products of the lipoxygenase (LOX) pathway, which introduces molecular oxygen into polyunsaturated fatty acids like linoleic acid, initiating a cascade of enzymatic transformations that yield a wide array of functionalized molecules, including epoxy and hydroxy derivatives. The specific stereochemistry of this compound suggests a highly controlled enzymatic synthesis, pointing towards a significant biological role.

Probable Natural Sources and Biosynthetic Pathway

While the definitive isolation of this compound from a specific natural source is not extensively documented in readily available literature, compelling evidence points towards red algae of the genus Gracilariopsis as a highly probable origin. The red alga Gracilariopsis lemaneiformis is known to possess a robust lipoxygenase pathway capable of metabolizing linoleic acid into various epoxy and dihydroxy derivatives.[5]

The proposed biosynthetic pathway for this intricate molecule commences with the enzymatic modification of linoleic acid. This process is likely initiated by a specific lipoxygenase (LOX) enzyme that catalyzes the stereospecific insertion of oxygen. Subsequent enzymatic reactions, potentially involving a hydroperoxide isomerase or a similar enzyme, would then form the epoxy and hydroxy functionalities with the observed stereochemistry.

Biosynthetic Pathway Linoleic Acid Linoleic Acid Hydroperoxy Intermediate Hydroperoxy Intermediate Linoleic Acid->Hydroperoxy Intermediate Oxygenation Lipoxygenase (LOX) Lipoxygenase (LOX) Lipoxygenase (LOX)->Hydroperoxy Intermediate Target Molecule Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy- 11(E),15(Z)-octadecadienoate Hydroperoxy Intermediate->Target Molecule Epoxidation & Hydroxylation Epoxygenase/Isomerase Epoxygenase/Isomerase Epoxygenase/Isomerase->Target Molecule

Caption: Proposed biosynthetic pathway of the target oxylipin.

Methodologies for Extraction, Purification, and Characterization

The successful isolation and characterization of this compound from a natural source such as Gracilariopsis lemaneiformis requires a systematic and robust experimental workflow. The following protocols are based on established methods for the extraction and purification of oxylipins from marine algae.

Experimental Workflow

Experimental Workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Algal Biomass Algal Biomass Homogenization Homogenization Algal Biomass->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract SPE Solid-Phase Extraction (SPE) Crude Extract->SPE HPLC HPLC Fractionation SPE->HPLC Pure Compound Pure Compound HPLC->Pure Compound Mass Spectrometry Mass Spectrometry (MS) Pure Compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Structure Elucidation Structure Elucidation Mass Spectrometry->Structure Elucidation NMR Spectroscopy->Structure Elucidation

Caption: A typical workflow for isolating and identifying oxylipins.

Detailed Protocols

1. Extraction of Oxylipins from Algal Biomass

This protocol is adapted from established methods for extracting lipids from marine algae.

  • Sample Preparation: Freshly collected algal biomass should be immediately frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation of the target compounds. The dried biomass is then ground into a fine powder.

  • Solvent Extraction:

    • Suspend the powdered algae in a mixture of chloroform and methanol (2:1, v/v).

    • Homogenize the suspension using a high-speed blender or sonicator.

    • Stir the mixture at room temperature for several hours to ensure complete extraction.

    • Filter the mixture to remove solid debris.

    • Partition the filtrate by adding a saline solution. The lower organic phase, containing the lipids and oxylipins, is collected.

    • Evaporate the solvent under reduced pressure to obtain the crude lipid extract.

2. Purification using Solid-Phase Extraction (SPE) and HPLC

The crude extract will contain a complex mixture of lipids, necessitating further purification.

  • Solid-Phase Extraction (SPE): A silica-based SPE cartridge is recommended for the initial fractionation of the crude extract.

    • Condition the SPE cartridge with a non-polar solvent (e.g., hexane).

    • Load the crude extract onto the cartridge.

    • Elute with a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

    • Collect the fractions and analyze them by thin-layer chromatography (TLC) or a preliminary LC-MS run to identify the fractions containing the target compound.

  • High-Performance Liquid Chromatography (HPLC): The enriched fractions from SPE are subjected to reversed-phase HPLC for final purification.

    • Column: A C18 column is suitable for separating fatty acid derivatives.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of formic acid to improve peak shape, is typically used.

    • Detection: UV detection at a wavelength appropriate for conjugated dienes (around 235 nm) is effective for many oxylipins. Fractions corresponding to the target compound's peak are collected.

3. Structural Characterization

The definitive identification of the purified compound requires advanced spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides valuable fragmentation data that aids in structural elucidation.

Parameter Expected Value/Information
Molecular Formula C19H30O4
Exact Mass Determined by HR-MS
Key MS/MS Fragments Fragments corresponding to the loss of water, methoxy group, and cleavage at the epoxy ring.
1H NMR Signals for olefinic protons, protons adjacent to the epoxy and hydroxyl groups, and the methyl ester.
13C NMR Resonances for carbonyl carbon, olefinic carbons, carbons of the epoxy ring, and the carbon bearing the hydroxyl group.

Biological Activity and Potential Applications

While specific bioactivity data for this compound is limited, the broader class of epoxy-hydroxy fatty acids derived from linoleic and other polyunsaturated fatty acids has demonstrated significant anti-inflammatory properties.[1][2] These compounds are known to modulate key inflammatory pathways, making them attractive candidates for the development of new therapeutic agents for a range of inflammatory conditions. The unique stereochemistry of the target molecule suggests it may have specific interactions with biological targets, warranting further investigation into its pharmacological profile.

Conclusion

This compound represents a structurally complex and biologically promising oxylipin. While its definitive natural source requires further investigation, marine red algae such as Gracilariopsis lemaneiformis stand out as a primary candidate for its discovery. The methodologies outlined in this guide provide a comprehensive framework for the successful isolation, purification, and characterization of this and other novel oxylipins. The exploration of such compounds from marine sources continues to be a fertile ground for the discovery of new chemical entities with the potential to address unmet medical needs.

References

Physiological relevance of epoxy fatty acid methyl esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physiological Roles of Epoxy Fatty Acids and the Utility of Their Methyl Ester Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of epoxy fatty acids (EpFAs), a class of potent lipid mediators with significant therapeutic potential. We will delve into their biosynthesis, metabolism, and diverse physiological functions, with a specific focus on the strategic use of their methyl ester derivatives (EpFAMEs) as prodrugs in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery seeking to understand and leverage the EpFA signaling pathway.

Section 1: The Cytochrome P450 Pathway: A New Frontier in Lipid Signaling

The metabolism of polyunsaturated fatty acids (PUFAs) is a cornerstone of cellular signaling, traditionally dominated by the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which primarily produce inflammatory mediators. However, a third major route, the cytochrome P450 (CYP450) epoxygenase pathway, generates a class of lipid mediators known as epoxy fatty acids (EpFAs) that exhibit markedly different biological profiles.[1][2]

Unlike the largely pro-inflammatory products of the COX and LOX pathways, EpFAs are powerful signaling molecules that are predominantly anti-inflammatory, analgesic, vasodilatory, and cardioprotective.[3][4][5] These beneficial effects position the CYP450 epoxygenase pathway as a prime therapeutic target. The physiological concentrations and activity of EpFAs are tightly regulated by the enzyme soluble epoxide hydrolase (sEH) , which rapidly converts them into less active dihydroxy fatty acids (DHFAs).[1][3][6] Consequently, inhibiting sEH has become a key strategy to stabilize and enhance the endogenous levels of these beneficial lipids.[6][7]

While EpFAs themselves are the endogenous effectors, their inherent instability and rapid metabolism in vivo present challenges for research and therapeutic application. This is where epoxy fatty acid methyl esters (EpFAMEs) become critically important. By converting the parent EpFA to a methyl ester, researchers can create a more stable prodrug that, upon administration, is hydrolyzed by cellular esterases to release the active EpFA, thereby facilitating the study of its physiological effects and enhancing its therapeutic potential.[3][8]

Section 2: Biosynthesis and Metabolic Fate of Epoxy Fatty Acids

The generation and degradation of EpFAs is a tightly controlled two-step process that dictates their signaling capacity.

Formation: The Role of CYP450 Epoxygenases

EpFAs are synthesized from various ω-3 and ω-6 PUFAs that have been liberated from the cell membrane's phospholipid stores.[1] Specific isoforms of cytochrome P450 enzymes, primarily from the CYP2C and CYP2J families, catalyze the epoxidation of a double bond on the fatty acid chain to form the epoxide.[9][10]

Key PUFA precursors and their corresponding EpFA products include:

  • Arachidonic Acid (ARA, ω-6): Metabolized to Epoxyeicosatrienoic Acids (EETs).[3]

  • Eicosapentaenoic Acid (EPA, ω-3): Metabolized to Epoxyeicosatetraenoic Acids (EEQs).[3]

  • Docosahexaenoic Acid (DHA, ω-3): Metabolized to Epoxydocosapentaenoic Acids (EDPs).[3]

  • Linoleic Acid (LA, ω-6): Metabolized to Epoxyoctadecenoic Acids (EpOMEs), also known as leukotoxins.[11][12]

  • Adrenic Acid (AdA, ω-6): Metabolized to Epoxydocosatrienoic Acids (EDTs).[3]

G cluster_0 PUFA Precursors (from Cell Membrane) cluster_1 CYP450 Epoxygenase Pathway cluster_2 Bioactive Epoxy Fatty Acids (EpFAs) ARA Arachidonic Acid (ARA) CYP CYP2C & CYP2J Epoxygenases ARA->CYP EPA Eicosapentaenoic Acid (EPA) EPA->CYP DHA Docosahexaenoic Acid (DHA) DHA->CYP LA Linoleic Acid (LA) LA->CYP EETs EETs CYP->EETs Epoxidation EEQs EEQs CYP->EEQs Epoxidation EDPs EDPs CYP->EDPs Epoxidation EpOMEs EpOMEs CYP->EpOMEs Epoxidation

Caption: Biosynthesis of EpFAs from PUFA precursors via CYP450 epoxygenases.
Inactivation: The Central Role of Soluble Epoxide Hydrolase (sEH)

The biological actions of EpFAs are transient, as they are rapidly hydrolyzed by soluble epoxide hydrolase (sEH).[1] This enzyme adds a water molecule across the epoxide ring, converting the active EpFA into its corresponding, and generally less biologically active, vicinal diol (dihydroxy fatty acid or DHFA).[3][10] For example, sEH converts EETs into Dihydroxyeicosatrienoic Acids (DHETs). Because sEH is the primary route for EpFA inactivation, it represents a critical control point and a major therapeutic target for diseases where elevating EpFA levels is beneficial.[13][14]

G EpFA Active Epoxy Fatty Acid (e.g., EET) sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH Hydrolysis DHFA Less Active Diol (e.g., DHET) sEH->DHFA

Caption: Inactivation of EpFAs by soluble epoxide hydrolase (sEH).

Section 3: Diverse Physiological Functions of Epoxy Fatty Acids

EpFAs are pleiotropic signaling molecules that regulate a wide array of biological processes, contributing to homeostasis and offering protection against various pathological conditions.

  • Cardiovascular Regulation: EpFAs, particularly EETs, are potent vasodilators that help regulate blood pressure.[7][15] They contribute to cardioprotection by reducing cardiac hypertrophy and fibrosis and protecting against ischemia-reperfusion injury.[5][7][16]

  • Anti-Inflammatory and Pro-Resolving Effects: EpFAs are powerful anti-inflammatory agents.[1][17] They exert these effects by inhibiting the activation of pro-inflammatory transcription factors like NF-κB and suppressing the production of inflammatory cytokines.[5] This makes them key players in the resolution of inflammation.[18]

  • Analgesia: Stabilizing endogenous EpFA levels through sEH inhibition has been shown to effectively reduce both inflammatory and neuropathic pain, highlighting their role as endogenous analgesics.[6][19][20]

  • Cancer Biology: The role of EpFAs in cancer is complex and depends on their PUFA precursor. Epoxides derived from the ω-6 fatty acid ARA (EETs) can promote angiogenesis and tumor growth.[9] In stark contrast, epoxides from the ω-3 fatty acid DHA (EDPs) are potently anti-angiogenic and have been shown to inhibit tumor growth and metastasis in animal models.[21][22] This dichotomy presents a unique opportunity to modulate tumor progression by shifting the balance of ω-6 to ω-3 EpFAs.[23]

Signaling Mechanisms

The precise signaling mechanisms of EpFAs are still under active investigation, but several key pathways have been identified. There is strong evidence that EETs activate G-protein coupled receptors (GPCRs), leading to the Gαs-mediated induction of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4][24] This pathway is crucial for effects like smooth muscle relaxation and vasodilation.[4]

G EET 11,12-EET GPCR Putative GPCR EET->GPCR binds Gas Gαs GPCR->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates BKCa BKCa Channel (Activation) PKA->BKCa phosphorylates Relax Smooth Muscle Relaxation BKCa->Relax

Caption: Proposed GPCR-mediated signaling pathway for EET-induced vasodilation.

Section 4: Epoxy Fatty Acid Methyl Esters (EpFAMEs) as a Strategic Tool

The primary physiological relevance of EpFAMEs lies not in their endogenous presence, but in their utility as a research tool and therapeutic strategy to deliver the parent EpFA.

The Rationale for Methylation: A Prodrug Approach

The carboxylic acid group of an EpFA can be a site of metabolic attack and can limit its ability to cross cell membranes. Esterification to a methyl ester masks this functional group, offering several distinct advantages:

  • Enhanced Stability: EpFAMEs are often more chemically stable than their free acid counterparts, preventing premature degradation.

  • Improved Bioavailability: The more lipophilic nature of the methyl ester can improve absorption and tissue distribution.

  • Controlled Release: Once administered, the EpFAME acts as a prodrug. Endogenous esterases within the target tissues cleave the methyl group, releasing the active EpFA in a sustained manner at the site of action.[3][8]

This strategy was effectively demonstrated in a study where a regioisomeric mixture of adrenic acid-derived EpFA methyl esters (EDT-MEs) was administered to rats.[3][8] The EDT-MEs significantly alleviated carrageenan-induced inflammatory pain, proving that the methyl ester form can successfully deliver the active analgesic lipid in vivo.[3]

It is crucial to distinguish this pharmacological use from the analytical derivatization of fatty acids to methyl esters for analysis by techniques like Gas Chromatography (GC-FID), a common practice in food science and lipidomics.[25][26][27] In the context of physiological relevance, the key insight is the use of EpFAMEs as deliverable, stabilized precursors to the active signaling molecules.

Section 5: Key Experimental Methodologies

Studying the physiological effects of EpFAs and their methyl ester prodrugs requires robust and sensitive methodologies.

Protocol 1: Quantification of Endogenous EpFAs by LC-MS/MS

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance lipid mediators like EpFAs. Its high sensitivity and specificity allow for direct measurement from complex biological matrices (e.g., plasma, tissue homogenates) with minimal sample preparation and without the need for chemical derivatization, which is often required for GC-based methods.[8]

Methodology:

  • Internal Standard Spiking: Add a deuterated internal standard (e.g., 14,15-EET-d11) to the biological sample (e.g., 100 µL of plasma) to correct for extraction losses and matrix effects.

  • Lipid Extraction: Perform a liquid-liquid extraction by adding 3 volumes of ice-cold ethyl acetate. Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 50 µL) of methanol/water (1:1, v/v).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the different EpFA regioisomers.

    • Mass Spectrometry: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each EpFA and the internal standard to ensure highly selective and sensitive quantification.

G Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate Solvent Extract->Dry Recon Reconstitute Sample Dry->Recon LC LC Separation (C18 Column) Recon->LC MS Tandem MS Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for LC-MS/MS quantification of EpFAs.
Protocol 2: Assessing Analgesic Efficacy of an EpFAME Prodrug In Vivo

Causality: The carrageenan-induced inflammatory pain model is a standard method for evaluating the efficacy of anti-inflammatory and analgesic compounds.[3] The use of an EpFAME prodrug is a deliberate experimental choice to overcome the poor in vivo stability of the parent EpFA, ensuring that a therapeutically relevant concentration reaches the site of inflammation to exert its effect.

Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) to the testing environment and handling for 3 days.

  • Baseline Nociceptive Threshold: Measure the baseline paw withdrawal threshold in response to a mechanical stimulus using von Frey filaments. This establishes a pre-treatment baseline for each animal.

  • Compound Administration: Prepare the EpFAME regioisomeric mixture in a suitable vehicle (e.g., PEG400/ethanol/saline). Administer the compound via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 10 mg/kg) one hour prior to the inflammatory challenge. A vehicle-only group serves as the control.

  • Induction of Inflammation: Induce localized inflammation by injecting a 1% solution of λ-carrageenan in saline into the plantar surface of one hind paw.

  • Post-Treatment Assessment: At set time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), re-measure the paw withdrawal threshold in both the ipsilateral (injected) and contralateral paws.

  • Data Analysis: A significant increase in the paw withdrawal threshold in the EpFAME-treated group compared to the vehicle-treated group indicates an analgesic effect.

Section 6: Data Summary and Future Directions

The study of EpFAs and their derivatives is a rapidly evolving field with immense therapeutic promise.

Summary of Key Epoxy Fatty Acids
PUFA Precursor (Omega Class)Epoxy Fatty Acid (Abbreviation)Key Physiological Roles
Linoleic Acid (ω-6)Epoxyoctadecenoic Acids (EpOMEs)Potent anti-inflammatory effects.[11][28]
Arachidonic Acid (ω-6)Epoxyeicosatrienoic Acids (EETs)Vasodilation, anti-hypertensive, anti-inflammatory, pro-angiogenic.[4][7][9]
Adrenic Acid (ω-6)Epoxydocosatrienoic Acids (EDTs)Analgesic, reduces ER stress.[3][8]
Eicosapentaenoic Acid (ω-3)Epoxyeicosatetraenoic Acids (EEQs)Vasodilation, anti-inflammatory, analgesic.[9][13]
Docosahexaenoic Acid (ω-3)Epoxydocosapentaenoic Acids (EDPs)Potently anti-angiogenic, inhibits tumor growth and metastasis.[9][21][22]
Future Outlook:

The therapeutic manipulation of the EpFA pathway is a highly promising strategy. Future research will likely focus on:

  • Receptor Identification: The definitive identification and characterization of the specific GPCRs that mediate the effects of different EpFAs remain a critical goal.

  • Development of Stable Analogs: Beyond methyl esters, the development of novel, drug-like EpFA mimetics that are resistant to sEH hydrolysis is a key objective for creating long-acting therapeutics.

  • Clinical Translation: Several sEH inhibitors are progressing through clinical trials for indications like hypertension and inflammatory pain. The combination of sEH inhibitors with ω-3 PUFA supplementation or the direct administration of stabilized ω-3 EpFA prodrugs could represent a powerful next-generation therapy for cardiovascular disease, chronic pain, and certain cancers.[1][23][29]

References

An In-depth Technical Guide to the Stereochemistry of Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate. This molecule, a derivative of linoleic acid, belongs to the class of leukotoxin diols, which are implicated in a range of physiological and pathophysiological processes, including inflammation and cytotoxicity.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural nuances and the methodologies required for its study. We will delve into stereospecific synthetic strategies, detailed analytical protocols for structural elucidation, and the biological context of this complex lipid mediator.

Introduction: The Biological Significance of a Leukotoxin Diol

This compound is the methyl ester form of a leukotoxin diol. Leukotoxins are oxidized metabolites of linoleic acid, an essential fatty acid. While initially considered toxins produced by leukocytes, it is now understood that their biological activity is often mediated by their diol metabolites.[1] The conversion of the epoxide precursor, leukotoxin (9,10-epoxy-12-octadecenoic acid), to the corresponding diol is catalyzed by epoxide hydrolases.[1] This bioactivation is a critical step, as the resulting diol is often the more potent and cytotoxic species.[1]

The stereochemistry of these molecules is paramount to their biological function. The specific arrangement of substituents at the chiral centers and the geometry of the double bonds dictate their interaction with biological targets and, consequently, their physiological effects. Understanding and controlling the stereochemistry is therefore a critical aspect of research in this area.

Decoding the Stereochemistry

The nomenclature "this compound" precisely defines the three-dimensional structure of the molecule. Let's break down each stereochemical descriptor:

  • 9(S), 10(R)-Epoxy: This indicates a trans-epoxide at the C9-C10 position. The (S) and (R) designations refer to the absolute configuration at these two chiral centers, as determined by the Cahn-Ingold-Prelog priority rules.

  • 13(S)-hydroxy: A hydroxyl group is present at the C13 position with an (S) absolute configuration.

  • 11(E), 15(Z): These descriptors define the geometry of the two double bonds. The C11-C12 double bond has an E (entgegen or trans) configuration, while the C15-C16 double bond has a Z (zusammen or cis) configuration.

The precise arrangement of these stereocenters and double bonds is crucial for the molecule's biological activity.

Stereospecific Synthesis: A Methodological Approach

The synthesis of a molecule with multiple stereocenters and defined double bond geometries requires a carefully planned, stereoselective approach. While a direct, one-pot synthesis is challenging, a convergent strategy employing well-established stereocontrolled reactions can be devised. Below is a plausible, multi-step synthetic protocol.

Retrosynthetic Analysis

A retrosynthetic analysis helps to deconstruct the target molecule into simpler, commercially available starting materials.

G Target Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy- 11(E),15(Z)-octadecadienoate FragmentA C1-C10 Fragment (Epoxy Aldehyde) Target->FragmentA Wittig Reaction FragmentB C11-C18 Fragment (Phosphonium Ylide) Target->FragmentB Wittig Reaction StartingMaterialA Methyl 9-oxononanoate FragmentA->StartingMaterialA Sharpless Asymmetric Epoxidation StartingMaterialB Known Chiral Precursor FragmentB->StartingMaterialB Functional Group Manipulations StartingMaterialC Commercially Available Alkyne FragmentB->StartingMaterialC Lindlar Reduction G Start Inject Sample HPLC HPLC System (Pump, Injector) Start->HPLC Column Chiral Column (e.g., Chiralpak AD) HPLC->Column Separation Separation of Stereoisomers Column->Separation Detector UV Detector Separation->Detector Data Chromatogram (Peak Analysis) Detector->Data End Quantification & Purity Assessment Data->End

References

An In-Depth Technical Guide to Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate is a specific stereoisomer of a class of oxidized linoleic acid metabolites (OXLAMs). These molecules are endogenous products of polyunsaturated fatty acid metabolism and are increasingly recognized for their potent and diverse biological activities. This guide provides a comprehensive technical overview of this compound, including its nomenclature, physicochemical properties, biosynthesis, biological significance, and methodologies for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid mediators and their roles in health and disease.

Nomenclature and Chemical Identity

The systematic identification of this complex lipid mediator is crucial for unambiguous scientific communication.

Synonyms and Alternative Names

Consistent identification of this molecule across scientific literature is essential. The primary synonym for this compound is:

  • 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoic acid Methyl ester[1]

This compound is a specific isomer within the broader class of epoxy-hydroxy-octadecadienoates and is structurally related to isoleukotoxins. The IUPAC name for the closely related isoleukotoxin is 12,13-epoxy-9-octadecenoate. The term "isoleukotoxin methyl ester" is also used in the literature to refer to methyl esters of isoleukotoxin isomers.

Chemical Structure and Properties

A clear understanding of the molecule's physical and chemical characteristics is fundamental for its handling, analysis, and interpretation of its biological activity.

PropertyValueSource
Molecular Formula C19H32O4[2][3]
Molecular Weight 324.46 g/mol [2][3]
CAS Number Not explicitly found for this specific stereoisomer. Related isomers have CAS numbers: 874393-57-4 and 282091-43-4.[2][3]N/A
Appearance Typically supplied as a solution in an organic solvent like acetonitrile.[2]
Purity Commercially available preparations are generally >98% pure.[2][3]
Storage Should be stored in a freezer to maintain stability.[3]

Biosynthesis: A Multi-Enzymatic Cascade

This compound is not a primary dietary component but is synthesized endogenously from the essential omega-6 fatty acid, linoleic acid, through a series of enzymatic reactions. This pathway is particularly active in inflammatory cells such as neutrophils.

The biosynthesis involves the coordinated action of lipoxygenase (LOX) and epoxide hydrolase (EH) enzymes. The process is initiated by the oxidation of linoleic acid by a specific lipoxygenase isozyme to form a hydroperoxy intermediate. This is followed by further enzymatic modifications, including epoxidation and hydroxylation, to yield the final product. The specific stereochemistry of the final molecule is dictated by the regio- and stereospecificity of the involved enzymes. While the precise isozymes responsible for generating the 9(S),10(R)-epoxy, 13(S)-hydroxy stereoisomer are a subject of ongoing research, 12-R-lipoxygenase and e-lipoxygenase-3 have been implicated in the formation of similar structures.[4]

Biosynthesis of this compound linoleic_acid Linoleic Acid hydroperoxy Hydroperoxy-octadecadienoic acid intermediate linoleic_acid->hydroperoxy Lipoxygenase (LOX) epoxy_hydroxy Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy- 11(E),15(Z)-octadecadienoate hydroperoxy->epoxy_hydroxy Further enzymatic steps (including epoxidation and hydroxylation)

Caption: Biosynthetic pathway from linoleic acid.

Biological Activity and Significance

This class of molecules, often referred to as leukotoxins or isoleukotoxins, exhibits significant biological activities, with their diol metabolites often being more potent.

Role in Acute Respiratory Distress Syndrome (ARDS)

A significant body of evidence implicates leukotoxins and their metabolites in the pathophysiology of Acute Respiratory Distress Syndrome (ARDS). Leukotoxins have been detected in the lung lavage fluid of ARDS patients.[5] Animal studies have demonstrated that intravenous administration of leukotoxin can induce acute edematous lung injury, characterized by increased lung weight and albumin concentration in lung lavages, as well as pulmonary capillary endothelial damage.[5]

Crucially, the diol metabolite, formed by the action of soluble epoxide hydrolase (sEH), is considered the more toxic species. In vivo studies have shown that administration of the leukotoxin-diol leads to a higher mortality rate and more severe lung injury in mice compared to the parent epoxide.[1] Inhibition of sEH has been shown to reduce the mortality induced by the parent leukotoxin, further supporting the role of the diol as the primary toxic mediator.[1][4]

Role in ARDS Pathophysiology leukotoxin Leukotoxin/Isoleukotoxin (Epoxide form) sEH Soluble Epoxide Hydrolase (sEH) leukotoxin->sEH diol Leukotoxin-diol/Isoleukotoxin-diol (Diol form) sEH->diol Hydrolysis ards Acute Respiratory Distress Syndrome (ARDS) (Pulmonary Edema, Endothelial Damage) diol->ards Induces

Caption: Conversion to the more toxic diol in ARDS.

Modulation of Neutrophil Function

As products of neutrophil metabolism, these oxidized lipids can, in turn, influence neutrophil behavior. While linoleic acid itself has been shown to decrease neutrophil phagocytosis and the generation of reactive oxygen species, it does not significantly inhibit neutrophil chemotaxis.[6] The effects of specific epoxy-hydroxy-octadecadienoate isomers on neutrophil function are an active area of investigation.

Methodologies for Research and Development

The study of this compound requires specialized techniques for its synthesis, purification, and biological characterization.

Stereospecific Synthesis
  • Enzymatic or Asymmetric Epoxidation: Utilizing enzymes or chiral catalysts to introduce the epoxide with the desired stereochemistry.

  • Wittig or Horner-Wadsworth-Emmons Reactions: To construct the carbon backbone with the correct double bond geometry.

  • Chiral Resolution: Separating a racemic or diastereomeric mixture to isolate the desired stereoisomer.

A plausible synthetic route could start from a commercially available chiral precursor, followed by a series of controlled chemical transformations to build the final molecule.[2][7]

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification and analysis of epoxy-hydroxy fatty acid methyl esters.

Protocol: HPLC Purification of Epoxy-Hydroxy-Octadecadienoate Methyl Esters

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed to achieve separation.

  • Detection: A UV detector set at a low wavelength (e.g., 205-215 nm) can be used for detection, as these compounds may have weak chromophores.

  • Fraction Collection: Fractions corresponding to the desired peak are collected.

  • Purity Assessment: The purity of the collected fractions should be confirmed by re-injection into the HPLC system and by other analytical techniques such as mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of these compounds, often after derivatization to increase their volatility.

In Vitro and In Vivo Models

Neutrophil Chemotaxis Assay: The effect of the compound on neutrophil migration can be assessed using a Boyden chamber assay or microfluidic devices, where the migration of isolated human or murine neutrophils towards a gradient of the test compound is quantified.

Animal Models of ARDS: To investigate the in vivo effects of this compound, various animal models of ARDS can be utilized. These include models induced by lipopolysaccharide (LPS) instillation, sepsis (e.g., cecal ligation and puncture), or hyperoxia.[8] Following administration of the compound, endpoints such as lung water content, inflammatory cell infiltration, cytokine levels in bronchoalveolar lavage fluid, and histopathological changes in the lung tissue are evaluated.[1][5]

Future Directions

The field of lipidomics continues to uncover the intricate roles of oxidized fatty acid metabolites in cellular signaling and disease pathogenesis. Future research on this compound and its related isomers will likely focus on:

  • Receptor Identification: Elucidating the specific G-protein coupled receptors (GPCRs) or other cellular targets through which these molecules exert their effects.

  • Signaling Pathway Elucidation: Mapping the downstream signaling cascades activated by these lipid mediators.

  • Therapeutic Potential: Exploring the possibility of targeting the biosynthesis or signaling of these molecules for the treatment of inflammatory diseases such as ARDS.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Bioactivity of an Oxidized Linoleic Acid Metabolite

Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate is a methylated ester of a complex oxidized derivative of linoleic acid. Linoleic acid metabolites, collectively known as oxylipins, are a class of signaling molecules that play pivotal roles in a myriad of physiological and pathological processes. The presence of both an epoxide and a hydroxyl group in the structure of this compound suggests its potential involvement in the intricate network of inflammatory and pro-resolving signaling pathways.

Structurally related epoxy and hydroxy fatty acids have been identified as having significant biological activities, ranging from anti-inflammatory and pro-resolving to nociceptive signaling.[1][2][3] Some epoxy fatty acids (EpFAs) are known for their anti-inflammatory and analgesic properties, often acting through the inhibition of soluble epoxide hydrolase (sEH), which would otherwise convert them to their corresponding, and often pro-inflammatory, diols.[2] Conversely, certain hydroxy derivatives of linoleic acid have been shown to modulate inflammatory responses.[3][4]

Given this background, it is hypothesized that this compound may function as an immunomodulatory lipid mediator. This application note provides a comprehensive guide for researchers to elucidate the bioactivity of this compound using a panel of robust, cell-based assays. The following protocols are designed to be self-validating and provide insights into the compound's potential anti-inflammatory and pro-resolving activities.

Experimental Design: A Multi-tiered Approach to Characterizing Bioactivity

To comprehensively assess the biological activity of this compound, a multi-tiered approach is recommended. This involves a primary screening assay to determine its effect on a central inflammatory pathway, followed by secondary assays to quantify its impact on the production of key inflammatory mediators.

A logical workflow for this investigation is as follows:

G cluster_0 Primary Screening cluster_1 Secondary Functional Assays cluster_2 Data Analysis & Interpretation primary_assay NF-κB Activation Assay (HEK293-NF-κB Reporter Cell Line) secondary_assay_1 Cytokine Secretion Assay (LPS-stimulated RAW 264.7 Macrophages) primary_assay->secondary_assay_1 If anti-inflammatory activity is observed secondary_assay_2 Prostaglandin E2 (PGE2) Production Assay (LPS-stimulated RAW 264.7 Macrophages) primary_assay->secondary_assay_2 If anti-inflammatory activity is observed analysis IC50/EC50 Determination Mechanism of Action Hypothesis secondary_assay_1->analysis secondary_assay_2->analysis

Figure 1: A multi-tiered workflow for characterizing the bioactivity of the target compound.

Part 1: Primary Screening - NF-κB Activation Assay

Scientific Rationale

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. Therefore, an NF-κB reporter assay is an excellent primary screen to determine if this compound has anti-inflammatory potential.[6][7]

This assay utilizes a stable cell line, such as HEK293 or RAW 264.7, that has been engineered to contain a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of NF-κB response elements.[5][8] Upon stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), NF-κB translocates to the nucleus, binds to the response elements, and drives the expression of the reporter gene. A potential anti-inflammatory compound will inhibit this process, leading to a decrease in the reporter signal.

Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • TNF-α (human recombinant)

  • This compound

  • Positive control inhibitor (e.g., BAY 11-7082)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HEK293-NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and create a serial dilution in culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Prepare dilutions of the positive control inhibitor (BAY 11-7082).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 90 µL of fresh medium containing the test compound at various concentrations, the positive control, or vehicle control.

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • Inflammatory Stimulation:

    • Prepare a solution of TNF-α in culture medium. A final concentration of 10 ng/mL is often effective, but should be optimized for the specific cell line.

    • Add 10 µL of the TNF-α solution to each well (except for the unstimulated control wells).

    • Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the TNF-α stimulated control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of the NF-κB activity is inhibited).

Table 1: Example Data for NF-κB Inhibition Assay

Treatment GroupCompound Conc. (µM)Luminescence (RLU)% Inhibition
Unstimulated Control01,500-
Vehicle + TNF-α050,0000
Test Compound + TNF-α140,00020
Test Compound + TNF-α1025,00050
Test Compound + TNF-α10010,00080
Positive Control + TNF-α105,00090

Part 2: Secondary Functional Assays

If the primary screen indicates that this compound inhibits NF-κB activation, the next step is to investigate its effects on downstream inflammatory responses in a more physiologically relevant cell type, such as macrophages.

Assay 1: Cytokine Secretion in LPS-Stimulated Macrophages

Scientific Rationale:

Macrophages are key players in the inflammatory response. When activated by stimuli like LPS (a component of Gram-negative bacteria), they release a variety of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Measuring the levels of these cytokines in the cell culture supernatant provides a direct assessment of the compound's anti-inflammatory efficacy.

Protocol: IL-6 and TNF-α ELISA

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • This compound

  • Positive control (e.g., Dexamethasone)

  • 24-well cell culture plates

  • ELISA kits for murine IL-6 and TNF-α

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells per well in 500 µL of culture medium and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound, positive control, or vehicle for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells with LPS at a final concentration of 100 ng/mL.

    • Incubate for 18-24 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.

    • Carefully collect the supernatant and store at -80°C until analysis.

  • ELISA:

    • Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Generate a standard curve for each cytokine using the provided standards.

  • Calculate the concentration of IL-6 and TNF-α in each sample from the standard curve.

  • Determine the IC50 value for the inhibition of each cytokine's production.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Quantification cluster_3 Analysis a Seed RAW 264.7 cells b Pre-treat with Test Compound a->b c Stimulate with LPS b->c d Collect Supernatant c->d e Perform ELISA for IL-6 and TNF-α d->e f Calculate Cytokine Concentrations & IC50 e->f

Figure 2: Workflow for the cytokine secretion assay.

Assay 2: Prostaglandin E2 (PGE2) Production

Scientific Rationale:

Prostaglandin E2 (PGE2) is a potent pro-inflammatory mediator synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation.[9][10] Many anti-inflammatory drugs, such as NSAIDs, target the COX enzymes. Measuring PGE2 production can reveal if the test compound affects this important inflammatory pathway.

Protocol: PGE2 Competitive ELISA

Materials:

  • All materials from the cytokine assay.

  • Competitive ELISA kit for PGE2.[9][11][12][13]

Procedure:

The cell culture and stimulation procedure is the same as for the cytokine assay. The collected supernatant can be used for both cytokine and PGE2 analysis.

  • PGE2 ELISA:

    • Perform the competitive ELISA for PGE2 according to the manufacturer's instructions.[9][10] In this format, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of PGE2 in the sample.

Data Analysis:

  • Generate a standard curve and calculate the PGE2 concentration in each sample.

  • Determine the IC50 for PGE2 production.

Interpreting the Results and Drawing Conclusions

The data from these assays will provide a comprehensive profile of the bioactivity of this compound.

Table 2: Hypothetical Results and Interpretations

AssayResultInterpretation
NF-κB Activation Potent inhibition (low µM IC50)The compound likely has anti-inflammatory activity by targeting the NF-κB signaling pathway.
Cytokine Secretion Significant reduction in IL-6 and TNF-αConfirms the anti-inflammatory effect in a relevant immune cell type.
PGE2 Production Strong inhibition of PGE2Suggests the compound may also act on the COX pathway, either by inhibiting the enzyme directly or by suppressing COX-2 expression (which is often NF-κB dependent).

A compound that demonstrates activity in all three assays would be a strong candidate for a novel anti-inflammatory agent. The relative potencies (IC50 values) in each assay can provide clues about its primary mechanism of action.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following controls are essential for each assay:

  • Vehicle Control: To account for any effects of the solvent used to dissolve the test compound.

  • Unstimulated Control: To establish the basal level of the measured parameter.

  • Stimulated Control: To confirm that the inflammatory stimulus is working and to serve as a reference for calculating inhibition.

  • Positive Control: To validate the assay's ability to detect inhibition.

  • Cell Viability Assay (e.g., MTT or LDH): To ensure that the observed inhibitory effects are not due to cytotoxicity of the compound. This should be run in parallel with the functional assays.

Conclusion and Future Directions

This application note outlines a robust and logical framework for the initial characterization of the biological activity of this compound. The proposed assays will determine its potential as an anti-inflammatory agent by investigating its effects on the NF-κB and COX pathways, as well as on cytokine production.

Positive results from these assays would warrant further investigation into its mechanism of action, including its potential role as a specialized pro-resolving mediator (SPM).[14][15][16][17] Future studies could include assays to measure its effects on macrophage phagocytosis, efferocytosis, and the production of other lipid mediators to further elucidate its role in the resolution of inflammation.

References

Chemical synthesis of Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chemical Synthesis of Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate

Introduction: The Significance of Stereochemically Defined Epoxy Fatty Acids

This compound is a complex, stereochemically defined oxylipin, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs).[1] Oxylipins, including various epoxy fatty acids, are implicated in a wide array of physiological processes, from the regulation of inflammation and blood pressure to pain perception and tissue repair.[2][3] The precise biological activity of these molecules is critically dependent on their stereochemistry. Different stereoisomers can elicit distinct, sometimes opposing, biological responses. Therefore, the ability to synthesize specific, stereochemically pure isomers is paramount for accurately deconvoluting their biological functions and for the development of novel therapeutics.

This document provides a detailed guide for the stereoselective chemical synthesis of this compound. The proposed synthetic strategy is grounded in established principles of asymmetric synthesis, drawing from methodologies reported for analogous lipid mediators.[4][5] This protocol is designed for researchers in chemistry, biochemistry, and pharmacology who require access to this specific, high-purity stereoisomer for their investigations.

Synthetic Strategy: A Chiral Pool and Directed Epoxidation Approach

A total synthesis of a molecule with multiple stereocenters requires a robust strategy to control the spatial arrangement of atoms. Our proposed pathway leverages a combination of a chiral pool starting material and substrate-directed reactions to achieve the desired stereochemistry.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Commercially Available Chiral Precursor B Chain Elongation (Wittig Reaction) A->B Step 1 C Formation of (E,Z)-Dienol B->C Step 2 D Sharpless Asymmetric Epoxidation C->D Step 3 E Introduction of C13 Carbonyl D->E Step 4 F Stereoselective Reduction E->F Step 5 G Final Product: Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy- 11(E),15(Z)-octadecadienoate F->G Step 6 Validation_Workflow cluster_intermediate Intermediate Validation cluster_final Final Product Validation I1 Intermediate after Step X A1 TLC/Flash Chromatography (Purity) I1->A1 A2 ¹H & ¹³C NMR (Structure Confirmation) I1->A2 A3 Mass Spectrometry (Molecular Weight) I1->A3 FP Final Product V1 ¹H & ¹³C NMR (Structural Integrity) FP->V1 V2 High-Resolution MS (Elemental Composition) FP->V2 V3 Chiral HPLC (Enantiomeric/Diastereomeric Purity) FP->V3

References

Application Note: Silylation of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Oxylipins

Methyl 9,10-epoxy-13-hydroxy-octadecadienoate is a complex oxylipin, a class of lipid mediators derived from the oxidation of polyunsaturated fatty acids. These molecules play critical roles in various physiological and pathophysiological processes. The analysis of such compounds is essential for understanding their biological functions. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds.[1] However, polyfunctional molecules like the target analyte, which contain both hydroxyl (-OH) and epoxy groups, are non-volatile and prone to thermal degradation, making them unsuitable for direct GC-MS analysis.[2][3]

To overcome these limitations, chemical derivatization is a mandatory sample preparation step. The most common and effective strategy is silylation, which involves replacing the active hydrogen atoms of polar functional groups with a nonpolar trimethylsilyl (TMS) group.[4][5][6] This process dramatically increases the analyte's volatility and thermal stability by reducing intermolecular hydrogen bonding.[7][8] This application note provides a detailed, field-proven protocol for the silylation of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a robust and versatile silylating agent.

The Silylation Principle: Causality and Reagent Choice

Silylation is a nucleophilic substitution reaction where the oxygen of the hydroxyl group attacks the silicon atom of the silylating reagent.[6] The efficiency of this reaction is governed by several factors, including the strength of the silylating agent, the presence of catalysts, solvent choice, and the steric hindrance around the functional group.

  • Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice for this application. It is a strong silylating agent that reacts rapidly and completely with hydroxyl groups.[9] Its by-products are volatile and typically do not interfere with the chromatography.[9]

  • Catalyst Addition: For sterically hindered hydroxyl groups, or to ensure the reaction goes to completion, a catalyst is often employed.[10] Trimethylchlorosilane (TMCS) is frequently added to BSTFA in small percentages (e.g., 1%) to increase its reactivity.[8][10]

  • Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture.[9][10] Water contains active hydrogens and will react preferentially with the reagent, consuming it and preventing the derivatization of the target analyte. Therefore, all glassware, solvents, and the sample itself must be scrupulously dry.[10][11]

Experimental Protocol

Materials and Reagents
ItemSupplier/GradeNotes
Methyl 9,10-Epoxy-13-hydroxy-octadecadienoateAnalytical Standard-
BSTFA + 1% TMCSSilylation GradeStore in a desiccator.[10]
Pyridine, AnhydrousSilylation GradeActs as a solvent and acid scavenger.
Acetonitrile, AnhydrousSilylation GradeAlternative solvent.
Hexane, HPLC GradeFor extraction/dilution-
Nitrogen Gas, High Purity-For drying samples.
GC Vials, 2 mL, with PTFE-lined caps-Essential for maintaining an inert atmosphere.
Heating Block or GC Oven-For controlled reaction temperature.
Microsyringes-For precise liquid handling.
Safety Precautions
  • Silylating reagents like BSTFA are toxic, corrosive, and moisture-sensitive.[9] Always handle these reagents inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Capped vials may build pressure when heated. Ensure the hood sash is lowered during the heating step.

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Accurately transfer 10-100 µg of the Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate standard or dried sample extract into a 2 mL GC vial.

    • Rationale: Starting with a known quantity is crucial for subsequent quantitative analysis.

  • Drying:

    • If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of high-purity nitrogen.

    • Rationale: As established, the absence of water is the single most critical factor for successful silylation.[10]

  • Reagent Addition:

    • Add 50 µL of anhydrous pyridine to the dried sample. Vortex briefly to dissolve.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Rationale: Pyridine is an excellent solvent for this reaction and helps to scavenge any acidic by-products. A significant molar excess of the silylating reagent ensures the reaction is driven to completion.[10][11]

  • Reaction Incubation:

    • Cap the vial tightly and mix the contents thoroughly by vortexing for 10-15 seconds.

    • Place the vial in a heating block or oven set to 70 °C for 60 minutes.

    • Rationale: Heating accelerates the reaction, especially for potentially hindered hydroxyl groups. The time and temperature are typical starting points and may require optimization for complex matrices.[11][12]

  • Final Preparation:

    • After incubation, remove the vial and allow it to cool completely to room temperature.

    • The sample can be injected directly or diluted with an appropriate solvent like hexane if necessary.

    • Rationale: Cooling prevents pressure changes upon injection and ensures sample integrity.

Recommended GC-MS Parameters
ParameterSettingRationale
GC System
Injector TypeSplitlessMaximizes analyte transfer to the column for trace analysis.[13]
Injector Temp.250 °CEnsures rapid volatilization of the TMS derivative.
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity phase is recommended for silylated analytes.[4][14]
Carrier GasHelium, 1.0 mL/min constant flowInert and provides good chromatographic efficiency.
Oven Program150 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min)A starting point; must be optimized to achieve separation from matrix components.[13]
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard for generating reproducible fragmentation patterns.
Mass Range50 - 650 amuCovers the expected mass of the derivative and its fragments.
Source Temp.230 °CStandard operating temperature.
Transfer Line Temp.280 °CPrevents condensation of the analyte before reaching the source.

Visualizing the Process

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A 1. Aliquot Sample (10-100 µg) B 2. Evaporate to Dryness (Nitrogen Stream) A->B C 3. Add Anhydrous Pyridine (50 µL) & BSTFA + 1% TMCS (100 µL) B->C D 4. Cap Vial & Vortex C->D E 5. Incubate (70°C for 60 min) D->E F 6. Cool to Room Temp. E->F G 7. Inject into GC-MS F->G H 8. Data Acquisition & Analysis G->H

Caption: Experimental workflow for TMS derivatization.

Expected Results and Discussion

The successful derivatization of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate will yield its mono-trimethylsilyl (TMS) ether derivative. The epoxy group is generally stable under these silylation conditions and does not react.

Caption: Silylation of the hydroxyl group.

Mass Spectral Interpretation

The Electron Ionization (EI) mass spectrum of the TMS derivative will exhibit characteristic fragment ions that are crucial for structural confirmation.

m/z (Mass-to-Charge Ratio)Ion IdentitySignificance
396 [M]⁺Molecular ion. Its presence confirms the mass of the derivatized molecule.
381 [M - 15]⁺Loss of a methyl group (•CH₃) from the TMS moiety. A very common and indicative fragmentation for TMS derivatives.[15]
307 [M - 89]⁺Loss of the trimethylsilyloxy group (•OTMS).
225 Cleavage α to epoxyFragmentation adjacent to the epoxy ring.
171 Cleavage α to OTMSAlpha-cleavage next to the silylated oxygen, a major diagnostic ion.
73 [Si(CH₃)₃]⁺The trimethylsilyl cation. A base peak or very abundant ion in virtually all TMS derivative spectra.[16]
Troubleshooting
  • No or Low Product Peak: This almost always indicates the presence of moisture. Ensure all materials are anhydrous and repeat. Alternatively, increase reaction time or temperature.

  • Broad or Tailing Peaks: May indicate incomplete derivatization or active sites in the GC system. Use a deactivated inlet liner and condition the column.[13]

  • Multiple Derivative Peaks: For molecules with multiple hydroxyl groups, incomplete derivatization can lead to a mixture of partially and fully silylated products. Increasing reagent concentration or reaction time can resolve this.

Conclusion

This application note details a robust and reliable protocol for the silylation of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate. By converting the polar hydroxyl group to a nonpolar TMS ether, this method renders the analyte sufficiently volatile and thermally stable for analysis by GC-MS. The resulting mass spectrum provides characteristic fragment ions that allow for confident identification and structural elucidation. This self-validating system, grounded in established chemical principles, provides researchers with a critical tool for the accurate analysis of complex oxylipins.

References

Application Notes and Protocols for In Vitro Evaluation of Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction and Scientific Background

Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate belongs to a complex class of oxidized lipid mediators derived from polyunsaturated fatty acids (PUFAs). These molecules, including various epoxy fatty acids (EpFAs), play critical roles in regulating a host of biological processes.[1][2] The metabolism of linoleic acid (LA), an abundant PUFA, through enzymatic pathways like those involving cytochrome P450 (CYP) and lipoxygenase (LOX), gives rise to a diverse array of signaling molecules.[3][4]

The specific compound of interest is a structurally intricate metabolite, featuring both an epoxide and a hydroxyl group. Such features are characteristic of bioactive lipids that can modulate inflammatory pathways, cellular proliferation, and pain perception.[5][6] EpFAs are often considered to be anti-inflammatory mediators.[1][7] However, their biological activity is tightly regulated by their metabolism, particularly through the soluble epoxide hydrolase (sEH) enzyme, which converts them into corresponding diols (dihydroxy fatty acids).[5][7] These diol metabolites, such as dihydroxyoctadecenoic acids (DiHOMEs), can have different, sometimes pro-inflammatory or cytotoxic, effects compared to their parent epoxides.[8][9][10]

Given this context, the in vitro evaluation of this compound is essential to characterize its biological function. The following guide provides detailed protocols for a selection of core assays designed to probe its potential anti-inflammatory, enzyme-modulating, and signaling activities. These protocols are designed for researchers in drug discovery and cell biology, providing not just procedural steps but also the scientific rationale and expert insights required for robust and reliable data generation.

Core In Vitro Assays & Experimental Rationale

To comprehensively profile the bioactivity of this lipid mediator, we will focus on three key areas of investigation that are strongly suggested by the known functions of related epoxy fatty acids:

  • Anti-Inflammatory Activity: Assessing the compound's ability to suppress inflammatory responses in a cellular model of inflammation.

  • Enzyme Inhibition: Determining if the compound directly interacts with and inhibits key enzymes in the inflammatory cascade, such as 5-Lipoxygenase (5-LOX).

  • Nuclear Receptor Modulation: Investigating its potential to act as a ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a critical regulator of inflammation and metabolism.

Experimental Workflow Overview

The overall workflow for characterizing the compound involves initial preparation and handling, followed by parallel execution of cell-free and cell-based assays, and culminating in data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis Compound Compound Handling (Aliquot, Store at -80°C) Solubilize Solubilization (e.g., DMSO, Ethanol) Compound->Solubilize Assay1 Anti-Inflammatory Assay (Cytokine Release) Solubilize->Assay1 Assay2 Enzyme Inhibition (Cell-Free 5-LOX) Solubilize->Assay2 Assay3 Nuclear Receptor Assay (PPARγ Activation) Solubilize->Assay3 CellCulture Cell Line Culture (e.g., RAW 264.7, HEK293T) CellCulture->Assay1 CellCulture->Assay3 Data1 ELISA Data Analysis (IC50 Calculation) Assay1->Data1 Data2 Fluorometric Analysis (Inhibition Curve) Assay2->Data2 Data3 Luminescence Analysis (Fold Activation) Assay3->Data3 Final Final Data1->Final Synthesize Results & Characterize Bioactivity Data2->Final Synthesize Results & Characterize Bioactivity Data3->Final Synthesize Results & Characterize Bioactivity

Caption: General experimental workflow for the in vitro characterization of the test compound.

Protocol 1: Anti-Inflammatory Cytokine Release Assay

This assay determines the compound's ability to inhibit the release of the pro-inflammatory cytokine TNF-α (Tumor Necrosis Factor-alpha) from lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).

Principle of the Assay

RAW 264.7 cells, upon stimulation with LPS (a component of Gram-negative bacteria), activate inflammatory signaling pathways (e.g., NF-κB), leading to the robust production and secretion of TNF-α. An effective anti-inflammatory agent will suppress this process. The amount of TNF-α secreted into the cell culture medium is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials and Reagents
  • Cell Line: RAW 264.7 macrophages (ATCC® TIB-71™)

  • Test Compound: this compound

  • Culture Medium: DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Vehicle Control: Anhydrous DMSO or Ethanol.

  • Assay Plate: Sterile 96-well flat-bottom cell culture plates.

  • Detection: Mouse TNF-α ELISA Kit (e.g., from R&D Systems, Abcam, or similar).

  • Other: Cell scraper, centrifuge, multichannel pipette, plate reader.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Harvest cells and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve 2X final concentrations (e.g., for final concentrations of 0.1, 1, 10, 25 µM, prepare 2X solutions of 0.2, 2, 20, 50 µM).

    • Expert Insight: It is critical to ensure the final DMSO concentration in all wells is identical and non-toxic (typically ≤ 0.5%). Prepare a vehicle control using the same concentration of DMSO as the highest compound concentration well.

  • Cell Treatment and Stimulation:

    • After 24 hours of incubation, carefully remove the old medium from the cells.

    • Add 50 µL of the 2X compound dilutions (or vehicle control) to the appropriate wells.

    • Incubate for 1 hour at 37°C. This pre-incubation allows the compound to enter the cells and engage its target.

    • Prepare a 2X LPS solution in culture medium (e.g., 200 ng/mL for a final concentration of 100 ng/mL).

    • Add 50 µL of the 2X LPS solution to all wells except the "Unstimulated Control" wells. Add 50 µL of plain medium to the unstimulated wells.

    • The final volume in each well should be 100 µL.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection and ELISA:

    • Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant (cell culture medium) without disturbing the cell monolayer.

    • Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric readout.

Data Analysis and Interpretation
  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Generate a standard curve using the TNF-α standards provided in the ELISA kit.

  • Calculate the concentration of TNF-α (pg/mL) in each sample from the standard curve.

  • Calculate the percent inhibition of TNF-α release for each compound concentration relative to the vehicle-treated, LPS-stimulated control.

    • % Inhibition = [1 - (TNFα_compound - TNFα_unstimulated) / (TNFα_vehicle - TNFα_unstimulated)] * 100

  • Plot the % Inhibition against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% inhibition is achieved).

  • Self-Validation: The assay is valid if:

    • The LPS-stimulated (vehicle) control shows a robust increase in TNF-α compared to the unstimulated control.

    • A positive control (e.g., Dexamethasone) shows significant inhibition.

Protocol 2: Cell-Free 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

This protocol describes a fluorometric, cell-free assay to determine if the test compound directly inhibits the activity of the 5-LOX enzyme.[3]

Principle of the Assay

5-Lipoxygenase is an enzyme that catalyzes the first step in the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators.[11] This assay uses a specific fluorescent probe that is oxidized in the presence of active 5-LOX and its substrate, resulting in a quantifiable increase in fluorescence. An inhibitor will prevent this reaction, leading to a decreased fluorescence signal.

Materials and Reagents
  • Enzyme: Purified 5-Lipoxygenase enzyme (e.g., human recombinant or from soybean).

  • Assay Kit: A commercial 5-Lipoxygenase Inhibitor Screening Kit is highly recommended (e.g., from BioVision, Cayman Chemical). These kits provide optimized buffer, probe, substrate, and a positive control inhibitor.[12]

  • Kit Components (Typical):

    • LOX Assay Buffer

    • LOX Probe (fluorescent)

    • LOX Substrate (e.g., Linoleic or Arachidonic Acid)[11]

    • 5-LOX Enzyme

    • Positive Control Inhibitor (e.g., Zileuton)

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Plate: 96-well white plate with a flat bottom, suitable for fluorescence measurements.

  • Equipment: Fluorometric microplate reader capable of kinetic reads at Ex/Em = 500/536 nm.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare all reagents as specified by the kit manufacturer.[3] Warm the assay buffer to room temperature. Keep the enzyme, probe, and substrate on ice during the experiment.

  • Plate Setup:

    • Designate wells for:

      • Enzyme Control (100% Activity): Contains enzyme, probe, substrate, and solvent.

      • Inhibitor Control: Contains enzyme, probe, substrate, and the positive control inhibitor (Zileuton).

      • Test Compound Wells: Contain enzyme, probe, substrate, and various concentrations of the test compound.

      • Background Control: Contains assay buffer only.

  • Assay Procedure:

    • Add 2 µL of the test compound dilutions (or solvent/Zileuton for controls) to the appropriate wells.

    • Bring the volume in each well to 40 µL with LOX Assay Buffer.

    • Reaction Mix Preparation: For each well, prepare a 40 µL mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme according to the kit's instructions.

    • Add 40 µL of the Reaction Mix to all wells except the Background Control.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Initiating the Reaction and Measurement:

    • Prepare the LOX Substrate working solution as per the kit protocol.

    • Set the plate reader to kinetic mode to measure fluorescence every 30-60 seconds at Ex/Em = 500/536 nm.

    • Initiate the reaction by adding 20 µL of the LOX Substrate to each well using a multichannel pipette.

    • Immediately start the kinetic read for 10-20 minutes.

Data Analysis and Interpretation
  • For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).

  • Subtract the background reading from all other readings.

  • Calculate the percent inhibition using the following formula:

    • % Inhibition = [1 - (Slope_Test_Compound / Slope_Enzyme_Control)] * 100

  • Plot % Inhibition vs. compound concentration (log scale) to determine the IC₅₀ value.

  • Trustworthiness Check: The assay is considered valid if the positive control inhibitor (Zileuton) shows strong inhibition (>80%) of the enzyme activity.

Protocol 3: PPARγ Ligand Activation Assay

This protocol uses a reporter gene assay to determine if the compound can activate PPARγ, a nuclear receptor that plays a key role in adipogenesis and the suppression of inflammatory gene expression.[13]

Principle of the Assay

This cell-based assay utilizes a host cell line (e.g., Cos-7 or HEK293T) that is transiently transfected with two plasmids:

  • An expression vector containing the human PPARγ gene.

  • A reporter vector containing a luciferase gene under the control of a PPARγ-specific promoter element (PPRE).[14]

If the test compound is a PPARγ agonist, it will bind to and activate the expressed PPARγ protein. The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to the PPRE, driving the transcription of the luciferase gene.[15] The amount of luciferase produced is quantified by adding a substrate (luciferin), which generates a luminescent signal proportional to the level of PPARγ activation.

Materials and Reagents
  • Cell Line: HEK293T or Cos-7 cells.

  • Plasmids:

    • PPARγ expression vector (e.g., pCMV-hPPARγ).

    • PPRE-driven luciferase reporter vector (e.g., pGL3-PPRE-luc).

    • Control vector for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase).

  • Transfection Reagent: Lipofectamine® 3000 or similar lipid-based reagent.

  • Positive Control: Rosiglitazone (a potent synthetic PPARγ agonist).[16]

  • Test Compound & Vehicle: Prepared as in Protocol 1.

  • Assay Plates: Sterile 96-well white, clear-bottom cell culture plates.

  • Lysis Buffer: Passive Lysis Buffer.

  • Detection Reagent: Dual-Luciferase® Reporter Assay System (Promega) or similar.

  • Equipment: Luminometer plate reader.

Step-by-Step Protocol
  • Cell Seeding:

    • One day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM.

  • Transient Transfection:

    • On the day of transfection, prepare the DNA/transfection reagent complexes according to the manufacturer's protocol. For each well, combine the PPARγ expression plasmid, PPRE reporter plasmid, and the control Renilla plasmid.

    • Add the transfection complexes to the cells and incubate for 24 hours.

    • Expert Insight: Optimizing the ratio of DNA to transfection reagent is crucial for achieving high transfection efficiency and low cytotoxicity.

  • Compound Treatment:

    • After 24 hours, remove the transfection medium.

    • Add 100 µL of fresh medium containing the desired concentrations of the test compound, vehicle control, or Rosiglitazone (e.g., 1 µM).

    • Incubate the plate for an additional 24 hours.

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells once with Phosphate-Buffered Saline (PBS).

    • Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

    • Measure both Firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system, following the manufacturer's instructions.

PPARγ Signaling Pathway

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Compound Test Compound (Agonist) PPARg_cyto PPARγ Compound->PPARg_cyto Binds PPARg_nuc PPARγ PPARg_cyto->PPARg_nuc Translocation RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc Translocation PPRE PPRE (DNA Promoter) PPARg_nuc->PPRE Heterodimer Binds RXR_nuc->PPRE Heterodimer Binds Luciferase Luciferase Gene Transcription Transcription PPRE->Transcription Luminescence Luminescence Luciferase->Luminescence Luminescence (Measured Signal) Transcription->Luciferase Activates

Caption: Simplified pathway of the PPARγ reporter assay activation by a ligand.

Data Analysis and Interpretation
  • For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity. Normalizing to the Renilla control corrects for variations in transfection efficiency and cell number.

  • Calculate the "Fold Activation" for each treatment by dividing the normalized luciferase activity of the treated well by the normalized activity of the vehicle control well.

  • Plot the Fold Activation against the compound concentration (log scale) to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

  • Authoritative Grounding: The assay is valid if the positive control, Rosiglitazone, produces a significant and robust fold activation (typically >10-fold) compared to the vehicle control.[13][16]

Summary of Experimental Parameters and Data Presentation

For ease of comparison and experimental design, the key quantitative parameters for the described assays are summarized below.

ParameterAnti-Inflammatory Assay (TNF-α)5-LOX Inhibition AssayPPARγ Activation Assay
Assay Type Cell-Based, EndpointCell-Free, KineticCell-Based, Endpoint
Cell Line RAW 264.7N/AHEK293T or Cos-7
Primary Readout Absorbance (450 nm)Fluorescence (Ex/Em 500/536 nm)Luminescence
Key Output IC₅₀ (Inhibition)IC₅₀ (Inhibition)EC₅₀ (Activation)
Typical Conc. Range 0.1 µM - 50 µM0.01 µM - 100 µM0.1 µM - 50 µM
Positive Control DexamethasoneZileutonRosiglitazone[16]
Incubation Time 18 - 24 hours10 - 20 minutes24 hours

References

Application Notes and Protocols: Isolation and Purification of Epoxy Hydroxy Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Epoxy hydroxy fatty acid methyl esters are a class of lipid molecules that play significant roles in various biological processes. As oxidized derivatives of polyunsaturated fatty acids, their accurate isolation and purification are paramount for downstream applications, including structural elucidation, quantitative analysis, and evaluation of biological activity. This guide provides a comprehensive overview of the principles and methodologies for the successful isolation and purification of these compounds, tailored for researchers, scientists, and professionals in drug development.

The inherent chemical complexity of biological matrices presents a significant challenge in isolating these analytes. The presence of a diverse array of lipids, including triglycerides, phospholipids, and other fatty acid derivatives, necessitates a multi-step purification strategy to achieve the desired level of purity. This document outlines a robust workflow, combining solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), to effectively separate epoxy hydroxy fatty acid methyl esters from complex mixtures.

Core Principles of Separation

The successful isolation of epoxy hydroxy fatty acid methyl esters hinges on exploiting the physicochemical differences between the target molecules and other components in the sample matrix. The primary properties leveraged are polarity and partitioning behavior.

  • Polarity: The presence of epoxide and hydroxyl functional groups imparts a greater polarity to these molecules compared to their non-oxidized fatty acid methyl ester counterparts. This difference is the cornerstone of chromatographic separations.

  • Solubility: The long hydrocarbon chain ensures solubility in organic solvents, while the polar functional groups allow for interaction with polar stationary phases.

The general workflow involves an initial sample preparation step, followed by a preliminary purification using solid-phase extraction to remove major interfering substances. The final, high-resolution purification is achieved through high-performance liquid chromatography.

Overall Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Initial Purification cluster_2 High-Resolution Purification cluster_3 Analysis & Characterization start Biological Sample (e.g., tissue, plasma) lipid_extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) start->lipid_extraction transesterification Transesterification to FAMEs (e.g., with NaOCH3 or BF3-methanol) lipid_extraction->transesterification spe Solid-Phase Extraction (SPE) (Silica or Amino-propyl phase) transesterification->spe Crude FAMEs hplc High-Performance Liquid Chromatography (HPLC) (Normal-phase or Reversed-phase) spe->hplc Partially Purified Fractions fraction_collection Fraction Collection hplc->fraction_collection analysis Purity Assessment & Identification (GC-MS, LC-MS/MS, NMR) fraction_collection->analysis Purified Epoxy Hydroxy FAMEs G cluster_0 Normal-Phase HPLC cluster_1 Reversed-Phase HPLC np_col Stationary Phase: Polar (e.g., Silica, Amino) np_mob Mobile Phase: Non-polar (e.g., Hexane) np_elution Elution Order: Least Polar -> Most Polar rp_col Stationary Phase: Non-polar (e.g., C18) rp_mob Mobile Phase: Polar (e.g., Methanol/Water) rp_elution Elution Order: Most Polar -> Least Polar

LC-MS/MS protocol for Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate detection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate is an oxidized lipid mediator derived from linoleic acid, a ubiquitous polyunsaturated fatty acid. These oxidized fatty acids, collectively known as oxylipins, are implicated in a vast array of physiological and pathophysiological processes, including inflammation, pain perception, and the regulation of cardiovascular homeostasis. Specifically, hydroxy-epoxy fatty acids are known to play a crucial role in forming the skin's permeability barrier.[1][2] The precise quantification of individual isomers like Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate is paramount for understanding its specific biological functions.

However, the analysis of these molecules is challenging due to their low endogenous concentrations, the presence of numerous structurally similar isomers, and their potential for degradation during sample handling.[3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering the requisite sensitivity and selectivity to differentiate and quantify these complex lipids in biological matrices.[3][4]

This application note provides a comprehensive, field-tested protocol for the robust extraction and quantitative analysis of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate. As a Senior Application Scientist, this guide is structured to not only provide a step-by-step methodology but also to impart the critical reasoning behind each experimental choice, ensuring both scientific integrity and successful implementation.

Principle of the Method

The protocol employs a systematic workflow beginning with lipid extraction from the biological matrix, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC), and concluding with sensitive and specific detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This combination ensures that the analyte is effectively isolated from interfering matrix components and accurately quantified.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Drydown Evaporation under Nitrogen Extraction->Drydown Reconstitution Reconstitution in LC-compatible Solvent Drydown->Reconstitution LC_Separation Reversed-Phase UPLC/HPLC Separation Reconstitution->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Detection Tandem Mass Spectrometry (MRM Detection) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition & Peak Integration MS_Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Fig 1. Overall workflow for LC-MS/MS analysis.

Materials and Reagents

Item Supplier & Grade Notes
Methyl 9,10-Epoxy-13-hydroxy-octadecadienoateCayman Chemical / Avanti Polar LipidsAnalytical Standard
Internal Standard (e.g., 15(S)-HETE-d8)Cayman ChemicalFor correcting extraction and ionization variability[5]
Methanol (MeOH)LC-MS Grade
Acetonitrile (ACN)LC-MS Grade
WaterLC-MS Grade or 18.2 MΩ·cm
Acetic Acid (or Formic Acid)LC-MS GradeMobile phase modifier
Ammonium AcetateLC-MS GradeOptional mobile phase additive
HexaneHPLC GradeFor Liquid-Liquid Extraction
Ethyl AcetateHPLC GradeFor Liquid-Liquid Extraction
Solid Phase Extraction (SPE) CartridgesC18, e.g., Sep-Pak C18For sample cleanup[6]

Instrumentation and Conditions

Liquid Chromatography System

The separation of the target analyte from its isomers is critical. A high-resolution Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended.

Parameter Setting Rationale
LC System UHPLC System (e.g., SCIEX Exion, Agilent 1290)Provides high resolution and short run times.
Column Reversed-Phase C18, 100 x 2.1 mm, 1.7 µmC18 chemistry provides excellent retention for lipids. Sub-2 µm particles offer high separation efficiency.[3][7]
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to better reproducibility.[7]
Injection Volume 5 µLBalances sensitivity with the risk of column overloading.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Mobile Phase A Water + 0.1% Acetic AcidAcidification ensures fatty acids are in their protonated form, improving retention and peak shape.[8]
Mobile Phase B Acetonitrile/Methanol (3:1, v/v) + 0.1% Acetic AcidStrong organic solvent for eluting hydrophobic lipids.[3]

LC Gradient Program:

Time (min) % Mobile Phase B
0.030
12.570
13.0100
15.0100
15.130
18.030
Mass Spectrometry System

A triple quadrupole mass spectrometer is required for its ability to perform highly selective and sensitive Multiple Reaction Monitoring (MRM).

Parameter Setting Rationale
Mass Spectrometer Triple Quadrupole (e.g., SCIEX 6500+, Agilent 6400 Series)Gold standard for quantitative analysis.
Ionization Source Electrospray Ionization (ESI)Best for polar and thermally labile molecules like oxylipins.[4]
Polarity PositiveWhile fatty acids are often run in negative mode, the methyl ester is more readily detected as a protonated molecule [M+H]⁺ or an adduct.
Capillary Voltage +4500 VOptimized for efficient ion generation.[9]
Source Temperature 350 °CFacilitates desolvation of the ESI droplets.[5]
Nebulizer Gas 45 psiAssists in aerosol formation.
Drying Gas Flow 12 L/minAids in solvent evaporation.[1]

Experimental Protocols

Preparation of Standards

Accurate quantification relies on a well-prepared calibration curve.

  • Primary Stock Solution (1 mg/mL): Dissolve 1 mg of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate standard in 1 mL of methanol.

  • Working Stock Solution (1 µg/mL): Perform serial dilutions from the primary stock solution using methanol.

  • Calibration Standards (0.1 - 100 ng/mL): Spike the appropriate volumes of the working stock solution into a surrogate matrix (e.g., stripped plasma or reconstitution solvent) to create a calibration curve spanning the expected sample concentration range.

  • Internal Standard (IS): Add the internal standard (e.g., 15(S)-HETE-d8) to all standards and samples at a fixed concentration (e.g., 10 ng/mL).

Sample Preparation: Solid Phase Extraction (SPE)

SPE is highly effective for cleaning up complex biological samples and concentrating the analytes.[3][10]

  • Sample Collection: Start with 200 µL of plasma or an equivalent amount of tissue homogenate.

  • Protein Precipitation: Add 600 µL of ice-cold methanol containing the internal standard to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C to pellet precipitated proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water/methanol (8:2) with 0.1% acetic acid to remove polar impurities.[7]

  • Drying: Dry the cartridge under vacuum for approximately 20 minutes.[7]

  • Elution: Elute the analytes with 2 mL of methanol followed by 2 mL of ethyl acetate into a clean collection tube.[7]

  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase composition (e.g., 70:30 Water:Methanol with 0.1% Acetic Acid). Vortex and transfer to an LC vial.

SPE_Protocol Start Sample + IS Precipitate Add Methanol, Vortex Start->Precipitate Centrifuge Centrifuge 10 min @ 10,000 x g Precipitate->Centrifuge Load Load Supernatant Centrifuge->Load Condition Condition C18 SPE (MeOH then H2O) Condition->Load Wash Wash with Aq. Methanol Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute with MeOH/Ethyl Acetate Dry->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute End Ready for Injection Reconstitute->End

Fig 2. Step-by-step Solid Phase Extraction workflow.
LC-MS/MS Analysis and MRM Detection

The key to selectivity in tandem mass spectrometry is the monitoring of a specific fragmentation pathway from a precursor ion to a product ion.

MRM Transitions for Quantification: The molecular weight of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate (C₁₉H₃₂O₄) is 324.45. In positive ESI mode, the protonated precursor ion [M+H]⁺ is m/z 325.2. Collision-induced dissociation (CID) will generate characteristic product ions. While a definitive public spectrum for this exact molecule is scarce, fragmentation of related epoxy-hydroxy fatty acid esters suggests cleavages around the epoxide and hydroxyl groups.

Analyte Precursor Ion (Q1) (m/z)Product Ion (Q3) (m/z)Collision Energy (eV) Mode
Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate325.2195.125Quantifier
Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate325.2155.120Qualifier
15(S)-HETE-d8 (Internal Standard)327.2267.222-

Note: The proposed product ions are based on common fragmentation patterns of related C18 lipids, such as the cleavage adjacent to the hydroxyl group seen in HODEs.[5] These transitions must be empirically optimized on the specific mass spectrometer being used by infusing the analytical standard.

Data Analysis and Quality Control

  • Integration: Integrate the chromatographic peaks for the quantifier MRM transition for both the analyte and the internal standard using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of the analyte in unknown samples by applying the area ratio to the regression equation from the calibration curve.

  • Quality Control: Analyze quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples to ensure the accuracy and precision of the run.

Conclusion

This application note provides a robust and detailed LC-MS/MS protocol for the quantitative analysis of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate. The combination of efficient solid-phase extraction for sample cleanup, high-resolution UHPLC for isomeric separation, and highly selective MRM for detection ensures reliable and accurate results from complex biological matrices. By understanding the rationale behind each step, researchers can confidently apply and adapt this method to further investigate the important biological roles of this and other related oxylipins.

References

Application Note: A Researcher's Guide to the Structural Elucidation of Epoxy Fatty Acids by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Epoxy Fatty Acids and the Power of NMR

Epoxy fatty acids, a class of oxidized lipids, are of significant interest across various scientific disciplines, from materials science, where they serve as precursors for polymers and lubricants, to biomedical research, where they act as signaling molecules in various physiological and pathological processes.[1][2] The precise determination of their molecular structure—including the location, stereochemistry, and number of epoxy groups—is paramount to understanding their function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable and powerful analytical tool for the unambiguous structural characterization of these molecules.[3][4] Unlike mass spectrometry, which provides information on the molecular weight and fragmentation patterns, NMR offers detailed insights into the covalent framework and stereochemistry of molecules in solution, making it a non-destructive and highly informative technique for lipid analysis.[5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of NMR spectroscopy for the structural elucidation of epoxy fatty acids. We will delve into the fundamental principles of 1D and 2D NMR techniques, provide detailed experimental protocols, and offer insights into the interpretation of spectral data.

Part 1: Foundational 1D NMR Spectroscopy for Epoxy Fatty Acid Analysis

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides the initial and fundamental overview of the molecular structure of an epoxy fatty acid.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum is often the first experiment performed. The chemical shifts of the protons on the oxirane ring (epoxy protons) are highly characteristic and provide direct evidence for the presence of an epoxy group. These protons typically resonate in a distinct region of the spectrum, well-separated from other signals in the fatty acid chain.[2]

Key ¹H NMR Spectral Features of Epoxy Fatty Acids:

  • Epoxy Protons: The methine protons of the epoxy ring typically appear in the range of δ 2.90 - 3.28 ppm .[1][7] The exact chemical shift is influenced by the number of epoxy groups and their relative positions within the fatty acid chain. For instance, the chemical shifts of epoxy protons tend to move downfield as the number of epoxy groups in the fatty acid chain increases.[1][7]

  • Stereochemistry: The relative stereochemistry of the epoxide (cis or trans) also influences the chemical shift. Generally, protons of cis-epoxides resonate at a slightly lower field compared to trans-epoxides.[8]

  • Disappearance of Olefinic Protons: The epoxidation of a double bond results in the disappearance of the characteristic signals for olefinic protons, which are typically found around δ 5.3 - 5.5 ppm .[1] This disappearance is a clear indicator of the reaction's progress and success.

  • Methylene Protons Adjacent to the Epoxide: The methylene protons adjacent to the epoxy group also experience a shift and are typically observed around δ 1.50 ppm .[1]

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Protons in Epoxy Fatty Acids

Proton TypeChemical Shift Range (ppm)Notes
Epoxy Methine (–CH(O)CH–)2.90 - 3.28Downfield shift with increasing number of epoxy groups.[1][7]
Olefinic (=CH–)~5.3 - 5.5Signal disappears upon epoxidation.[1]
Methylene adjacent to Epoxide~1.50Shifted from the main methylene envelope.[1]
Terminal Methyl (–CH₃)~0.9
Methylene Chain (–(CH₂)ₙ–)~1.3
Allylic Methylene (=CH–CH₂–)~2.0 - 2.1Signal diminishes or changes upon epoxidation.[1]
α-Methylene to Carbonyl~2.3
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR provides information about the proton environment, ¹³C NMR spectroscopy offers a detailed map of the carbon backbone of the epoxy fatty acid.

Key ¹³C NMR Spectral Features of Epoxy Fatty Acids:

  • Epoxy Carbons: The carbons of the oxirane ring are the most diagnostic signals, typically resonating in the range of δ 52 - 62 ppm .[9]

  • Absence of Olefinic Carbons: Similar to ¹H NMR, the signals for the sp² carbons of the double bond (typically around δ 120 - 135 ppm ) will be absent in the fully epoxidized product.

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Epoxy Fatty Acids

Carbon TypeChemical Shift Range (ppm)Notes
Epoxy Methine (–C H(O)C H–)52 - 62Highly diagnostic for the presence of an epoxide.[9]
Olefinic (=C H–)~120 - 135Signal disappears upon epoxidation.
Carbonyl (–C OOH/R)~170 - 180
Terminal Methyl (–C H₃)~14
Methylene Chain (–(C H₂)ₙ–)~22 - 34

Part 2: Advanced 2D NMR Techniques for Complete Structural Assignment

While 1D NMR provides foundational information, complex structures with multiple epoxy groups or stereoisomers often require the use of two-dimensional (2D) NMR techniques to resolve signal overlap and establish connectivity.[7][9]

Workflow for 2D NMR-based Structure Elucidation

The following diagram illustrates a typical workflow for elucidating the structure of an epoxy fatty acid using a combination of 2D NMR experiments.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation Spectroscopy cluster_interpretation Structure Determination H1_NMR 1H NMR COSY COSY (1H-1H Correlation) H1_NMR->COSY Identifies proton spin systems HSQC HSQC (1H-13C One-Bond Correlation) H1_NMR->HSQC Correlates protons to attached carbons C13_NMR 13C NMR & DEPT C13_NMR->HSQC Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly HMBC HMBC (1H-13C Long-Range Correlation) HSQC->HMBC Provides starting points for long-range correlations HMBC->Fragment_Assembly Connects spin systems Stereochemistry Stereochemical Analysis (NOESY/ROE) Fragment_Assembly->Stereochemistry Final_Structure Final Structure Elucidation Stereochemistry->Final_Structure

Caption: A typical workflow for the structural elucidation of epoxy fatty acids using NMR spectroscopy.

COSY (Correlation Spectroscopy): Tracing Proton-Proton Couplings

The COSY experiment is a homonuclear correlation technique that reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH).[10] In the context of epoxy fatty acids, COSY is invaluable for:

  • Identifying Spin Systems: Tracing the connectivity from the epoxy methine protons to the adjacent methylene protons.

  • Confirming Assignments: Verifying the assignments made in the 1D ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment is a heteronuclear correlation technique that shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[11] This is a highly sensitive experiment that is crucial for:

  • Unambiguous Carbon Assignment: Directly linking the well-resolved proton signals to their corresponding carbon signals.

  • Resolving Overlap: In cases where the ¹H NMR spectrum is crowded, the second dimension of the HSQC spectrum can resolve overlapping proton signals based on the chemical shift of the attached carbon.[9]

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Puzzle

The HMBC experiment is another heteronuclear correlation technique, but it reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH).[11][12] This experiment is the cornerstone for piecing together the entire molecular structure by:

  • Connecting Spin Systems: Establishing connectivity between different spin systems that are separated by quaternary carbons or heteroatoms.

  • Positioning Functional Groups: For example, correlations from the protons on the glycerol backbone to the carbonyl carbons of the fatty acid chains can confirm their esterification positions.

Part 3: Experimental Protocols

The following are generalized protocols for the preparation and NMR analysis of epoxy fatty acids. Instrument-specific parameters may need to be optimized.

Protocol 1: Sample Preparation

Objective: To prepare a high-quality NMR sample of the epoxy fatty acid for analysis.

Materials:

  • Epoxy fatty acid sample (typically 1-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Weigh the Sample: Accurately weigh approximately 1-10 mg of the purified epoxy fatty acid into a clean, dry vial. The amount will depend on the sensitivity of the NMR instrument.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for lipids due to its excellent dissolving power.

  • Vortex and Transfer: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Causality behind choices:

  • Deuterated Solvent: Using a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals.

  • Concentration: The concentration is chosen to provide a good signal-to-noise ratio in a reasonable amount of time. For modern instruments with cryoprobes, lower concentrations can be used.[13]

Protocol 2: 1D NMR Data Acquisition

Objective: To acquire high-quality ¹H and ¹³C NMR spectra.

Instrument: 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate quantification.

  • Number of Scans: 8-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard ¹H-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Protocol 3: 2D NMR Data Acquisition

Objective: To acquire COSY, HSQC, and HMBC spectra for detailed structural analysis.

COSY Acquisition Parameters (Typical):

  • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans: 2-8 per increment.

HSQC Acquisition Parameters (Typical):

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 80-100 ppm (centered on the epoxy and aliphatic region).

  • ¹JCH Coupling Constant: Optimized for ~145 Hz.

  • Number of Increments (F1): 128-256.

  • Number of Scans: 4-16 per increment.

HMBC Acquisition Parameters (Typical):

  • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-240 ppm.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz.

  • Number of Increments (F1): 256-512.

  • Number of Scans: 8-32 per increment.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of epoxy fatty acids is a critical step in understanding their biological roles and industrial applications. NMR spectroscopy, through a synergistic application of 1D and 2D techniques, provides an unparalleled level of detail for their characterization. By carefully acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the number and position of epoxy groups, and in many cases, deduce the stereochemistry of these important molecules. The protocols and data presented in this guide serve as a robust starting point for scientists working in this exciting field.

References

Application Notes and Protocols for Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate is a complex, polyunsaturated fatty acid methyl ester (FAME) containing reactive functional groups, including an epoxide, a hydroxyl group, and conjugated double bonds. As an oxidized lipid mediator, its structural integrity is paramount for generating reproducible and reliable data in research, drug discovery, and scientific applications. The presence of an epoxy group, coupled with a bis-allylic system, makes this molecule particularly susceptible to degradation through oxidation, hydrolysis, and other chemical reactions.[1]

This guide provides a comprehensive framework for the proper handling, storage, and utilization of this lipid. The protocols herein are designed to preserve the compound's purity and stability, ensuring experimental success. The causality behind each recommendation is explained to provide researchers with the foundational knowledge needed for confident and safe manipulation of this and similar reactive biomolecules.

Physicochemical Properties and Intrinsic Instability

Understanding the molecule's structure is key to appreciating its handling requirements. The combination of an epoxide ring and polyunsaturated bonds makes it chemically labile.

  • Epoxide Ring: The oxirane ring is susceptible to nucleophilic attack, particularly under acidic or basic conditions, leading to ring-opening and the formation of diols.[2] This fundamentally alters the molecule's biological activity.

  • Polyunsaturated System: The conjugated diene system is prone to auto-oxidation, a free-radical chain reaction initiated by factors like light, heat, and trace metal contaminants. This can lead to a cascade of degradation products.

  • Ester Moiety: The methyl ester can undergo hydrolysis back to the carboxylic acid and methanol, especially in the presence of moisture and acid or base catalysts.

Table 1: Key Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₉H₃₂O₄[3][4]
Molecular Weight 324.46 g/mol [3][4]
Physical State Typically supplied as a solution or neat oil[3]
Purity >98% (as typically supplied)[3]

Safety Protocols and Hazard Management

While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its constituent functional groups—an epoxy and a fatty acid methyl ester—dictate a cautious approach. Epoxy compounds, in particular, are known skin and respiratory sensitizers.[5][6]

Personal Protective Equipment (PPE)
  • Eye Protection: Always wear safety glasses or goggles to protect against splashes.

  • Hand Protection: Use nitrile or other chemically resistant gloves. Never use latex gloves. Resins can adhere readily to skin, and solvents used to remove them can cause defatting and irritation or enhance absorption of the chemical.[5]

  • Body Protection: A standard laboratory coat is required. Ensure legs and feet are covered.[7]

Handling Precautions
  • Ventilation: Handle the compound, especially when preparing stock solutions or evaporating solvents, in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6]

  • Skin Contact: Avoid all direct skin contact. If contact occurs, immediately wash the affected area thoroughly with soap and water. Do not use solvents to clean epoxy compounds from the skin, as this can increase absorption.[5]

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Be aware that rags or absorbents soaked with fatty acid esters can be susceptible to spontaneous combustion if not handled properly.[5]

Disposal

Dispose of waste material in accordance with federal, state, and local regulations. For small quantities of waste, it is often recommended to mix the epoxy-containing material with a compatible curing agent to form a non-hazardous, inert solid before disposal.[5][6]

Long-Term Storage and Stability

The primary goal of long-term storage is to mitigate oxidation and hydrolysis. The principal factors that accelerate degradation are oxygen, light, heat, and moisture.

Diagram 1: Storage Protocol Decision Workflow

G cluster_storage Long-Term Storage Protocol start Compound Received (Neat Oil or in Solvent) check_form Is compound a neat oil? start->check_form dissolve Dissolve in Anhydrous Organic Solvent (e.g., Acetonitrile, Ethanol) check_form->dissolve  Yes   aliquot Aliquot into Amber Glass Vials with Teflon-lined Caps check_form->aliquot  No   dissolve->aliquot purge Purge Headspace with Inert Gas (Ar or N₂) aliquot->purge seal Seal Tightly purge->seal store Store at ≤ -20°C (Freezer or Ultra-Low) seal->store G cluster_prep Aqueous Solution Preparation cluster_bsa Method A: BSA Conjugation cluster_eth Method B: Direct Dispersion stock High-Concentration Organic Stock (e.g., in Ethanol) method Choose Method stock->method evap Evaporate Solvent (Nitrogen Stream) method->evap  For Cell Culture   add_drop Add Ethanolic Stock Dropwise to Vortexing Aqueous Medium method->add_drop  Albumin-Free   add_bsa Add Warm BSA Solution to Lipid Film evap->add_bsa incubate Incubate at 37°C with Vortexing add_bsa->incubate filter_bsa Sterile Filter (0.22 µm) incubate->filter_bsa final Final Working Solution for Assay filter_bsa->final use_now Use Immediately add_drop->use_now use_now->final

References

Application Notes & Protocols: Sharpless Asymmetric Epoxidation for Synthesizing Chiral Epoxy Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Epoxy Fatty Acids

Epoxy fatty acids (EpFAs) are critical lipid signaling molecules derived from the oxidation of polyunsaturated fatty acids by cytochrome P450 enzymes.[1] These molecules play crucial roles in regulating inflammation, blood pressure, and pain, making them significant targets for drug development and physiological studies.[1][2] The biological activity of EpFAs is highly dependent on their stereochemistry. The ability to synthesize enantiomerically pure EpFAs is therefore essential for elucidating their specific biological functions and for developing targeted therapeutics.

The Sharpless Asymmetric Epoxidation (SAE), developed by K. Barry Sharpless for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, stands as one of the most reliable and powerful methods for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[3] Its predictability, high enantioselectivity, and chemoselectivity make it an ideal tool for converting unsaturated fatty acids containing an allylic alcohol moiety into their corresponding chiral epoxides.[4] This guide provides a detailed overview of the underlying principles, a comprehensive experimental protocol, and practical insights for researchers aiming to leverage this cornerstone reaction.

Mechanism and Principles of Stereocontrol

The success of the Sharpless epoxidation lies in its well-defined catalytic system, which creates a chiral environment to direct the delivery of an oxygen atom to one specific face of the alkene.

Core Reagents:

  • Catalyst: Titanium (IV) isopropoxide, [Ti(O-i-Pr)₄], acts as a Lewis acid, coordinating the other components to form the active catalytic species.[5]

  • Chiral Ligand: Diethyl tartrate (DET) or diisopropyl tartrate (DIPT). Available as two enantiomers, (+)-DET and (-)-DET, this ligand is the source of chirality in the reaction.[5][6]

  • Oxidant: tert-Butyl hydroperoxide (TBHP) serves as the terminal oxidant, providing the oxygen atom for the epoxide.[3]

  • Substrate: The reaction is specific to primary and secondary allylic alcohols.[3] For fatty acid synthesis, this requires a substrate with a double bond adjacent to a carbon bearing a hydroxyl group.

The Catalytic Cycle: The reaction proceeds through the formation of a dimeric titanium-tartrate complex.[7] The mechanism involves the sequential displacement of isopropoxide ligands on the titanium center by the chiral tartrate, the allylic alcohol substrate, and the TBHP oxidant.[7][8] This assembly creates a rigid, C₂-symmetric chiral environment around the titanium atom.[9] The geometry of this complex dictates the trajectory of the TBHP, forcing it to deliver the oxygen atom to a specific face of the double bond, thereby ensuring high enantioselectivity.[7][10]

Predicting Stereochemistry: A key advantage of the SAE is the predictable stereochemical outcome. A simple mnemonic allows researchers to select the correct tartrate enantiomer for the desired epoxide stereochemistry. When the allylic alcohol is drawn vertically with the hydroxymethyl group at the bottom right:

  • L-(+)-DET (or (+)-DIPT) directs epoxidation to the bottom face of the double bond.

  • D-(-)-DET (or (-)-DIPT) directs epoxidation to the top face of the double bond.[9]

This reliable predictability is a cornerstone of the reaction's utility in multi-step syntheses.[4]

Sharpless_Catalytic_Cycle Catalyst [Ti(O-i-Pr)₄]₂ Active_Catalyst Titanium-Tartrate Dimer Complex [Ti₂(tartrate)₂(O-i-Pr)₄] Catalyst->Active_Catalyst + Chiral Tartrate (e.g., (+)-DET) Substrate_Complex Substrate-Bound Complex (Allylic Alcohol + TBHP) Active_Catalyst->Substrate_Complex + Allylic Alcohol + TBHP Product_Complex Epoxy Alcohol Product Complex Substrate_Complex->Product_Complex O-Atom Transfer (Enantioselective) inv1 Product_Complex->inv1 inv1->Active_Catalyst Product Release Catalyst Regeneration inv2

Caption: Simplified workflow of the Sharpless epoxidation catalytic cycle.

Detailed Experimental Protocol

This protocol provides a general method for the catalytic Sharpless asymmetric epoxidation of an allylic fatty alcohol. It is adapted from the robust procedures developed by Sharpless and his group.[11]

Safety Precautions:

  • tert-Butyl hydroperoxide (TBHP) is a potent oxidant and should be handled with care. Avoid contact with metals.

  • Titanium (IV) isopropoxide is extremely sensitive to moisture and should be handled under an inert atmosphere (Nitrogen or Argon).

  • Reactions should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents:

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Titanium (IV) isopropoxide [Ti(O-i-Pr)₄]

  • L-(+)-Diethyl tartrate ((+)-DET) or D-(-)-Diethyl tartrate ((-)-DET)

  • Allylic fatty alcohol substrate

  • tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane or anhydrous in toluene

  • Activated powdered 3Å or 4Å molecular sieves

  • Celatom® or Celite® for filtration

  • 10% NaOH solution, saturated with NaCl

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation:

    • Dry all glassware thoroughly in an oven ( >120 °C) overnight and cool under a stream of dry nitrogen or argon.

    • Add finely powdered, activated 3Å molecular sieves (approximately equal in weight to the allylic alcohol) to a three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Add anhydrous CH₂Cl₂ to the flask (to make a final substrate concentration of ~0.1 M). Begin stirring and cool the suspension to -20 °C using a cryocool or a dry ice/acetone bath.

  • Catalyst Assembly:

    • While maintaining the temperature at -20 °C, add L-(+)-DET or D-(-)-DET (6 mol%) via syringe.

    • Add Titanium (IV) isopropoxide (5 mol%) dropwise via syringe. The solution should turn from colorless to a pale yellow-orange. Stir for 30 minutes to allow for the formation of the chiral catalyst complex.[12]

  • Substrate Addition:

    • Dissolve the allylic fatty alcohol (1.0 equivalent) in a small amount of anhydrous CH₂Cl₂ and add it to the reaction mixture dropwise via syringe.

  • Initiation of Epoxidation:

    • Add anhydrous TBHP (1.5-2.0 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -20 °C. The rate of addition should be controlled to manage any exotherm.

    • The reaction is typically stirred at -20 °C for 2-6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quench and Workup:

    • Upon completion, quench the reaction by adding water (equal in volume to the Ti(O-i-Pr)₄ used) and allow the mixture to warm to room temperature while stirring for at least 1 hour.

    • A stable, biphasic emulsion may form. To break this, add a 10% aqueous solution of NaOH saturated with NaCl and stir vigorously for 30-60 minutes.

    • Filter the mixture through a pad of Celite® to remove the gelatinous titanium salts. Wash the filter cake thoroughly with CH₂Cl₂.

    • Separate the organic layer from the combined filtrate. Extract the aqueous layer two more times with CH₂Cl₂.

    • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • The crude epoxy fatty acid can be purified by flash column chromatography on silica gel.

    • The enantiomeric excess (e.e.) of the product should be determined using a chiral analytical method, such as chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.[11]

Optimization and Substrate Considerations

While the Sharpless epoxidation is highly reliable, certain parameters can be adjusted to optimize yield and enantioselectivity.

ParameterStandard ConditionOptimization Strategy & Rationale
Temperature -20 °CLowering the temperature (e.g., to -40 °C) can sometimes improve enantioselectivity by reducing non-selective background reactions, though it may slow the reaction rate.
Catalyst Loading 5-10 mol%For less reactive substrates, increasing catalyst loading to 10-20 mol% may be necessary. Stoichiometric versions are also possible but less common.[12]
Chiral Ligand Diethyl Tartrate (DET)For some substrates, using the bulkier Diisopropyl Tartrate (DIPT) can lead to higher enantiomeric excess.[12]
Solvent Dichloromethane (CH₂Cl₂)CH₂Cl₂ is standard. Other non-coordinating solvents can be used, but CH₂Cl₂ generally provides the best results for solubility and reactivity.
Molecular Sieves 3Å or 4Å PowderedEssential for scavenging water, which deactivates the titanium catalyst. Using freshly activated, finely powdered sieves is critical for high turnover.[3]

Substrate Scope: The reaction works exceptionally well for a wide range of primary and secondary allylic alcohols.[3] For polyunsaturated fatty acids, the SAE is highly chemoselective for the allylic double bond, leaving other isolated double bonds untouched.[4][13] This allows for the precise installation of a chiral epoxide in a complex molecule.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Deactivated catalyst due to moisture.2. Inactive TBHP.3. Low reaction temperature for a sluggish substrate.1. Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere. Use freshly activated molecular sieves.2. Use a fresh bottle of TBHP or titrate its concentration.3. Allow the reaction to run for a longer period or slowly warm to -10 °C or 0 °C.
Low Enantioselectivity (e.e.) 1. Reaction temperature is too high.2. Incorrect ratio of Ti:DET.3. Water contamination.1. Maintain the reaction at -20 °C or lower.2. An excess of tartrate ligand (e.g., Ti:DET ratio of 1:1.2) is often beneficial.[12]3. Rigorously exclude water from the reaction.
Difficult Workup (Stable Emulsion) Titanium salts forming a stable colloid.The recommended quench with NaOH/brine is designed to precipitate titanium oxides. Allowing the quench to stir for an extended period (1-2 hours) at room temperature is crucial. Filtration through Celite® is essential.

References

Solid-phase extraction method for epoxy hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Solid-Phase Extraction of Epoxy Hydroxy Fatty Acids

Authored by a Senior Application Scientist

This document provides a detailed guide for the extraction and purification of epoxy hydroxy fatty acids from biological matrices using solid-phase extraction (SPE). It is intended for researchers, scientists, and drug development professionals who require high-purity samples for downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS/MS).

Introduction: The Significance of Epoxy Hydroxy Fatty Acids

Epoxy hydroxy fatty acids are a class of bioactive lipids, also known as oxylipins, derived from the oxygenation of polyunsaturated fatty acids (PUFAs) through the cytochrome P450 (CYP) epoxygenase pathway.[1][2] These molecules, including epoxyeicosatrienoic acids (EETs), play crucial roles in regulating a variety of physiological and pathological processes, such as inflammation, vasodilation, and angiogenesis.[1][2][3] Given their low endogenous concentrations and their involvement in numerous disease states, accurate and sensitive quantification is paramount for understanding their biological function and for the development of novel therapeutics.[1][4]

However, the analysis of these lipids is challenging due to their low abundance in complex biological samples and the presence of structurally similar isomers.[1][4] Therefore, a robust sample preparation method is essential to remove interfering substances and enrich the analytes of interest. Solid-phase extraction (SPE) has proven to be an indispensable and user-friendly technique for the extraction and purification of lipid components from intricate biological matrices.[5]

Principles of Solid-Phase Extraction for Epoxy Hydroxy Fatty Acids

SPE is a chromatographic technique used to separate components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase.[6] For the extraction of epoxy hydroxy fatty acids, which are moderately nonpolar and possess a carboxylic acid functional group, two primary SPE methodologies are commonly employed: Reversed-Phase SPE (RP-SPE) and Mixed-Mode SPE (MM-SPE).

  • Reversed-Phase SPE (RP-SPE): This is the most common approach and utilizes a nonpolar stationary phase, typically C18-bonded silica.[7] The hydrophobic alkyl chains of the fatty acids are retained on the stationary phase through nonpolar interactions, while more polar matrix components, such as salts and polar metabolites, are washed away with a polar solvent.[6][7] The target analytes are then eluted with a nonpolar organic solvent.[6] Acidification of the sample prior to loading is a critical step to ensure that the carboxylic acid group is protonated, thereby increasing the hydrophobicity of the molecule and enhancing its retention on the C18 sorbent.[7]

  • Mixed-Mode SPE (MM-SPE): This technique employs a sorbent that exhibits both nonpolar (e.g., C8 or C18) and ion-exchange (e.g., quaternary ammonium for anion exchange) functionalities.[8][9][10] This dual retention mechanism provides enhanced selectivity for acidic compounds like epoxy hydroxy fatty acids.[11] The analytes are retained by both hydrophobic interactions and ionic interactions with the charged functional groups on the sorbent.[9][10] This allows for more rigorous washing steps to remove a wider range of interferences, resulting in a cleaner final extract.[9][11]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the solid-phase extraction of epoxy hydroxy fatty acids.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Biological Sample (e.g., Plasma) Pretreat Pre-treatment (Acidification & Internal Standard Spiking) Sample->Pretreat Condition 1. Conditioning Pretreat->Condition Equilibrate 2. Equilibration Load 3. Sample Loading Wash 4. Washing Elute 5. Elution Dry Dry Down Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for SPE of epoxy hydroxy fatty acids.

Detailed Protocol: Reversed-Phase SPE (C18)

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

Materials and Reagents:

Reagent/MaterialGrade
MethanolHPLC or LC/MS Grade
AcetonitrileHPLC or LC/MS Grade
WaterMilli-Q or LC/MS Grade
Formic AcidLC/MS Grade
C18 SPE Cartridgese.g., 50-100 mg/1 mL
Internal StandardsDeuterated epoxy hydroxy fatty acids
Nitrogen Evaporator
Vortex Mixer
Centrifuge

Protocol Steps:

  • Sample Pre-treatment:

    • Thaw biological samples (e.g., plasma, serum) on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

    • Spike the sample with an appropriate internal standard solution (e.g., deuterated EETs) to a final concentration relevant to the expected analyte levels.

    • Acidify the sample by adding 10 µL of 1% formic acid in water to achieve a pH < 3.[12] This step is crucial for protonating the carboxylic acid group, thereby increasing the analyte's hydrophobicity and retention on the C18 sorbent.[7]

    • Vortex briefly to mix.

    • Centrifuge at a low speed to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the sorbent by passing 1 mL of methanol through the cartridge.[12] This wets the bonded phase and activates the sorbent for interaction with the sample. Do not allow the cartridge to dry out.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge by passing 1 mL of water (acidified to pH < 3 with formic acid) through the sorbent.[12] This step prepares the sorbent for the aqueous sample matrix and ensures consistent retention. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge.

    • Apply a slow and steady flow rate (approximately 1 drop per second) to allow for adequate interaction between the analytes and the sorbent.[12] A high flow rate can lead to poor recovery.[13][14]

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water (acidified to pH < 3). This step removes polar interferences that are not strongly retained on the C18 sorbent.[12] The strength of the wash solvent should be carefully chosen to elute impurities without causing premature elution of the analytes of interest.[15][16]

  • Elution:

    • Elute the epoxy hydroxy fatty acids from the cartridge with 1 mL of acetonitrile or a mixture of acetonitrile and water (e.g., 50/50 v/v) containing 0.1% formic acid.[12] The stronger, less polar solvent disrupts the hydrophobic interactions between the analytes and the sorbent, leading to their elution.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50% methanol in water).

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Quantitative Parameters for C18 SPE Protocol:

StepReagent/SolventVolumePurpose
Sample Pre-treatment1% Formic Acid in Water10 µLAcidify sample to pH < 3 for enhanced retention
ConditioningMethanol1 mLActivate the C18 sorbent
EquilibrationWater (pH < 3 with Formic Acid)1 mLPrepare sorbent for aqueous sample
Sample LoadingPre-treated SampleSupernatantBind analytes to the sorbent
Washing5% Methanol in Water (pH < 3)1 mLRemove polar interferences
ElutionAcetonitrile/Water (50/50 v/v) with 0.1% Formic Acid1 mLElute target analytes
Reconstitution50% Methanol in Water50-100 µLPrepare sample for LC-MS/MS injection

Troubleshooting Common SPE Problems

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery - Sorbent choice/polarity mismatch.[13] - Incomplete elution.[13][15] - Sample pH not optimal for retention.[15] - High flow rate during loading.[13][14]- Ensure the sorbent is appropriate for the analyte's polarity. - Increase elution solvent strength or volume.[14][15] - Verify sample pH is < 3 before loading.[12] - Decrease the sample loading flow rate.[14]
Poor Reproducibility - Cartridge bed dried out before sample loading.[13] - Inconsistent flow rates.[15] - Variable sample pre-treatment.- Re-condition and re-equilibrate the cartridge if it dries out.[13] - Use a vacuum manifold with consistent vacuum pressure. - Ensure consistent and accurate pipetting during sample preparation.
Dirty Extract - Ineffective wash step.[15][16] - Co-elution of interferences.- Optimize the wash solvent strength; try a slightly higher percentage of organic solvent.[16] - Consider using a more selective SPE sorbent, such as a mixed-mode phase.[15]

Visualization of the SPE Process

The following diagram illustrates the key steps and the fate of the analyte and interferences during the SPE procedure.

SPE_Process cluster_steps SPE Steps cluster_cartridge SPE Cartridge cluster_output Output Load Sample Loading (Analytes & Interferences) Wash Washing (Polar Interferences Removed) Load->Wash Cartridge_Load Analytes Retained Interferences Pass Through Load->Cartridge_Load Elute Elution (Analytes Collected) Wash->Elute Cartridge_Wash Analytes Remain Interferences Washed Away Wash->Cartridge_Wash Cartridge_Elute Analytes Eluted Elute->Cartridge_Elute Waste1 Waste: Polar Interferences Cartridge_Load->Waste1 Waste2 Waste: Wash Solution Cartridge_Wash->Waste2 Final_Product Purified Analytes Cartridge_Elute->Final_Product

Caption: Analyte and interference separation during SPE.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of epoxy hydroxy fatty acids from biological samples. By understanding the principles behind each step and adhering to the detailed methodology, researchers can obtain high-quality extracts suitable for sensitive downstream analytical techniques. The provided troubleshooting guide will further assist in optimizing the procedure for specific applications, ensuring reliable and reproducible results in the study of these important lipid mediators.

References

Troubleshooting & Optimization

Technical Support Center: Stability and Storage of Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate. This document is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this complex molecule during storage and handling. Due to its unique structure, featuring an epoxide ring and a conjugated diene system, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides in-depth answers to common questions and troubleshooting advice based on established biochemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this molecule that I should be concerned about during storage?

This molecule possesses three primary sites susceptible to degradation:

  • Polyunsaturated Acyl Chain: The 11(E),15(Z)-octadecadienoate structure contains two double bonds. Systems with multiple double bonds are highly prone to oxidation (lipid peroxidation).[1] This process is often initiated by factors like atmospheric oxygen, light, heat, and trace metal contaminants.[2] Oxidation can lead to the formation of hydroperoxides, which subsequently break down into a complex mixture of secondary products, including aldehydes and ketones, altering the molecule's structure and activity.[3][4]

  • Epoxide Ring: The 9(S),10(R)-Epoxy group is a strained three-membered ring. It is susceptible to ring-opening via hydrolysis, particularly under acidic or basic conditions, to form the corresponding diol (9,10-dihydroxy derivative).[5][6] This hydrolytic conversion can also be catalyzed by enzymes, such as soluble epoxide hydrolase (sEH), if the compound is used in biological systems or exposed to cellular lysates.[7][8]

  • Methyl Ester: The methyl ester functional group can undergo hydrolysis to the parent carboxylic acid, especially if exposed to moisture in the presence of acid or base catalysts.[9][10]

Understanding these vulnerabilities is the first step toward designing a robust storage and handling strategy.

Q2: What are the optimal conditions for long-term storage?

To mitigate the degradation risks outlined above, a multi-faceted approach to storage is essential. The following conditions are recommended for storage periods exceeding one month.

ParameterRecommendationRationale
Temperature -80°C (preferred) or -20°C (acceptable)Low temperatures drastically reduce the rates of all chemical reactions, including oxidation and hydrolysis.[9] Storing at -80°C provides the highest degree of protection.
Atmosphere Inert Gas (Argon or Nitrogen) Replacing headspace air with an inert gas is critical to prevent oxidation of the polyunsaturated fatty acid chains.[2][9]
Form In a high-purity, anhydrous organic solvent Storing the compound as a solution in a suitable solvent (e.g., ethanol, acetonitrile, or ethyl acetate, distilled and de-gassed) is preferable to storing it as a neat oil. This minimizes exposure to atmospheric moisture and oxygen. Ensure the solvent is free of peroxides.[9]
Container Amber glass vial with a Teflon-lined cap Amber glass protects the compound from light, which can catalyze photodegradation.[11][12] Teflon-lined caps provide an excellent seal against moisture and oxygen and prevent leaching of contaminants.[9]
Q3: Can I add an antioxidant to my stock solution for extra protection?

Yes, adding a suitable antioxidant is a highly recommended practice, especially if the compound will be stored for extended periods or subjected to multiple freeze-thaw cycles.

  • Mechanism of Action: Antioxidants function by interrupting the free-radical chain reactions of lipid peroxidation.[1][13] Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are effective radical scavengers.[14]

  • Recommended Antioxidant: A low concentration of BHT (e.g., 0.01-0.1%) can be added to the organic solvent used for the stock solution.

  • Caution: Always run a control experiment to ensure the antioxidant does not interfere with your specific downstream assay. While BHT is widely used, its effects should be validated in your system.[15]

Q4: How should I handle the compound when preparing for an experiment to minimize degradation?

Proper handling during experimental setup is just as crucial as long-term storage.

  • Thawing: Thaw the vial quickly from -80°C to room temperature. Do not apply excessive heat.

  • Inert Atmosphere: Before opening, allow the vial to equilibrate to room temperature completely to prevent condensation of atmospheric moisture inside the cold vial. If possible, open and handle the solution under a gentle stream of argon or nitrogen.

  • Aliquoting: Upon first use, it is best practice to prepare single-use aliquots. This minimizes the number of freeze-thaw cycles the main stock solution is subjected to and reduces the risk of contamination and degradation with each use.

  • Evaporation: If you need to evaporate the solvent, use a gentle stream of inert gas (nitrogen or argon) rather than air. Avoid high temperatures.[16]

  • Aqueous Buffers: Due to the risk of epoxide hydrolysis, minimize the time the compound spends in aqueous buffers, especially those with a pH outside the neutral range (pH 6-8). Prepare aqueous solutions fresh for each experiment.

Troubleshooting Guide

Problem: My analytical results (HPLC/LC-MS) show new, unexpected peaks that were not present in the freshly prepared standard.
  • Probable Cause 1: Oxidation. The appearance of multiple, often poorly resolved, peaks or a rising baseline can indicate the formation of various hydroperoxides and their secondary breakdown products.[3] This is the most likely cause if the sample was exposed to air, light, or stored at an inappropriate temperature.

  • Probable Cause 2: Epoxide Hydrolysis. The appearance of a single, more polar peak is often indicative of the diol formed from the hydrolysis of the epoxide ring.[6] This is common if the compound was exposed to moisture or stored in non-neutral pH aqueous solutions.

  • Solution:

    • Confirm Identity: If possible, use mass spectrometry (MS) to identify the degradation products. The hydrolyzed diol will have a mass increase of 18 Da (the mass of H₂O) compared to the parent compound. Oxidized products will show mass increases corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.).

    • Review Storage Protocol: Discard the degraded stock and prepare a new one, strictly adhering to the recommended storage and handling procedures outlined in this guide.

    • Implement Preventative Measures: Prepare smaller, single-use aliquots from the new stock solution to prevent degradation of the entire batch.

Problem: The measured concentration of my stock solution is lower than expected.
  • Probable Cause: Adsorption or Degradation. In addition to chemical degradation, highly lipophilic molecules can adsorb to the surfaces of certain plastic containers (e.g., polypropylene). This, combined with gradual degradation, can lead to a perceived loss of compound.

  • Solution:

    • Use Appropriate Vials: Always store stock solutions in glass vials as recommended.

    • Re-qualify Stock: Before critical experiments, verify the concentration of your stock solution using a suitable analytical method (e.g., HPLC-UV with a fresh calibration curve).

    • Prepare Fresh: If significant degradation is suspected, it is always safest to prepare a new stock solution from fresh, solid material if available.

Key Degradation Pathways

The following diagram illustrates the primary degradation routes for this compound. Understanding these pathways is key to preventing them.

DegradationPathways Degradation Pathways & Accelerants cluster_main cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_accelerants Parent Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy- 11(E),15(Z)-octadecadienoate Hydroperoxides Lipid Hydroperoxides Parent->Hydroperoxides Peroxidation (at C=C bonds) Diol 9,10-Dihydroxy Derivative (Diol) Parent->Diol Hydrolysis (at Epoxide Ring) Secondary_Ox Aldehydes, Ketones, & Other Products Hydroperoxides->Secondary_Ox Breakdown Oxygen Oxygen (Air) Oxygen->Hydroperoxides Light Light (UV/Visible) Light->Hydroperoxides Heat Heat (> -20°C) Heat->Hydroperoxides Metals Metal Ions Metals->Hydroperoxides pH Acid/Base (pH <6 or >8) pH->Diol Moisture Moisture/Water Moisture->Diol

Caption: Key degradation pathways and the factors that accelerate them.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions

This protocol provides a self-validating system to ensure the long-term integrity of your compound.

Materials:

  • This compound

  • High-purity, anhydrous solvent (e.g., Ethanol, Acetonitrile)

  • Butylated Hydroxytoluene (BHT) (optional)

  • 2 mL amber glass vials with Teflon-lined screw caps

  • Gas-tight syringes

  • Source of dry Argon or Nitrogen gas

Procedure:

  • Solvent Preparation: If using an antioxidant, prepare a solution of 0.05% (w/v) BHT in your chosen solvent. Sparge the solvent with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of the compound into a clean glass vial. Perform this step quickly to minimize exposure to air and light.

  • Dissolution: Add the appropriate volume of the de-gassed solvent to the vial to achieve the target concentration (e.g., 10 mg/mL). Cap the vial and vortex gently until the compound is fully dissolved.

  • Inert Overlay: Uncap the vial and gently flush the headspace with argon or nitrogen for 30-60 seconds to displace all air. Immediately recap the vial, ensuring a tight seal.

  • Aliquoting (Recommended): Dispense the stock solution into several smaller, single-use volume amber glass vials. Flush the headspace of each aliquot vial with inert gas before sealing tightly.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, date of preparation, and storage conditions.

  • Storage: Place the sealed primary stock and all aliquots into a labeled box and store immediately at -80°C.

Protocol 2: HPLC-Based Stability Assessment

This method allows for the quantification of the parent compound and the detection of primary degradation products.

Instrumentation & Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD) and ideally coupled to a Mass Spectrometer (MS).

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • UV: Monitor at 235 nm (for the conjugated diene system).

    • MS (if available): Scan in both positive and negative ion modes to detect the parent ion and potential degradation products (e.g., hydrolyzed diol, oxidized species).

Procedure:

  • Initial Analysis (T=0): Immediately after preparing a fresh stock solution (as per Protocol 1), dilute a small amount and inject it into the HPLC system. This chromatogram serves as your baseline reference.

  • Time Point Analysis: Store the stock solution and/or aliquots under the desired conditions. At specified time points (e.g., 1 week, 1 month, 3 months), remove an aliquot, bring it to room temperature, dilute, and inject.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 sample to quantify any loss.

    • Examine the chromatograms for the appearance of new peaks. A more polar peak appearing at an earlier retention time may indicate the hydrolyzed diol.[5][6] A cluster of new peaks around the parent may indicate oxidation products.[4]

    • A decrease in the parent peak area of >5-10% or the appearance of degradation peaks >1-2% of the total area may indicate that the storage conditions are insufficient and the stock should be discarded.

References

Technical Support Center: Synthesis of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this valuable epoxy alcohol fatty acid. By understanding the causality behind common side reactions, you can optimize your experimental design to achieve higher purity and yield.

Section 1: Understanding the Synthetic Landscape

Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate is a complex lipid mediator, and its synthesis requires precise control over reaction conditions. A common and effective strategy involves the selective epoxidation of a polyunsaturated precursor, often derived from linoleic acid. The presence of multiple double bonds, a hydroxyl group, and the sensitive nature of the epoxide ring itself creates a landscape ripe for side reactions and impurity generation.

The most prevalent synthetic approach is the epoxidation of a suitable diene precursor using a peroxyacid, which can be generated in situ or used directly.

G precursor Methyl Linoleate Derivative (Diene Precursor) product Target Molecule Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate precursor->product Selective Epoxidation reagent Epoxidizing Agent (e.g., m-CPBA, Performic Acid) reagent->product

Caption: General synthetic workflow for the target molecule.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a question-and-answer format, providing both the cause of the problem and actionable troubleshooting steps.

Q1: My final product analysis (NMR/MS) shows a significant amount of a diol impurity (dihydroxy-octadecadienoate). What causes this, and how can I prevent it?

A1: Cause and Mechanism The presence of diol impurities is almost always due to the acid- or base-catalyzed ring-opening of the desired epoxide product. The three-membered epoxide ring is highly strained and susceptible to nucleophilic attack, especially by water.[1][2] In syntheses that use in situ generated peracids (e.g., hydrogen peroxide and formic/acetic acid with a sulfuric acid catalyst), the acidic and aqueous conditions are the primary culprits.[3][4] The acid protonates the epoxide oxygen, making it an excellent leaving group and activating the ring for nucleophilic attack by water, which is present from the aqueous hydrogen peroxide.[2]

Troubleshooting Steps:

  • Control pH: After the reaction is complete, immediately quench the reaction mixture and wash thoroughly with a mild base solution, such as saturated sodium bicarbonate (NaHCO₃), to neutralize residual acids.[5][6]

  • Minimize Water Content: While challenging with aqueous H₂O₂, use the highest concentration of peroxide that is safely manageable. If using a pre-formed peracid like m-chloroperoxybenzoic acid (m-CPBA), ensure all solvents and reagents are anhydrous.

  • Lower Reaction Temperature: Higher temperatures accelerate the rate of both epoxidation and the undesired ring-opening side reaction.[3] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly improve the selectivity for the epoxide.

  • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately to prevent the product from degrading into the diol.

Q2: I'm observing a large amount of unreacted starting material in my final product. How can I improve the reaction conversion?

A2: Cause and Mechanism Low conversion is typically due to insufficient epoxidizing agent, low reaction temperature, or mass transfer limitations in heterogeneous reaction mixtures.[7] The epoxidation reaction rate is dependent on the concentration of both the alkene and the peracid. If the peracid is generated in situ, the rate of its formation can also be a limiting factor.[8]

Troubleshooting Steps:

  • Stoichiometry of Oxidant: Ensure a sufficient molar excess of the epoxidizing agent. For in situ methods, a stoichiometric excess of hydrogen peroxide is often required to compensate for its potential decomposition.[7] For diene precursors where mono-epoxidation is desired, using a slight excess (e.g., 1.1-1.3 equivalents) of the oxidant is a common starting point.

  • Catalyst Loading: If using an acid or metal catalyst, ensure the loading is appropriate. For in situ peracid formation, a catalytic amount of a strong mineral acid like H₂SO₄ can significantly increase the rate.[9]

  • Temperature and Time: While high temperatures can cause side reactions (see Q1), insufficient temperature can lead to slow or stalled reactions. Find the optimal balance. It may be necessary to increase the reaction time at a moderate temperature.

  • Solvent and Agitation: Ensure all reactants are well-dissolved. In biphasic systems (e.g., an organic substrate phase and an aqueous H₂O₂ phase), vigorous stirring is crucial to maximize the interfacial area and improve reaction kinetics.[10]

Q3: My mass spectrometry results show species corresponding to di-epoxides or other over-oxidized products. How do I improve selectivity for mono-epoxidation?

A3: Cause and Mechanism The starting material for this synthesis is a dienoate. The two double bonds may have similar reactivities, making selective mono-epoxidation challenging. The formation of di-epoxides occurs when the initially formed mono-epoxide product reacts further with the epoxidizing agent.[4][11] Fatty acids with more double bonds generally exhibit higher reactivity towards epoxidation.[11]

Troubleshooting Steps:

  • Control Stoichiometry: This is the most critical parameter. Carefully control the amount of the epoxidizing agent to be at or slightly below one equivalent relative to the starting diene. A slow, dropwise addition of the oxidant can help maintain a low concentration, favoring mono-epoxidation.

  • Monitor the Reaction: Use TLC or GC-MS to track the disappearance of the starting material and the appearance of the mono-epoxide and di-epoxide products. Stop the reaction when the concentration of the mono-epoxide is at its maximum.

  • Leverage Electronic and Steric Effects: The reactivity of a double bond can be influenced by nearby functional groups. The existing hydroxyl group in the precursor may direct or influence the epoxidation of one double bond over the other, but this depends heavily on the specific precursor structure.

Q4: After purification, my product is still acidic, and I see degradation over time. What is the source, and how can I ensure its removal?

A4: Cause and Mechanism Residual acidic impurities are common when using acid-catalyzed in situ epoxidation methods. The primary culprits are the mineral acid catalyst (e.g., H₂SO₄) and the carboxylic acid used to form the peracid (e.g., formic or acetic acid).[12] These acidic residues can catalyze the slow degradation of the purified epoxide product during storage, primarily through ring-opening.[13]

Troubleshooting Steps:

  • Thorough Aqueous Work-up: Do not underestimate the importance of the washing steps. Perform multiple washes with saturated NaHCO₃ solution, followed by washes with brine (saturated NaCl solution) to remove water-soluble acids and salts.

  • Check pH: After the NaHCO₃ washes, check the pH of the final aqueous layer to ensure it is neutral or slightly basic.

  • Drying: Dry the final organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation. Residual water can harbor dissolved acids.

  • Azeotropic Removal: For stubborn traces of acetic acid, co-evaporation with a solvent like toluene on a rotary evaporator can sometimes help remove the final traces.

Section 3: Recommended Analytical & Purification Protocols

Data Presentation: Typical TLC Profile

The separation of the product from key impurities can be effectively monitored by TLC.

Compound TypeTypical Rf Value (20% EtOAc in Hexane)TLC Visualization (PMA Stain)
Unreacted Diene Precursor~0.6 - 0.7Dark Blue/Green Spot
Target Mono-epoxide Product ~0.4 - 0.5 Dark Blue/Green Spot
Di-epoxide Impurity~0.3 - 0.4Dark Blue/Green Spot
Diol Hydrolysis Impurity~0.1 - 0.2Dark Blue/Green Spot

Note: Rf values are approximate and can vary based on the exact stationary phase, solvent mixture, and precursor structure.

Experimental Protocol 1: Purification by Flash Column Chromatography

This protocol is a standard method for purifying the target compound from the common impurities discussed.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude oil). To do this, dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane), add the silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass chromatography column with silica gel (60 Å, 230-400 mesh) using a non-polar solvent like hexane or a 5% ethyl acetate/hexane mixture. Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the prepared slurry onto the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:

    • 5% EtOAc/Hexane (to elute non-polar impurities and unreacted starting material)

    • 15-25% EtOAc/Hexane (to elute the target mono-epoxide product)

    • 40-50% EtOAc/Hexane (to elute di-epoxides and diols)

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate.

Section 4: Visualizing Impurity Formation Pathways

The following diagram illustrates the central synthetic pathway and the key side reactions that lead to the formation of common impurities. Understanding these competing pathways is essential for rational optimization of the reaction conditions.

G start Starting Material (Diene Precursor) target Target Product (Mono-epoxide) start->target Successful Epoxidation (Controlled Stoichiometry) unreacted Unreacted Starting Material start->unreacted Incomplete Reaction (Low Temp / Insufficient Oxidant) diepoxide Di-epoxide Impurity target->diepoxide Over-oxidation (Excess Oxidant) diol Diol Impurity target->diol Ring-Opening / Hydrolysis (Acid / Water Contamination)

Caption: Competing reaction pathways in the synthesis.

By focusing on reaction parameters that favor the "Successful Epoxidation" pathway while suppressing the side reactions leading to impurities, researchers can significantly enhance the quality of their synthetic Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate.

References

Technical Support Center: Mass Spectrometry Fragmentation of Epoxy Hydroxy FAMEs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of epoxy hydroxy fatty acid methyl esters (FAMEs) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the structural elucidation of these complex lipids. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is robust and your data interpretation is accurate.

Introduction: The Challenge of Isomerism in Epoxy Hydroxy FAMEs

Epoxy and hydroxy FAMEs are critical lipid mediators and biomarkers involved in a myriad of physiological and pathological processes. A key analytical challenge lies in the unambiguous determination of the position of the epoxy and hydroxyl functional groups along the fatty acyl chain. Standard electron ionization-mass spectrometry (EI-MS) of underivatized molecules often yields ambiguous spectra due to complex rearrangements and the lack of fragments that are diagnostic for the positions of these functional groups.

To overcome this, derivatization is not merely a suggestion but a necessity. By converting the functional groups into derivatives that induce predictable fragmentation pathways, we can confidently assign their positions. This guide will focus on the most effective derivatization strategies and the interpretation of the resulting mass spectra.

Part 1: Derivatization and Fragmentation Fundamentals

Why Derivatize? The Key to Unlocking Positional Information

Underivatized epoxy hydroxy FAMEs do not typically fragment at the site of oxygenation under EI-MS conditions. Instead, fragmentation is often dominated by cleavages along the aliphatic chain, leading to a series of hydrocarbon fragments that provide little structural information about the location of the functional groups. Derivatization serves to "flag" the position of the epoxy or hydroxyl group, creating a site that is preferentially cleaved during ionization, thus generating diagnostic ions.

Recommended Derivatization Strategies
  • For Hydroxyl Groups: Trimethylsilylation (TMS)

    • Principle: The acidic proton of the hydroxyl group is replaced by a bulky, non-polar trimethylsilyl group (-Si(CH₃)₃). This increases the volatility of the analyte for gas chromatography (GC) and, more importantly, directs fragmentation.

    • Mechanism of Fragmentation: The primary fragmentation pathway for TMS ethers is the α-cleavage, which is the cleavage of the C-C bond adjacent to the carbon bearing the -OTMS group. This results in the formation of a stable, resonance-stabilized oxonium ion, which is often the base peak in the spectrum.

  • For Epoxy Groups: Conversion to Vicinal Diols and Trimethylsilylation

    • Principle: The epoxide ring is first opened via acid-catalyzed hydrolysis to form a vicinal diol (two hydroxyl groups on adjacent carbons). These two hydroxyl groups are then derivatized to their corresponding TMS ethers.

    • Mechanism of Fragmentation: The key fragmentation for bis-TMS ethers of vicinal diols is the cleavage of the carbon-carbon bond between the two -OTMS bearing carbons. This yields two prominent fragment ions, and the masses of these ions directly indicate the original position of the epoxide.

Part 2: Experimental Protocols and Data Interpretation

Protocol 1: Derivatization of Hydroxy FAMEs

Objective: To convert hydroxyl groups to TMS ethers for GC-MS analysis.

Materials:

  • Dried FAME sample (10-100 µg)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Heating block or oven

  • GC vials

Procedure:

  • Ensure the FAME sample is completely dry, as water will react with the silylating reagent.

  • Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample in a GC vial.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

Protocol 2: Derivatization of Epoxy FAMEs

Objective: To convert epoxy groups to bis-TMS ethers of vicinal diols for GC-MS analysis.

Materials:

  • Dried FAME sample (10-100 µg)

  • Tetrahydrofuran (THF)

  • Perchloric acid (HClO₄), 1% aqueous solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • BSTFA + 1% TMCS

  • Anhydrous pyridine or acetonitrile

  • Heating block or oven

  • GC vials

Procedure:

  • Epoxide Ring Opening:

    • Dissolve the dried FAME sample in 200 µL of THF.

    • Add 20 µL of 1% perchloric acid.

    • Incubate at room temperature for 15 minutes.

    • Stop the reaction by adding 500 µL of brine.

    • Extract the diols with 2 x 500 µL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • Trimethylsilylation:

    • Follow the procedure outlined in Protocol 1 for the derivatization of the resulting diols.

Interpreting the Mass Spectra: Diagnostic Ions

The utility of these derivatization methods lies in the generation of predictable and diagnostic fragment ions. The tables below summarize the key fragments for determining the position of hydroxyl and epoxy groups in an 18-carbon FAME chain.

Table 1: Diagnostic Ions for TMS-Derivatized Hydroxy Stearate Methyl Esters

Position of -OHDiagnostic Fragment 1 (m/z)Diagnostic Fragment 2 (m/z)
9-OH215259
10-OH229245
12-OH257217
13-OH271203

Fragments arise from cleavage of the C-C bond alpha to the -OTMS group.

Table 2: Diagnostic Ions for TMS-Derivatized Vicinal Diols from Epoxy Stearate Methyl Esters

Position of EpoxideDiagnostic Fragment 1 (m/z)Diagnostic Fragment 2 (m/z)
9,10-epoxy215259
12,13-epoxy257217

Fragments arise from cleavage of the C-C bond between the two -OTMS groups.

Visualizing Fragmentation Pathways

The following diagrams illustrate the fragmentation processes described above.

fragmentation_hydroxy cluster_molecule TMS-Derivatized Hydroxy FAME cluster_fragments Diagnostic Fragments mol CH₃(CH₂)ₓ-CH(OTMS)-(CH₂)ᵧ-COOCH₃ frag1 CH₃(CH₂)ₓ-CH=O⁺TMS mol->frag1 α-cleavage frag2 ⁺CH-(CH₂)ᵧ-COOCH₃ mol->frag2 α-cleavage

Caption: α-cleavage of a TMS-derivatized hydroxy FAME.

fragmentation_epoxy cluster_molecule TMS-Derivatized Vicinal Diol from Epoxy FAME cluster_fragments Diagnostic Fragments mol CH₃(CH₂)ₓ-CH(OTMS)-CH(OTMS)-(CH₂)ᵧ-COOCH₃ frag1 CH₃(CH₂)ₓ-CH=O⁺TMS mol->frag1 C-C cleavage frag2 CH(OTMS)-(CH₂)ᵧ-COOCH₃ mol->frag2 C-C cleavage

Caption: C-C bond cleavage of a bis-TMS derivatized diol.

Part 3: Troubleshooting Guide (FAQs)

This section addresses common issues encountered during the analysis of epoxy hydroxy FAMEs in a question-and-answer format.

Q1: My chromatogram shows significant peak tailing for my derivatized FAMEs. What's the cause and solution?

A: Peak tailing for silylated compounds is almost always due to active sites in the GC system.

  • Cause: Free silanol groups on the inlet liner, the head of the GC column, or contaminants can interact with your derivatized analytes, causing poor peak shape. Water in your carrier gas can also degrade the column phase, exposing active sites.

  • Solution:

    • Inlet Maintenance: Replace the inlet liner with a new, deactivated liner. If you pack your own liners with glass wool, ensure it is also deactivated.

    • Column Maintenance: Cut 10-15 cm from the front of the column to remove accumulated non-volatile residues and active sites.

    • Check for Leaks: Ensure all fittings are secure and there are no leaks in the system, which can introduce oxygen and water. Use an electronic leak detector.

    • Carrier Gas Purity: Use high-purity carrier gas and ensure your gas traps (oxygen, moisture, and hydrocarbon) are fresh.

Q2: I've derivatized my sample, but the mass spectrum is uninterpretable and doesn't show the expected diagnostic ions. Why?

A: This usually points to incomplete or failed derivatization.

  • Cause:

    • Presence of Water: The most common cause. Water will consume your silylating reagent. Your sample and solvents must be anhydrous.

    • Reagent Degradation: Silylating reagents are sensitive to moisture and should be stored in a desiccator. If the reagent is old or has been exposed to air, it may be inactive.

    • Insufficient Reagent or Reaction Time: For complex samples or high concentrations of analytes, you may need to increase the amount of derivatizing reagent or extend the reaction time.

  • Solution:

    • Dry Sample Thoroughly: Lyophilize or dry your sample under a stream of dry nitrogen before adding reagents.

    • Use Fresh Reagents: Purchase fresh silylating reagents and store them properly.

    • Optimize Derivatization: Try increasing the reagent volume or reaction time. A good starting point is to double the reagent volume.

Q3: I see two peaks for my epoxy FAME analysis after derivatization. Is this contamination?

A: Not necessarily. This could be due to the formation of stereoisomers.

  • Cause: The acid-catalyzed opening of the epoxide ring to a vicinal diol can result in the formation of threo and erythro diastereomers. While these have identical mass spectra, they can sometimes be partially separated on a GC column, especially long columns with high resolving power.

  • Solution:

    • Confirm with Mass Spectra: Check that the mass spectra of both peaks are identical and consistent with your target analyte.

    • Co-elution: If baseline separation is not critical for your application, you can integrate both peaks together for quantification. If separation is an issue, consider a slower temperature ramp in your GC method to improve resolution.

Q4: How can I confirm the identity of my epoxy hydroxy FAMEs if I don't have a synthetic standard?

A: While a standard is the gold standard, you can be highly confident in your identification through a combination of methods.

  • Solution:

    • Derivatization: Use the derivatization methods described in this guide. The presence of the correct diagnostic ions is strong evidence.

    • Retention Index: Calculate the Kovats retention index of your analyte and compare it to literature values for similar compounds on the same type of GC column. Mass spectral libraries for FAMEs often include retention index data.[1]

    • High-Resolution Mass Spectrometry: If available, accurate mass measurement of the molecular ion and key fragments can confirm the elemental composition, adding another layer of confidence to your identification.

    • Alternative Derivatization: For epoxides, you can also use derivatization with reagents like dimethyldisulfide (DMDS), which adds a thiol group across the double bond formed after ring opening, leading to characteristic fragmentation.

Q5: My baseline is noisy and has many small peaks. What are common sources of contamination?

A: Contamination can come from several sources in FAME analysis.

  • Cause:

    • Solvents and Reagents: Impurities in your extraction solvents or derivatization reagents.

    • Plasticware: Phthalates from plastic tubes or pipette tips are very common contaminants.

    • GC System: Septum bleed from the injector, column bleed (especially at high temperatures), or carryover from a previous injection.

  • Solution:

    • Use High-Purity Reagents: Always use HPLC or GC-grade solvents.

    • Avoid Plastic: Use glass test tubes and vials whenever possible. Rinse all glassware with high-purity solvent before use.

    • System Blanks: Run a solvent blank to identify contaminants from the syringe and inlet. Run a "no injection" blank to check for system contamination.

    • Septum Purge: Ensure the septum purge is active to minimize septum bleed. Use high-quality, low-bleed septa.

    • Bake Out Column: If column bleed is suspected, bake out the column overnight at its maximum isothermal temperature (or as recommended by the manufacturer).

References

Optimizing HPLC separation of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate isomers

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional challenge in lipidomics and drug discovery is the precise separation and quantification of structurally similar lipid isomers. Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate, a complex oxidized derivative of linoleic acid, presents a significant analytical hurdle due to its multiple chiral centers and geometric isomers. These subtle structural differences can lead to vastly different biological activities, making their accurate separation paramount for research and development.

This technical support guide, designed for researchers and drug development professionals, provides a structured approach to optimizing the High-Performance Liquid Chromatography (HPLC) separation of these challenging isomers. As Senior Application Scientists, we move beyond generic advice to explain the causality behind methodological choices, offering field-proven insights to troubleshoot and refine your separations.

Frequently Asked Questions: Foundational Concepts

This section addresses fundamental questions regarding the nature of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate isomers and the initial chromatographic strategies.

Q1: What are the specific isomeric challenges with this molecule?

Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate has several sources of isomerism, creating a complex mixture of diastereomers and enantiomers. The primary challenges arise from:

  • Stereocenters: The molecule contains at least four chiral centers (at carbons 9, 10, and 13, plus potential others depending on the full structure), leading to numerous stereoisomers.

  • Geometric Isomers: The positions and cis/trans (Z/E) configuration of the double bonds in the octadecadienoate chain create further geometric isomers.

  • Positional Isomers: Depending on the synthesis or biological source, related isomers with the epoxy or hydroxyl groups at different positions can also be present.

dot graph Isomer_Types { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5", splines=true, overlap=false]; node [style=filled, shape=box, fontname="Helvetica", fontsize=10, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes A [label="Analyte Mixture", pos="0,2.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Positional Isomers\n(e.g., 9,10-Epoxy vs. 12,13-Epoxy)", pos="-2,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Geometric Isomers\n(cis/trans or E/Z at double bonds)", pos="2,1!", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Stereoisomers\n(Same connectivity, different spatial arrangement)", pos="0,-0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Diastereomers\n(Non-mirror image stereoisomers)", pos="-1.5,-2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Enantiomers\n(Non-superimposable mirror images)", pos="1.5,-2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label="Different functional\ngroup positions"]; A -> C [label="Different double\nbond arrangements"]; A -> D [label="Same structure,\ndifferent 3D shape"]; D -> E; D -> F; } ends_dot Caption: Logical relationship of isomer types present in the analyte.

Q2: Why is Normal-Phase HPLC the recommended starting point for separating these isomers?

Normal-Phase HPLC (NP-HPLC) separates compounds based on polarity.[1] The primary functional groups contributing to the polarity of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate are the hydroxyl (-OH) and epoxy groups.

Causality:

  • Diastereomer Selectivity: Diastereomers, which have different 3D arrangements of these polar groups, will interact differently with the polar stationary phase (typically bare silica). This differential interaction, based on the accessibility of the polar groups to the silica surface, is the primary mechanism for separation.

  • Solvent System: NP-HPLC utilizes non-polar mobile phases (like hexane) with a polar modifier (like isopropanol or ethanol). This system is ideal for lipid-like molecules that are readily soluble in organic solvents.[2][3]

Q3: When should I consider Reversed-Phase (RP-HPLC) or Chiral HPLC?
  • Reversed-Phase HPLC: RP-HPLC separates based on hydrophobicity. While less effective for separating the primary stereoisomers of this molecule, it can be useful for separating isomers that differ in their carbon chain length or the number and position of double bonds.[4][5] It is generally the most common HPLC mode but may not provide sufficient selectivity for these specific stereoisomers.

  • Chiral HPLC: This is essential when the goal is to separate enantiomers.[6] After diastereomers are separated using NP-HPLC, a specific fraction can be collected and injected onto a chiral column to resolve the enantiomeric pair. Chiral stationary phases (CSPs) create a chiral environment where the two enantiomers have different binding affinities, allowing for their separation.[7][8]

Troubleshooting Guide: Common Separation Issues

This guide provides solutions to common problems encountered during the HPLC analysis of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate isomers.

dot graph Troubleshooting_Workflow { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=record, style=filled, fontname="Helvetica", fontsize=10]; edge [color="#5F6368", fontsize=9];

// Nodes start [label="Problem Identified\n(e.g., Poor Resolution)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mobile [label="{Check Mobile Phase|Is composition correct?\nIs it fresh?\nIs water content controlled?}", fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="{Check Column|Is it equilibrated?\nIs it contaminated?\nIs it the right phase?}", fillcolor="#FBBC05", fontcolor="#202124"]; check_system [label="{Check System Hardware|Leaks?\nFlow rate stable?\nTemperature stable?}", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_method [label="{Optimize Method|Adjust modifier %\nChange solvent\nModify temperature\nChange column}", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; resolved [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_mobile [label="First Step"]; check_mobile -> check_column [label="If OK"]; check_column -> check_system [label="If OK"]; check_system -> optimize_method [label="If OK"]; optimize_method -> resolved; } ends_dot Caption: Systematic workflow for troubleshooting HPLC separation issues.

Q4: My peaks are broad and show poor resolution. How can I improve this?

Possible Cause & Solution:

  • Incorrect Mobile Phase Strength (Most Common): In NP-HPLC, the polar modifier (e.g., isopropanol) has a strong effect on retention.

    • Expertise: If peaks are broad and elute too quickly (low retention), the mobile phase is too polar. Decrease the percentage of isopropanol. If peaks are broad and elute too late (high retention), increase the percentage of isopropanol. Make small, incremental changes (e.g., 0.1-0.2%) as lipid isomer separation is highly sensitive.

    • Action: Prepare fresh mobile phase and ensure accurate composition. For example, a typical mobile phase for similar compounds is n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v).[9]

  • Sub-optimal Column Choice: Not all silica columns are the same.

    • Expertise: The surface area, pore size, and hydration level of the silica can affect selectivity. For separating polar lipids, a bare silica column is standard.[3]

    • Action: If resolution is poor on a standard silica column, consider a diol-bonded phase column. Diol columns offer different selectivity for polar analytes and can sometimes resolve isomers that co-elute on bare silica.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Expertise: Overloading causes peak fronting or broadening as the stationary phase binding sites become saturated.

    • Action: Reduce the injection volume or dilute the sample.

  • High Flow Rate: Too high a flow rate reduces the time for analytes to interact with the stationary phase, leading to poor separation.

    • Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) to improve resolution, at the cost of a longer run time.

ParameterEffect on ResolutionTypical Starting Point (NP-HPLC)
% Polar Modifier (Isopropanol) High Impact0.5 - 5% in Hexane
Flow Rate Moderate Impact1.0 mL/min
Column Temperature Low to Moderate Impact25-30 °C
Column Stationary Phase High ImpactBare Silica, 5 µm, 250 x 4.6 mm
Q5: I'm observing significant peak tailing for all my isomers. What is the cause?

Possible Cause & Solution:

  • Secondary Interactions with Silica: This is the most likely cause for tailing with polar analytes like this one.

    • Expertise: The surface of silica contains acidic silanol groups (Si-OH). The epoxy and hydroxyl groups on your analyte can form strong hydrogen bonds with these sites, leading to a secondary retention mechanism that causes tailing.[10]

    • Action: Add a small amount of a weak acid, like acetic acid (e.g., 0.1%), to your mobile phase.[9] The acetic acid competes with the analyte for the active silanol sites, masking them and resulting in more symmetrical peaks.

  • Column Contamination: Accumulation of highly retained compounds from previous injections can create active sites that cause tailing.

    • Expertise: Lipids are prone to building up on the column head.

    • Action: Flush the column with a strong solvent (e.g., 100% isopropanol for NP-HPLC).[11] Always use a guard column to protect the analytical column.[12]

Q6: My retention times are drifting between injections. How do I stabilize my system?

Possible Cause & Solution:

  • Water Content in Mobile Phase (Critical for NP-HPLC): NP-HPLC is extremely sensitive to the amount of water in the system.

    • Expertise: Water is a very polar molecule that will adsorb strongly to the silica stationary phase, changing its activity and affecting retention times. Even trace amounts of water in your solvents can cause significant drift.

    • Action: Use high-purity, HPLC-grade solvents. Keep solvent bottles capped. Allow the system to equilibrate for an extended period (at least 30-60 minutes) with the mobile phase flowing to ensure the column is fully conditioned.[12]

  • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention.

    • Expertise: Even a few degrees change can cause retention times to shift.

    • Action: Use a thermostatted column compartment and ensure it is set to a stable temperature, slightly above ambient (e.g., 30°C).[11]

  • Mobile Phase Composition Change: Inaccurate mixing or evaporation of the more volatile solvent component (hexane) can alter the mobile phase strength.

    • Action: Prepare fresh mobile phase daily. If using a gradient pump, ensure the proportioning valves are clean and functioning correctly.[12]

Experimental Protocols

These protocols provide a starting point for method development. They should be optimized for your specific instrument and isomer mixture.

dot graph Experimental_Workflow { rankdir=TB; graph [bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [color="#5F6368", fontsize=9];

// Nodes prep [label="Sample Preparation\n(Dissolve in Hexane/IPA)", fillcolor="#FBBC05", fontcolor="#202124"]; equilibrate [label="System & Column Equilibration\n(30-60 min with mobile phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="Inject Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; separate [label="HPLC Separation\n(NP-HPLC or Chiral)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detect [label="Detection\n(UV, ELSD, or CAD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(Integration & Quantification)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> equilibrate; equilibrate -> inject; inject -> separate; separate -> detect; detect -> analyze; } ends_dot Caption: General experimental workflow from sample to data analysis.

Protocol 1: Normal-Phase HPLC for Diastereomer Separation

This method is designed to separate the diastereomers of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate.

  • HPLC System: Quaternary or Binary HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: Bare Silica (SiO2), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: n-Hexane

    • Solvent B: Isopropanol

    • Solvent C: Acetic Acid

  • Method Parameters:

    • Mode: Isocratic

    • Composition: 98% A : 1.9% B : 0.1% C

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm (if no chromophore) or ELSD/CAD for better sensitivity.[2][3]

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Optimization: If resolution is insufficient, decrease the percentage of Isopropanol (Solvent B) in 0.1% increments.

Protocol 2: Chiral HPLC for Enantiomer Separation

This method is for separating enantiomers within a fraction previously isolated by NP-HPLC.

  • HPLC System: As above.

  • Column: Chiral Stationary Phase (CSP), e.g., CHIRAL ART Cellulose-SB or a similar polysaccharide-based column, 250 mm x 4.6 mm, 5 µm.[13]

  • Mobile Phase:

    • Solvent A: n-Hexane

    • Solvent B: Ethanol

  • Method Parameters:

    • Mode: Isocratic

    • Composition: 95% A : 5% B

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detector: As above.

  • Equilibration: Chiral columns may require longer equilibration times. Follow the manufacturer's instructions.

  • Optimization: Chiral separations are highly specific. The choice of column and the mobile phase (e.g., switching ethanol for isopropanol) are the most critical factors. Method scouting across different chiral columns and mobile phases is often necessary to find the optimal conditions.[6][13]

References

Overcoming stability issues of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate in solution

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming the inherent stability challenges of this epoxy fatty acid methyl ester in solution. By understanding the mechanisms of degradation and implementing the robust protocols outlined below, you can ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental chemical principles governing the stability of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate.

Q1: What is the primary cause of degradation for this compound in solution?

A1: The principal cause of degradation is the high reactivity of the three-membered epoxide ring (also known as an oxirane ring). This ring possesses significant strain, making it susceptible to nucleophilic attack that leads to ring-opening.[1][2][3] In laboratory settings, common nucleophiles like water or alcohol solvents can readily attack one of the epoxide carbons, causing irreversible hydrolysis or alcoholysis to form the corresponding diol.[2][3][4]

Q2: How do solvent choice and pH affect the stability of the epoxide ring?

A2: Solvent and pH are critical factors.

  • Protic Solvents: Protic solvents, such as water, methanol, and ethanol, are detrimental to stability. They can act as both a nucleophile and a proton source, facilitating ring-opening reactions.

  • Aprotic Solvents: Aprotic solvents like acetonitrile, ethyl acetate, dichloromethane (DCM), or dimethyl sulfoxide (DMSO) are generally preferred as they do not actively participate in the degradation pathway.

  • pH Conditions:

    • Acidic Conditions (pH < 7): Acidic environments dramatically accelerate degradation. The acid protonates the epoxide oxygen, turning it into a much better leaving group and activating the ring for attack even by weak nucleophiles.[1][4][5] Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon of the epoxide.[2][4][5]

    • Basic Conditions (pH > 7): While generally more stable than in acidic conditions, the epoxide ring can still be opened by strong bases or nucleophiles (e.g., hydroxide ions) via an SN2 mechanism.[2][5] In this case, the attack occurs at the less sterically hindered carbon atom.[2][5]

Q3: My stock solution is stored at -20°C in ethanol. Is this adequate?

A3: While cold temperatures slow down chemical reactions, storing Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate in ethanol, even at -20°C, is not ideal for long-term stability. Ethanol is a protic solvent that will gradually cause solvolysis of the epoxide ring. For long-term storage, an aprotic solvent is strongly recommended, and the temperature should be lowered to -80°C to minimize degradation.[6] It is also best practice to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[7]

Part 2: Troubleshooting Guide

This section provides a problem-solving framework for common issues encountered during experimentation.

Observed Issue Probable Cause(s) Recommended Solution(s) & Explanation
Loss of compound activity or concentration in assays. Epoxide Ring Hydrolysis/Solvolysis: The compound has degraded into its corresponding diol due to reaction with water or alcohol in the solvent or assay buffer.1. Switch to Aprotic Solvents: Prepare stock solutions in high-purity, anhydrous aprotic solvents (e.g., acetonitrile, DMSO).2. Minimize Aqueous Exposure: When diluting into aqueous buffers for assays, do so immediately before use. Minimize the time the compound spends in the aqueous environment.3. pH Control: Ensure your final assay buffer is neutral (pH 7.0-7.4) and free of acidic or basic contaminants.
Inconsistent results between experimental replicates. Variable Degradation: The rate of degradation is inconsistent due to slight differences in incubation times, temperature, or minor pH shifts between wells or tubes.1. Standardize Incubation Times: Precisely control the time from compound addition to analysis for all samples.2. Use an Ice Bath: Perform dilutions and preparations on ice to slow degradation kinetics before starting the experiment at the target temperature.[6]3. Validate Stability: Run a time-course experiment in your final assay buffer to determine the stability window for your specific conditions (See Protocol 1).
Appearance of unexpected peaks in HPLC/LC-MS analysis. Formation of Degradation Products: The new peaks likely correspond to the diol formed from the ring-opening reaction or other oxidation byproducts.1. Characterize Degradants: Use mass spectrometry (MS) to identify the mass of the new peaks. The hydrolyzed product will have a mass increase of 18 Da (the mass of H₂O) compared to the parent compound.2. Review Handling Procedures: Ensure all solvents are anhydrous and handling procedures minimize exposure to moisture and air.[7]

Part 3: Protocols and Best Practices

Protocol 1: Recommended Storage and Handling Procedure

This protocol ensures the maximum possible shelf-life of your compound.

  • Solvent Selection: Upon receipt, if the compound is in a crystalline or solid form, dissolve it in a high-purity, anhydrous aprotic solvent such as acetonitrile or ethyl acetate. If it is already in a solvent like ethanol, it is advisable to evaporate the ethanol under a stream of inert gas (e.g., nitrogen) and reconstitute in a recommended aprotic solvent.

  • Container: Use amber glass vials with Teflon-lined caps to prevent photodegradation and leaching of impurities from plastic.[7]

  • Inert Atmosphere: Before sealing, flush the vial headspace with a gentle stream of an inert gas (argon or nitrogen) to displace oxygen, which can cause oxidative degradation.[7]

  • Storage Temperature: Store the stock solution at -80°C for long-term stability.[6] Storing at -20°C is acceptable for short-term use (1-2 weeks), but -80°C is strongly preferred.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Repeated temperature changes can introduce moisture into the stock vial and accelerate degradation.

  • Usage: When ready to use, remove a single aliquot from the freezer and allow it to warm to room temperature before opening the cap. This prevents condensation of atmospheric moisture into the cold solvent. Dilute into your experimental system immediately.

Protocol 2: Time-Course Stability Assessment via LC-MS

This experiment validates the stability of the compound in your specific assay buffer.

  • Preparation: Prepare a working solution of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate in your final assay buffer at the highest concentration you will use in your experiments.

  • Time Points: Aliquot this solution into multiple vials. Designate time points for analysis (e.g., T=0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Incubation: Incubate the vials under your exact experimental conditions (e.g., 37°C, room temperature).

  • Sample Quenching: At each time point, immediately quench the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard. This stops further degradation and precipitates proteins.

  • Analysis: Analyze the samples using a validated LC-MS/MS method.[8][9][10] Monitor the peak area of the parent compound (Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate) and the expected diol degradant.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time. This will define the time window within which your experiments must be completed to ensure compound integrity.

Part 4: Visualization of Degradation Pathway

The primary non-enzymatic degradation pathway for Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate in the presence of protic solvents (like water or methanol) is the opening of the epoxide ring.

G cluster_0 Epoxide Ring-Opening Degradation parent Methyl 9,10-Epoxy- 13-hydroxy-octadecadienoate diol Methyl 9,10,13-trihydroxy- octadecadienoate (Degradation Product) parent->diol H₂O or ROH (e.g., Methanol) Acid or Base Catalyzed

Caption: Acid/base-catalyzed opening of the epoxide ring.

This diagram illustrates how a nucleophile, such as water (H₂O) or an alcohol (ROH), attacks the epoxide ring of the parent compound, leading to the formation of a less active diol degradation product. This reaction is significantly accelerated by either acidic or basic conditions.

References

Technical Support Center: Preserving Epoxide Integrity During Molecular Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with epoxide-containing molecules. Epoxides are exceptionally versatile synthetic intermediates, largely due to the inherent ring strain that makes them susceptible to nucleophilic attack.[1][2] However, this same reactivity presents a significant challenge: how to perform chemical modifications on other parts of a molecule without unintentionally opening the sensitive epoxide ring.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to equip you with the mechanistic understanding and practical protocols needed to navigate the complexities of epoxide chemistry and ensure your derivatization strategies are successful.

Frequently Asked Questions (FAQs)
Q1: Why is my epoxide ring opening unexpectedly during a seemingly unrelated reaction?

This is the most common issue researchers face. The underlying cause is the high reactivity of the three-membered ring, which is driven by the relief of ring strain.[3] Epoxide cleavage is readily initiated under either acidic or basic/nucleophilic conditions, which may be inadvertently present in your reaction mixture.

A. Acid-Catalyzed Ring-Opening (SN1-like Mechanism)

Under acidic conditions (including protic and Lewis acids), the epoxide oxygen is protonated, converting it into an excellent leaving group (a hydroxyl group).[4] This weakens the C-O bonds, and the bond to the more substituted carbon begins to break, creating significant positive charge character on that carbon. A weak nucleophile then attacks this more substituted, electrophilic carbon.[5][6][7]

  • Regioselectivity: Attack occurs at the more substituted carbon, as it can better stabilize the partial positive charge in the transition state.[8]

  • Stereochemistry: The reaction proceeds with inversion of configuration, characteristic of a backside attack.[9]

B. Base-Catalyzed/Nucleophilic Ring-Opening (SN2 Mechanism)

Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons.[10][11] The reaction is a classic SN2 displacement. The driving force is the relief of ring strain, which compensates for the fact that an alkoxide is typically a poor leaving group.[5][12]

  • Regioselectivity: The nucleophile attacks the less sterically hindered carbon, as is typical for SN2 reactions.[13][14][15]

  • Stereochemistry: The attack occurs from the backside, leading to an inversion of stereochemistry at the reaction center.[10]

G cluster_acid Acid-Catalyzed Pathway (SN1-like) cluster_base Base-Catalyzed Pathway (SN2) A_Start Asymmetric Epoxide A_Protonation Protonation of Epoxide Oxygen A_Start->A_Protonation H+ A_TS Transition State (Carbocation character on more substituted carbon) A_Protonation->A_TS A_Attack Nucleophilic Attack at More Substituted Carbon A_TS->A_Attack Nu-H A_Product Trans-diol Product (A) A_Attack->A_Product B_Start Asymmetric Epoxide B_Attack Nucleophilic Attack at Less Hindered Carbon B_Start->B_Attack Nu- B_Intermediate Alkoxide Intermediate B_Attack->B_Intermediate B_Protonation Protonation B_Intermediate->B_Protonation H+ Workup B_Product Trans-diol Product (B) B_Protonation->B_Product

Caption: Mechanisms of Epoxide Ring-Opening.

Q2: What are the "safe" reaction conditions (pH, temperature, reagents) to maintain epoxide stability?

While every molecule is different, general guidelines can be established to preserve the epoxide ring. The key is maintaining neutrality and avoiding potent nucleophiles.

ParameterSafe Range / ConditionHigh-Risk Condition / ReagentRationale
pH 6.0 - 8.0pH < 4 or pH > 10Strong acids protonate the epoxide, activating it for ring-opening.[16][17] Strong bases can act as catalysts or be potent nucleophiles.
Temperature < 25°C (Room Temp)Elevated Temperatures (> 40°C)Higher temperatures provide the activation energy needed for ring-opening, especially with weak nucleophiles.[13]
Acids Buffered Acetic Acid (mild)HCl, H₂SO₄, TsOH, Lewis Acids (e.g., BF₃, AlCl₃, SnCl₄)Strong protic and Lewis acids are potent catalysts for ring-opening.[7][18]
Bases Non-nucleophilic bases (e.g., 2,6-lutidine, Proton Sponge), NaHCO₃NaOH, KOH, NaOMe, t-BuOK, LDA, DBUStrong alkoxides and amine bases are often nucleophilic enough to open the ring via an SN2 mechanism.[10][11]
Nucleophiles -H₂O, ROH, RNH₂, RSH, CN⁻, N₃⁻, Halides (I⁻, Br⁻, Cl⁻), Organometallics (RMgX, RLi), Hydrides (LiAlH₄)A wide range of nucleophiles can open epoxides, either directly or under acidic/basic catalysis.[6][12][14]
Solvents Aprotic (DCM, THF, Toluene, Acetonitrile)Protic (Water, Methanol, Ethanol)Protic solvents can act as nucleophiles, especially under acidic conditions (solvolysis).[5][9]
Q3: My synthetic route requires harsh conditions (e.g., strong acid/base). How can I proceed without destroying my epoxide?

This is a classic synthetic strategy problem. You cannot "protect" an epoxide itself, as it is inherently reactive. The solution lies in altering the synthetic sequence or protecting other functional groups to allow for milder reaction conditions overall.

Workflow: Strategic Derivatization of Epoxide-Containing Molecules

G Start Molecule with Epoxide and another Functional Group (FG) Question Does derivatization of FG require conditions that open the epoxide? Start->Question ProtectFG Protect the other Functional Group (FG -> P-FG) Question->ProtectFG Yes Derivatize Perform desired derivatization under epoxide-safe conditions Question->Derivatize No Rethink Change Synthetic Route: Introduce epoxide LAST Question->Rethink ProtectFG->Derivatize Deprotect Deprotect P-FG -> FG under epoxide-safe conditions Derivatize->Deprotect End Final Product Deprotect->End

Caption: Decision workflow for derivatization.

Example Scenario: Protecting an Alcohol to Preserve an Epoxide

Imagine you need to oxidize a primary alcohol to an aldehyde in a molecule that also contains an epoxide. Many common oxidations (e.g., Jones oxidation) use strong acid, which would destroy the epoxide.

  • Incorrect Strategy: Attempting the Jones oxidation and hoping the epoxide survives. It won't.

  • Correct Strategy:

    • Protect the alcohol, for example, as a tert-butyldimethylsilyl (TBDMS) ether. This reaction is performed under mild, neutral conditions that the epoxide will tolerate.[19]

    • Perform any other necessary synthetic steps that might have required harsh conditions.

    • Introduce the functionality you wanted from the oxidation via an alternative route or reconsider the synthesis. If the oxidation is absolutely necessary, use a mild, neutral oxidant like Dess-Martin periodinane (DMP) instead of protecting the alcohol. This avoids the need for protection/deprotection steps.

The key takeaway is reagent selection . Always seek modern, milder alternatives to classical reactions that use harsh conditions.

Troubleshooting Guide & Protocols
Scenario 1: Unwanted diol formation is observed after an aqueous workup.
  • Likely Cause: Your reaction may have left residual acidic or basic species that catalyzed the hydrolysis of the epoxide when water was introduced.

  • Solution: Perform a meticulously neutral workup. Avoid acidic or basic washes if possible.

Protocol: Neutral Aqueous Workup

  • Quench Reaction: Cool the reaction mixture to 0°C. Cautiously add saturated aqueous NH₄Cl solution (a mild acid quench) or saturated aqueous NaHCO₃ solution (a mild base quench) until the reactive species are consumed.

  • Solvent Extraction: Transfer the mixture to a separatory funnel and extract the product into a non-protic organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer sequentially with:

    • 1x Saturated aqueous NaHCO₃ solution (to remove residual acid).

    • 1x Water.

    • 1x Saturated aqueous NaCl (brine). The brine wash helps to remove dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Scenario 2: The epoxide ring opens during the silylation of a nearby hydroxyl group.
  • Likely Cause: Standard silylation using reagents like TBDMS-Cl and imidazole can be problematic. Imidazole, while a weak base, can act as a nucleophile. Furthermore, TBDMS-Cl can contain trace amounts of HCl, which catalyzes ring-opening.

  • Solution: Use a non-nucleophilic base and ensure your reagents are high purity. Lowering the temperature can also prevent unwanted side reactions.

Protocol: Mild Silylation of an Alcohol in the Presence of an Epoxide

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the epoxy-alcohol in anhydrous dichloromethane (DCM).

  • Add Base: Add 1.5 equivalents of a non-nucleophilic base, such as 2,6-lutidine.

  • Cooling: Cool the solution to -40°C or -78°C (dry ice/acetone bath). This is critical for delicate substrates.[20]

  • Add Silylating Agent: Slowly add 1.2 equivalents of the silylating agent (e.g., TBDMS-triflate or TBDMS-Cl).

  • Reaction: Stir the reaction at low temperature and monitor by TLC. Allow it to warm slowly to 0°C or room temperature only if necessary.

  • Workup: Once the reaction is complete, perform a neutral aqueous workup as described in the protocol above.

By carefully selecting reagents and controlling the reaction conditions, you can successfully perform a wide range of derivatizations while preserving the valuable epoxide functionality.

References

Technical Support Center: Epoxidation of Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the epoxidation of polyunsaturated fatty acids (PUFAs). It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the integrity of your experimental outcomes. This guide emphasizes the causality behind experimental choices to empower you with the scientific rationale needed to optimize your reactions and interpret your results accurately.

I. Understanding the Landscape of PUFA Epoxidation: A Quick Primer

The introduction of an oxirane ring into the backbone of a polyunsaturated fatty acid is a pivotal chemical transformation, yielding valuable intermediates for the synthesis of bioactive molecules, polymers, and lubricants. The three-membered epoxide ring is, however, highly strained and susceptible to nucleophilic attack, leading to a variety of side reactions. The primary challenge in PUFA epoxidation is to maximize the formation of the desired epoxide while minimizing these side reactions, predominantly the ring-opening of the oxirane.

This guide will navigate you through the intricacies of different epoxidation methods, from the classic Prilezhaev reaction using peracids to the more selective chemo-enzymatic and enzymatic approaches. We will dissect the common pitfalls and provide you with the knowledge to troubleshoot and optimize your experiments effectively.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address the most frequent issues encountered during the epoxidation of PUFAs.

Frequently Asked Questions (FAQs)

Q1: My epoxide yield is significantly lower than expected, and I observe a high concentration of diol byproducts. What are the likely causes and how can I mitigate this?

A1: This is the most common issue in PUFA epoxidation and is almost always due to the acid-catalyzed ring-opening of the newly formed epoxide. Here’s a breakdown of the causes and solutions:

  • Excess Acidity: The presence of strong acids, often used as catalysts in chemical epoxidation (e.g., sulfuric acid, formic acid), is the primary driver of epoxide ring-opening by nucleophiles like water.[1][2][3]

    • Troubleshooting:

      • Reduce Catalyst Concentration: Carefully titrate the amount of acid catalyst to the minimum required for efficient epoxidation.

      • Use a Milder Acid: Consider replacing strong mineral acids with weaker organic acids or heterogeneous acid catalysts like acidic ion-exchange resins (e.g., Amberlite IR-120H), which can reduce the incidence of side reactions.[1][4]

      • Neutralize Promptly: After the reaction is complete, immediately neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to quench the acid catalyst and prevent further ring-opening during workup.

  • Presence of Water: Water is a potent nucleophile that attacks the protonated epoxide, leading to the formation of vicinal diols.

    • Troubleshooting:

      • Use Anhydrous Reagents and Solvents: Ensure all your reagents and solvents are as dry as possible.

      • Control Hydrogen Peroxide Concentration: Use a concentrated solution of hydrogen peroxide to minimize the introduction of water into the reaction mixture.

  • Elevated Reaction Temperature: Higher temperatures accelerate the rate of both epoxidation and the undesired ring-opening reactions.[1]

    • Troubleshooting:

      • Lower the Reaction Temperature: Conduct the epoxidation at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely.

      • Controlled Addition of Reagents: For exothermic reactions, add the oxidizing agent (e.g., hydrogen peroxide) dropwise while monitoring the internal temperature of the reaction.

  • Switch to a More Selective Method:

    • Chemo-enzymatic Epoxidation: This method, often employing a lipase like Candida antarctica lipase B (Novozym 435), generates the peracid in situ under milder conditions, significantly suppressing ring-opening side reactions and leading to higher selectivity for the epoxide.[1][4][5][6]

Q2: I am observing the formation of polymeric materials in my reaction mixture, especially when working with highly unsaturated PUFAs. What is causing this and how can I prevent it?

A2: Polymerization during the epoxidation of PUFAs can be a significant issue, leading to a complex mixture of products and making purification difficult. The primary causes are:

  • Intermolecular Ring-Opening: The hydroxyl group of a ring-opened product (a diol or hydroxy-ester) can act as a nucleophile and attack an epoxide on another fatty acid molecule, initiating a chain reaction that leads to oligomers and polymers.

  • Radical Polymerization: The double bonds in PUFAs are susceptible to radical polymerization, which can be initiated by heat, light, or impurities.[7]

    • Troubleshooting:

      • Minimize Ring-Opening: By following the strategies outlined in Q1, you will reduce the concentration of potential initiators for polymerization.

      • Use a Radical Inhibitor: In some cases, the addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), can help to prevent unwanted polymerization.

      • Work in an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation-induced radical formation.

      • Control Reaction Time: Do not let the reaction run for an unnecessarily long time, as this can increase the likelihood of side reactions, including polymerization.

Q3: How can I effectively monitor the progress of my epoxidation reaction to determine the optimal endpoint?

A3: Accurately monitoring the reaction is crucial to maximize the yield of the desired epoxide and prevent over-oxidation or excessive side reactions. Here are some effective methods:

  • Titrimetric Methods:

    • Iodine Value (IV): This classic method measures the degree of unsaturation. A decrease in the iodine value indicates the consumption of double bonds and the formation of epoxides.

    • Oxirane Oxygen Content (OOC): This titration method directly quantifies the amount of epoxide present in the sample.

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is a powerful technique for the quantitative analysis of the starting PUFA, the epoxidized product, and various side products like diols.[8][9]

  • Spectroscopic Methods:

    • Proton Nuclear Magnetic Resonance (¹H-NMR): ¹H-NMR spectroscopy is an excellent tool for monitoring the reaction. The disappearance of the olefinic proton signals (typically around 5.3-5.4 ppm) and the appearance of the epoxide proton signals (around 2.9-3.2 ppm) provide a clear indication of the reaction's progress.[10][11]

    • Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of a characteristic peak for the C-O-C stretching of the oxirane ring (around 820-850 cm⁻¹) and the disappearance of the C=C stretching peak (around 1650 cm⁻¹) can be used to monitor the epoxidation.[12][13]

III. Detailed Experimental Protocols

This section provides step-by-step protocols for common epoxidation and analytical procedures.

Protocol 1: Chemo-Enzymatic Epoxidation of Linoleic Acid

This protocol utilizes the high selectivity of lipase to minimize side reactions.

Materials:

  • Linoleic acid (high purity)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Hydrogen peroxide (30-50% solution)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve linoleic acid in toluene.

  • Enzyme Addition: Add the immobilized lipase to the solution.

  • Initiation of Reaction: Begin stirring and slowly add the hydrogen peroxide solution dropwise to the reaction mixture. Monitor the temperature to ensure it does not rise excessively. Maintain the reaction temperature at a controlled level (e.g., 40-50°C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or ¹H-NMR.

  • Reaction Quenching: Once the reaction has reached the desired conversion, stop the stirring and filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Workup: Transfer the filtrate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acids. Then, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude epoxidized linoleic acid can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Quantification of Epoxides and Diols by HPLC-MS

This protocol allows for the precise quantification of the desired product and the major byproduct.

Instrumentation and Columns:

  • HPLC system with a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the reaction mixture and dissolve it in a known volume of a suitable solvent (e.g., isopropanol).

  • Calibration Standards: Prepare a series of calibration standards of the pure epoxidized PUFA and the corresponding diol in the same solvent.

  • LC-MS Analysis: Inject the samples and calibration standards onto the HPLC-MS system. Use a gradient elution method, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Data Acquisition: Acquire the data in both full scan mode and targeted MS/MS mode for the specific m/z values of the epoxide and diol.

  • Quantification: Construct calibration curves for the epoxide and diol using the peak areas from the chromatograms of the calibration standards. Use these curves to determine the concentrations of the epoxide and diol in the reaction samples.

IV. Data Summarization and Visualization

Table 1: Comparison of Selectivity in Different Epoxidation Methods
Epoxidation MethodTypical CatalystTypical Temperature (°C)Selectivity for Epoxide (%)Key AdvantagesKey Disadvantages
Prilezhaev Reaction Peracetic acid/Formic acid + H₂SO₄50-8070-85Fast reaction ratesLow selectivity, corrosion issues, safety concerns with peracids.[2][3]
Heterogeneous Catalysis Acidic Ion-Exchange Resin60-9080-95Catalyst is reusable, reduced side reactions compared to homogeneous acids.[1][4]Can require higher temperatures.
Chemo-enzymatic Epoxidation Immobilized Lipase (e.g., Novozym 435)40-60>95High selectivity, mild reaction conditions, reusable catalyst, environmentally friendly.[4][5][6]Slower reaction rates, higher cost of enzyme.
Diagrams

Diagram 1: Reaction Pathways in PUFA Epoxidation

PUFA Polyunsaturated Fatty Acid (PUFA) Epoxide Desired Epoxide PUFA->Epoxide Epoxidation (Peracid/Enzyme) Polymer Polymeric Byproducts PUFA->Polymer Radical Polymerization Diol Diol Byproduct Epoxide->Diol Ring-Opening (H₂O, H⁺) Epoxide->Polymer Intermolecular Ring-Opening

Caption: Key reactions in PUFA epoxidation.

Diagram 2: Troubleshooting Workflow for Low Epoxide Yield

Start Low Epoxide Yield & High Diol Formation Check_Acid Check Acidity: - Catalyst concentration - Presence of acidic impurities Start->Check_Acid Check_Water Check Water Content: - Anhydrous reagents/solvents - H₂O₂ concentration Start->Check_Water Check_Temp Check Reaction Temperature: - Too high? - Exotherm controlled? Start->Check_Temp Check_Method Consider Alternative Method Start->Check_Method Solution_Acid Reduce catalyst load Use milder/heterogeneous catalyst Neutralize promptly Check_Acid->Solution_Acid Solution_Water Use anhydrous reagents Use concentrated H₂O₂ Check_Water->Solution_Water Solution_Temp Lower reaction temperature Control reagent addition Check_Temp->Solution_Temp Solution_Method Switch to Chemo-enzymatic Epoxidation Check_Method->Solution_Method

Caption: Decision tree for troubleshooting low epoxide yield.

V. References

  • García-Marín, H., et al. (2021). Sustainable Ring-Opening Reactions of Epoxidized Linseed Oil in Heterogeneous Catalysis. Catalysts, 11(11), 1369. --INVALID-LINK--

  • Hwang, H., & Winkler-Moser, J. K. (2016). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(10), 1341-1351. --INVALID-LINK--

  • Orellana-Coca, C., et al. (2005). Analysis of fatty acid epoxidation by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry. Journal of Chromatography A, 1083(1-2), 177-184. --INVALID-LINK--

  • Törnvall, U., et al. (2007). Chemo-enzymatic epoxidation of unsaturated plant oils. OCL - Oilseeds and fats, Crops and Lipids, 14(3), 177-181. --INVALID-LINK--

  • Z. S. Pillai, et al. (2022). Recent advances in the field of selective epoxidation of vegetable oils and their derivatives: a review and perspective. Catalysis Science & Technology, 12(1), 22-44. --INVALID-LINK--

  • Wikström, W. (2022). Sustainable chemo-enzymatic epoxidation of fatty acids using semibatch technology for the investigation of ring-opening products. --INVALID-LINK--

  • Nieto, J. F., et al. (2021). Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1 H NMR, in Epoxidized Linseed Oil. Advances in Analytical Chemistry, 11(1), 1-7. --INVALID-LINK--

  • Mahadi, M. B., et al. (2022). Selective epoxidation of the unsaturated fatty acids. IOP Conference Series: Materials Science and Engineering, 1257(1), 012017. --INVALID-LINK--

  • Rüsch gen. Klaas, M., & Warwel, S. (1999). Lipase-catalyzed preparation of peroxy acids and their use for epoxidation. Journal of Molecular Catalysis A: Chemical, 144(3), 443-451.

  • Campanella, A., & Baltanás, M. A. (2005). Degradation of the oxirane ring of epoxidized vegetable oils in a liquid-liquid reaction system. Latin American applied research, 35(3), 209-215.

  • Goud, V. V., et al. (2007). Epoxidation of jatropha (Jatropha curcas) oil by peroxy-acetic acid in situ process. Journal of the American Oil Chemists' Society, 84(4), 347-353.

  • Vlček, T., & Petrović, Z. S. (2006). Optimization of the chemoenzymatic epoxidation of soybean oil. Journal of the American Oil Chemists' Society, 83(3), 247-252.

  • Kirilia, E., et al. (2021). Impact of Different Epoxidation Approaches of Tall Oil Fatty Acids on Rigid Polyurethane Foam Thermal Insulation. Polymers, 13(11), 1867. --INVALID-LINK--

  • Reddy, L. M., et al. (2014). Epoxy fatty acids are promising targets for treatment of pain, cardiovascular disease and other indications characterized by mitochondrial dysfunction, endoplasmic stress and inflammation. Prostaglandins & other lipid mediators, 113, 23-33. --INVALID-LINK--

  • Orellana-Coca, C., et al. (2005). Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry. Journal of Chromatography A, 1083(1-2), 177-184. --INVALID-LINK--

  • Al-Saeed, F. A. (2018). Stability of epoxy fatty acids under acidic conditions?. ResearchGate. --INVALID-LINK--

  • Ackman, R. G. (1988). Method of extraction and purification of polyunsaturated fatty acids from natural sources. U.S. Patent No. 4,792,418. --INVALID-LINK--

  • Salimon, J., et al. (2011). Epoxidation of Palm Kernel Oil Fatty Acids. Journal of Science and Technology, 3(1), 89-95.

  • Lewandowski, G., et al. (2019). Epoxidation of Vegetable Oils, Unsaturated Fatty Acids and Fatty Acid Esters: A Review. Mini-Reviews in Organic Chemistry, 16(8), 793-803.

  • S. K. S. Patel, et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1837-1843. --INVALID-LINK--

  • Törnvall, U., et al. (2008). Chemo-enzymatic epoxidation of fatty compounds – Focus on processes involving a lipase-catalyzed perhydrolysis step. OCL - Oilseeds and fats, Crops and Lipids, 15(3), 177-181. --INVALID-LINK--

  • Shani, N., et al. (2018). Proton Low Field NMR Relaxation Time Domain Sensor for Monitoring of Oxidation Stability of PUFA-Rich Oils and Emulsion Products. Foods, 7(11), 185. --INVALID-LINK--

  • Lipidomics Methods and Protocols. LIPID MAPS. --INVALID-LINK--

  • Mahadi, M. B., et al. (2022). Selective epoxidation of the unsaturated fatty acids. IOP Conference Series: Materials Science and Engineering, 1257(1), 012017. --INVALID-LINK--

  • Živković, M. V., et al. (2020). Recent Analytical Methodologies in Lipid Analysis. Molecules, 25(16), 3687. --INVALID-LINK--

  • Rahman, M. A., et al. (2021). Chemical epoxidation of oleic acid to produce ab type monomer for fatty-acid-based polyester synthesis. Materials Today: Proceedings, 46, 1782-1788. --INVALID-LINK--

  • García-Marín, H., et al. (2021). Sustainable Ring-Opening Reactions of Epoxidized Linseed Oil in Heterogeneous Catalysis. Catalysts, 11(11), 1369. --INVALID-LINK--

  • Nieto, J. F., et al. (2021). Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1 H NMR, in Epoxidized Linseed Oil. Advances in Analytical Chemistry, 11(1), 1-7. --INVALID-LINK--

  • V. K. T., et al. (2022). Effect of Fatty Acid Polyunsaturation on Synthesis and Properties of Emulsion Polymers Based on Plant Oil-Based Acrylic Monomers. Polymers, 14(3), 543. --INVALID-LINK--

  • G., et al. (2016). Optimization of the Ring Opening of Epoxidized Palm Oil using D-Optimal Design. Journal of Oil Palm Research, 28(3), 368-377.

  • D. R. Williams, et al. (2005). Epoxide-Opening Cascades Promoted by Water. Science, 308(5722), 665-668. --INVALID-LINK--

  • McDougle, D. R., et al. (2013). LC-MS/MS analysis of the epoxides and diols derived from the endocannabinoid arachidonoyl ethanolamide. Analytical and bioanalytical chemistry, 405(2-3), 937-947. --INVALID-LINK--

  • Z. S. Pillai, et al. (2022). Recent advances in the field of selective epoxidation of vegetable oils and their derivatives: a review and perspective. Catalysis Science & Technology, 12(1), 22-44. --INVALID-LINK--

  • Z. S. Pillai, et al. (2021). Recent advances in the field of selective epoxidation of vegetable oils and their derivatives: a review and perspective. ResearchGate. --INVALID-LINK--

  • Cañedo, N., et al. (2020). Maximized PUFA measurements improve insight in changes in fatty acid composition in response to temperature. Scientific reports, 10(1), 1-10. --INVALID-LINK--

  • Gan, H. H., et al. (2018). Optimization of the epoxidation of linseed oil using response surface methodology. Industrial crops and products, 122, 182-191.

  • Bach, R. D., et al. (2004). Facial Selectivity in Epoxidation of 2-Cyclohexen-1-ol with Peroxy Acids. A Computational DFT Study. The Journal of organic chemistry, 69(18), 6092-6101.

  • Kirilia, E., et al. (2021). Impact of Different Epoxidation Approaches of Tall Oil Fatty Acids on Rigid Polyurethane Foam Thermal Insulation. Polymers, 13(11), 1867. --INVALID-LINK--

  • Orellana-Coca, C., et al. (2005). Analysis of fatty acid epoxidation by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry. Journal of Chromatography A, 1083(1-2), 177-184. --INVALID-LINK--

References

Technical Support Center: Synthesis of Stable Analogs of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of stable analogs of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the complex synthesis of lipid mediators. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying rationale to empower your experimental design and execution.

The synthesis of oxidized linoleic acid (LA) metabolites is of significant interest due to their roles in various physiological and pathological processes, including the formation of the epidermal skin barrier.[1] However, these molecules are often chemically unstable, prone to oxidation, esterification, and further metabolic conversion, which complicates their study.[1][2] This guide focuses on strategies to create chemically stable analogs that resist inactivation, allowing for more robust biological investigation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the target molecule and the rationale behind analog synthesis.

Q1: What is Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate and why is it important?

Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate is the methyl ester of a hydroxy-epoxy derivative of linoleic acid. These oxidized fatty acids are believed to play a critical role in forming the mammalian skin's permeability barrier.[1] Their biological significance drives the need for chemically pure and stable standards for research, but their inherent instability presents a major challenge.

Q2: What makes the parent compound and related epoxy fatty acids unstable?

There are several sources of instability:

  • Chemical Reactivity: The epoxide (oxirane) ring is susceptible to opening under acidic or nucleophilic conditions, a common issue during extraction and purification.[3]

  • Metabolic Inactivation: In biological systems, the free hydroxyl and carboxylic acid groups are targets for enzymes. The molecule can be readily esterified into complex lipids, removing it from the unesterified, active signaling pool.[1]

  • Oxidative Degradation: Like all polyunsaturated fatty acids (PUFAs), the carbon-carbon double bonds are prone to oxidation, leading to a mixture of byproducts and loss of the desired compound.[2]

Q3: What are the primary strategies for designing and synthesizing "stable analogs"?

The goal is to create molecules that retain the core pharmacophore while being resistant to the degradation pathways mentioned above. Key strategies include:

  • Blocking Esterification: One successful approach is to introduce steric hindrance near the carboxyl group. For example, synthesizing a 2,2-dimethyl analog prevents the acyl-CoA synthetase enzyme from recognizing and esterifying the molecule, thus "trapping" it in the free acid pool.[1][4]

  • Increasing Metabolic Stability: In broader epoxy fatty acid (EpFA) research, strategies include replacing the epoxide with more stable functional groups that mimic its biological effect but are not substrates for epoxide hydrolases.[5]

  • Preventing Dehydrogenation: Modifications can also be made to block enzymatic dehydrogenation of hydroxyl groups.[1]

Q4: What are the key stages in a typical total synthesis workflow for these analogs?

A multi-step total synthesis is required, which can be broadly broken down as follows:

  • Precursor Synthesis: Independent synthesis of the "head" (containing the ester and any stability modifications) and "tail" (containing the eventual sites for the epoxy and hydroxyl groups) fragments of the fatty acid chain.

  • Fragment Coupling: Covalently linking the head and tail fragments, often through carbon-carbon bond-forming reactions like Wittig or Sonogashira coupling.[6]

  • Functional Group Manipulation: Creating the desired stereochemistry and functional groups, including the selective epoxidation of a double bond and reduction to form the hydroxyl group.

  • Purification and Characterization: Rigorous purification at each step, typically using column chromatography, and detailed structural confirmation using NMR and mass spectrometry.[4][7]

Part 2: Troubleshooting Guide - Synthesis & Purification

This section provides solutions to specific problems encountered during synthesis and subsequent work-up.

Problem 1: Low yield during the epoxidation step.

  • Possible Cause A: Degradation of the oxirane ring.

    • Scientific Rationale: The oxirane ring is sensitive to acid. Epoxidation methods that generate strong acids as byproducts (e.g., the Prilezhaev reaction using unbuffered m-CPBA) or involve acidic work-ups can lead to ring-opening, forming diols or other adducts.[3][8]

    • Solution & Validation:

      • Buffer the Reaction: When using peroxyacids like m-CPBA, add a mild base such as sodium bicarbonate to the reaction mixture to neutralize the resulting carboxylic acid.[9]

      • Control Peroxide Ratios: If using in-situ generated peroxyacids (e.g., H₂O₂ and formic acid), an excess of hydrogen peroxide can decrease the stability of the formed oxirane ring.[10] Titrate the H₂O₂ carefully and aim for a molar ratio of double bonds to H₂O₂ of approximately 1:1.5.[11]

      • Monitor via TLC: Track the reaction's progress by thin-layer chromatography (TLC). The product epoxide should have a different Rf value than the starting alkene. The appearance of highly polar spots at the baseline may indicate the formation of diols from ring-opening.

  • Possible Cause B: Inefficient or degraded epoxidation agent.

    • Scientific Rationale: Peroxyacids are oxidizers and can degrade over time, especially if not stored properly. Their activity is crucial for efficient epoxidation.

    • Solution & Validation:

      • Use Fresh Reagents: Use recently purchased and properly stored m-CPBA (kept cold and dry).

      • Check Reagent Activity: If yields are consistently low, test the m-CPBA on a simple, reactive alkene (e.g., cyclohexene) as a positive control to confirm its activity.

Problem 2: Epoxide ring-opening observed during work-up or purification.

  • Possible Cause A: Acidic conditions during extraction or chromatography.

    • Scientific Rationale: Even trace amounts of acid can catalyze the hydrolysis of the epoxide. This is a common issue during aqueous work-ups or when using silica gel, which is inherently acidic.[3]

    • Solution & Validation:

      • Neutralize Washes: During liquid-liquid extraction, use a saturated sodium bicarbonate solution followed by brine to wash the organic layer and remove any acidic residues.[9]

      • Use Neutralized Silica: For column chromatography, you can use silica gel that has been pre-treated with a base (e.g., washed with a solvent mixture containing 1% triethylamine) and then re-equilibrated with the mobile phase.

      • Avoid Acidic Solvents: Do not use mobile phase modifiers like formic or acetic acid unless absolutely necessary. If required for HPLC, use them cautiously and collect fractions promptly, neutralizing them if the product is to be stored.[9]

  • Possible Cause B: Use of nucleophilic solvents (e.g., methanol) in chromatography.

    • Scientific Rationale: Protic, nucleophilic solvents like methanol can directly attack the epoxide ring, especially if catalyzed by the acidic surface of silica gel, leading to the formation of methoxy-hydroxy byproducts.

    • Solution & Validation:

      • Choose Appropriate Solvents: For silica gel chromatography, a non-nucleophilic solvent system like a gradient of ethyl acetate in hexanes is highly recommended.[4]

      • Consider Alternative Stationary Phases: If polarity requires a stronger eluent, consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase C18 silica.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause: Similar polarity of product and impurities.

    • Scientific Rationale: Synthetic byproducts, especially isomers or incompletely reacted starting materials, can have very similar polarities to the desired product, making separation by standard silica gel chromatography challenging.

    • Solution & Validation:

      • High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution than flash chromatography and is often essential for separating complex lipid mixtures. A reverse-phase C18 column is a good starting point.[9]

      • Size-Exclusion Chromatography: For separating molecules of different sizes, techniques like Sephadex LH-20 chromatography can be effective. This method separates based on molecular size rather than polarity.[12][13]

      • Solid-Phase Extraction (SPE): Use SPE as a preliminary cleanup step. A C18 SPE cartridge can be used to separate highly polar impurities from the lipids of interest before attempting high-resolution purification.[14]

Part 3: Troubleshooting Guide - Characterization

Verifying the structure and purity of the final analog is a critical, multi-step process.

Problem 1: Ambiguous ¹H-NMR spectrum with overlapping signals.

  • Scientific Rationale: The long aliphatic chain of fatty acids results in many overlapping signals in the 1.2-1.6 ppm region. More importantly, the key diagnostic protons on the epoxide and adjacent carbons can also be difficult to assign definitively.

  • Solution & Validation:

    • Confirm Diagnostic Peaks: The protons on the epoxide ring are the most important. They should appear as multiplets in the 2.90–3.23 ppm region.[15] The absence of the original vinyl (C=C) proton signals (~5.3-5.6 ppm) and the appearance of these new upfield signals is the first confirmation of epoxidation.

    • Use High-Field NMR: If available, use a spectrometer with a higher field strength (e.g., 500 MHz or greater) to increase signal dispersion and resolve overlapping multiplets.

    • Employ 2D NMR: Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and trace the connectivity along the carbon chain. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, confirming assignments.

Problem 2: Mass spectrometry shows an incorrect mass or excessive fragmentation.

  • Scientific Rationale: Epoxy-hydroxy fatty acids can be thermally labile and prone to fragmentation in the mass spectrometer source, making it difficult to observe the molecular ion (M⁺).

  • Solution & Validation:

    • Use Soft Ionization: Employ soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS analysis. These methods impart less energy to the analyte, increasing the likelihood of observing the protonated [M+H]⁺ or sodiated [M+Na]⁺ molecular ion.

    • Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the free hydroxyl group makes the molecule too polar and thermally unstable. Derivatize the hydroxyl group to a trimethylsilyl (TMS) ether using a reagent like BSTFA. This increases volatility and stability, yielding clearer mass spectra.[7] The resulting fragment ions can also be diagnostic for the position of the original hydroxyl group.

Part 4: Key Experimental Protocols & Data

The following are generalized protocols based on established methods. Researchers should always consult the primary literature and adapt procedures to their specific analog.

Protocol 1: General Epoxidation of a Diene Precursor using m-CPBA[9]
  • Dissolution: Dissolve the unsaturated fatty acid methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere. Protect the flask from light.

  • Buffering: Add powdered anhydrous sodium bicarbonate (2.0 eq).

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of m-CPBA (77% purity, 1.2 eq) in DCM dropwise over 20 minutes. Caution: m-CPBA is a potentially explosive oxidizer.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate/hexanes), checking for the consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Quenching: Once complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate and stirring for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude epoxide.

Protocol 2: Purification of Lipid Mediators by Solid-Phase Extraction (SPE)[14]
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by washing sequentially with 5 mL of methanol and 5 mL of water.

  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of a water/methanol mixture and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5-10 mL of water to remove highly polar impurities.

  • Elution: Elute the desired lipid analogs with 5-10 mL of methanol or methyl acetate.

  • Concentration: Collect the eluate and evaporate the solvent under a gentle stream of nitrogen. The resulting enriched product can then be further purified by HPLC.

Data Tables

Table 1: Comparison of Common Epoxidation Methods

MethodReagent(s)Typical ConditionsProsCons
Prilezhaev Reaction m-CPBADCM, 0 °C to RTHigh selectivity, reliableReagent can be hazardous; acidic byproduct requires buffering.[9]
In-situ Peroxyacid H₂O₂ + Formic/Acetic Acid40-70 °CInexpensive reagentsCan lead to ring-opening; requires careful temperature and ratio control.[10][11]
Enzymatic Epoxidation Immobilized Lipase + H₂O₂30-50 °C"Green" approach, high selectivitySlower reaction times; potential for enzyme deactivation.[16]

Table 2: Expected Analytical Data for Characterization of a Methyl Epoxy-hydroxy-octadecadienoate Analog

Analysis TypeFeatureExpected Chemical Shift / Value
¹H-NMR Protons on Epoxide Ring (CH-O-CH)2.9 - 3.2 ppm (multiplets)[15]
Proton on Hydroxyl-bearing Carbon (CH-OH)3.6 - 4.1 ppm (multiplet)
Methyl Ester Protons (-OCH₃)~3.67 ppm (singlet)
Olefinic Protons (-CH=CH-)5.4 - 6.0 ppm (multiplets)
¹³C-NMR Carbons of Epoxide Ring (C-O-C)55 - 65 ppm
Carbonyl Carbon (C=O)~174 ppm
LC-MS (ESI+) Molecular Ion[M+H]⁺, [M+Na]⁺
Key Fragment IonLoss of water ([M+H-H₂O]⁺) from the hydroxyl group

Part 5: Visualizations

Visual workflows can clarify complex processes and decision-making.

G cluster_synthesis General Synthetic Workflow A Precursor Synthesis (Head & Tail Fragments) B Fragment Coupling (e.g., Wittig Reaction) A->B C Selective Epoxidation (e.g., m-CPBA) B->C D Purification & Characterization (Chromatography, NMR, MS) C->D

Caption: High-level overview of the total synthesis strategy.

G Start Low Epoxidation Yield Cause1 Check Reaction pH Is it acidic? Start->Cause1 Sol1 Add Buffer (e.g., NaHCO₃) Cause1->Sol1 Yes Cause2 Check Reagent Age/Activity Is m-CPBA old? Cause1->Cause2 No End Yield Improved Sol1->End Sol2 Use Fresh Reagent Run Positive Control Cause2->Sol2 Yes Cause2->End No (Other Issue) Sol2->End

Caption: Troubleshooting logic for low epoxidation yield.

Part 6: References

  • Keyes, G. S., Maiden, K., & Ramsden, C. E. (2021). Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier. Prostaglandins, Leukotrienes and Essential Fatty Acids, 174, 102357. --INVALID-LINK--

  • Gromotowicz-Popławska, A., et al. (2021). Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation. International Journal of Molecular Sciences, 22(15), 8296. --INVALID-LINK--

  • Keyes, G. S., Maiden, K., & Ramsden, C. E. (2021). Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier. PubMed, 34749189. --INVALID-LINK--

  • Study.com. (n.d.). How does lipid synthesis work? What is the step-by-step process? Homework.Study.com. --INVALID-LINK--

  • Varsity Tutors. (n.d.). Lipid Synthesis - Biochemistry Help. Practice Hub. --INVALID-LINK--

  • AOCS. (2019). Formation of Epoxy-, Keto- and Hydroxy-Fatty Acids. AOCS Lipid Library. --INVALID-LINK--

  • Reinertsen, A. F., et al. (2019). Stereoselective Synthesis, Configurational Assignment and Biological Evaluations of the Lipid Mediator RvD2n-3 DPA. Chemistry – A European Journal, 25(61), 13951-13955. --INVALID-LINK--

  • NIH. (n.d.). Lipid Metabolism. PMC. --INVALID-LINK--

  • StudySmart.ai. (n.d.). Fat and lipid metabolism. 22 good questions, nicely answered! --INVALID-LINK--

  • Crombie, L., & Jacklin, A. G. (1957). Synthesis of Linoleic Acid. Journal of the Chemical Society, 1632. --INVALID-LINK--

  • Xia, W., et al. (2018). Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils. Journal of Chromatography A, 1539, 35-43. --INVALID-LINK--

  • Bon-Mina, V., et al. (2021). Specialized Pro-Resolving Lipid Mediators: New Therapeutic Approaches for Vascular Remodeling. International Journal of Molecular Sciences, 22(16), 8769. --INVALID-LINK--

  • Wool, R. P., & Bunker, S. P. (2002). The effect of fatty acid composition on the acrylation kinetics of epoxidized triacylglycerol. Journal of the American Oil Chemists' Society, 79(1), 59-63. --INVALID-LINK--

  • BenchChem. (2025). Synthesis and Radiolabeling of Linoleic Acid: An In-depth Technical Guide. --INVALID-LINK--

  • GOB Chemistry. (n.d.). Summary of Lipid Metabolism Practice Questions & Answers. Page 1. --INVALID-LINK--

  • Miyake, Y., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(3), 311-317. --INVALID-LINK--

  • Kirpluks, M., et al. (2021). Impact of Different Epoxidation Approaches of Tall Oil Fatty Acids on Rigid Polyurethane Foam Thermal Insulation. Polymers, 13(11), 1729. --INVALID-LINK--

  • ResearchGate. (n.d.). A summary of the purification methods described. --INVALID-LINK--

  • Al-Azzawi, A. M., & Al-Hassani, R. A. (2019). synthesis and characterization of some modified epoxy resins with fatty acids. Journal of University of Babylon for Pure and Applied Sciences, 27(1), 21-31. --INVALID-LINK--

  • ResearchGate. (2018). Stability of epoxy fatty acids under acidic conditions? --INVALID-LINK--

  • DiNicolantonio, J. J., & O'Keefe, J. H. (2018). Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease. Open Heart, 5(2), e000850. --INVALID-LINK--

  • Coello, J., et al. (2022). Epoxidation of Fatty Acid Methyl Esters Derived from Algae Biomass to Develop Sustainable Bio-Based Epoxy Resins. Polymers, 14(15), 3122. --INVALID-LINK--

  • Eränen, K., et al. (2023). Fatty Acid Epoxidation on Enzymes: Experimental Study and Modeling of Batch and Semibatch Operation. Industrial & Engineering Chemistry Research, 62(23), 9037-9051. --INVALID-LINK--

  • ResearchGate. (n.d.). a) reaction of 9,10 epoxy methyl oleate with imidazole to methyl... --INVALID-LINK--

  • The Serhan Laboratory. (n.d.). Specialized-Pro-Resolving-Mediators-and-Eicosanoids-A-Preferred-Solid-Phase-Extraction-Protocol-from-Tissues-and-Biological-Fluids. --INVALID-LINK--

  • Traxal Technologies. (n.d.). Methyl 9(S),10(R)-epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate. --INVALID-LINK--

  • Liénard, A., et al. (2017). An Evolutionary Perspective on Linoleic Acid Synthesis in Animals. Molecular Biology and Evolution, 34(10), 2561-2572. --INVALID-LINK--

  • Ogunjobi, J. K., et al. (2023). Synthesis, Characterization, and Physicochemical Performance of Nonionic Surfactants via PEG Modification of Epoxides of Alkyl Oleate Esters. White Rose Research Online. --INVALID-LINK--

  • INDOFINE Chemical Company. (n.d.). METHYL 12(R),13(S)-EPOXY-9(S)-HYDROXY-10(E),15(Z)-OCTADECADIENOATE. --INVALID-LINK--

  • Ogunjobi, J. K., et al. (2023). Synthesis, Characterization, and Physicochemical Performance of Nonionic Surfactants via PEG Modification of Epoxides of Alkyl Oleate Esters. ACS Sustainable Chemistry & Engineering, 11(4), 1857-1866. --INVALID-LINK--

  • Al-Robayan, A. A., et al. (2019). Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis. Future Science OA, 5(6), FSO385. --INVALID-LINK--

  • Cayman Chemical. (2019). PROVEN SOLUTIONS FOR LIPID ANALYSIS. Cayman Currents, (32). --INVALID-LINK--

  • ResearchGate. (n.d.). Challenges in the catalytic synthesis of cyclic and polymeric carbonates from epoxides and CO2. --INVALID-LINK--

  • Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology. Nature, 510(7503), 92-101. --INVALID-LINK--

  • Velasco, J., et al. (2004). Formation of Epoxy Fatty Acids in Triacylglycerol Standards during Heating. Journal of Agricultural and Food Chemistry, 52(13), 4147-4152. --INVALID-LINK--

  • BenchChem. (2025). Synthesis of 5,6-Epoxy-13-cis-retinoic Acid: A Technical Guide. --INVALID-LINK--

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. --INVALID-LINK--

  • MDPI. (2023). The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics and Green Steroid Drugs Biomanufacturing. International Journal of Molecular Sciences, 24(13), 10834. --INVALID-LINK--

  • MDPI. (2023). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. Molecules, 28(12), 4806. --INVALID-LINK--

  • Addgene. (n.d.). AAV Purification by Iodixanol Gradient Ultracentrifugation. --INVALID-LINK--

  • Al-Rimawi, F., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 25(18), 4113. --INVALID-LINK--

  • ResearchGate. (2020). Sephadex LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Quantifying Epoxy Fatty Acids: A Comparative Analysis of GC-MS, LC-MS, and ELISA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of epoxy fatty acids (EpFAs) is paramount for unraveling their complex roles in physiological and pathological processes. As lipid mediators, these molecules are implicated in a spectrum of biological activities, from inflammation and pain to cardiovascular function. The choice of analytical technique is a critical decision that dictates the quality and utility of experimental data. This guide provides an in-depth, objective comparison of the three principal methods for EpFA quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to empower you to select the optimal technique for your research endeavors.

The Analytical Imperative: Why the Right Technique Matters

EpFAs are present at low concentrations in complex biological matrices, necessitating highly sensitive and specific analytical methods. Furthermore, the existence of various regio- and stereoisomers demands techniques capable of resolving these subtle structural differences. The selection of an analytical platform should be a deliberate process, weighing the trade-offs between sensitivity, specificity, throughput, cost, and the specific biological question being addressed.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS is a robust and well-established technique for the analysis of volatile and semi-volatile compounds. For EpFAs, which are not inherently volatile, a critical prerequisite is chemical derivatization to increase their volatility and thermal stability.[1][2]

The Rationale Behind Derivatization in GC-MS

The polar carboxyl group of fatty acids makes them prone to adsorption and thermal degradation in the hot GC injection port and column.[3] Derivatization masks this polar functional group, typically by converting it into a less polar and more volatile ester. The most common approach is methylation to form fatty acid methyl esters (FAMEs).[4][5] This not only improves chromatographic performance but also enhances ionization efficiency in the mass spectrometer.

Experimental Workflow: A Step-by-Step Approach

The following diagram outlines the typical workflow for EpFA quantification by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Organic Solvents Derivatization Derivatization (e.g., Methylation to FAMEs) Extraction->Derivatization Dried Lipid Extract Cleanup Solid-Phase Extraction (SPE) Cleanup Derivatization->Cleanup Crude FAMEs Injection GC Injection Cleanup->Injection Purified FAMEs Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry (EI/CI, Scan/SIM) Separation->Detection Quantification Quantification (Internal Standards) Detection->Quantification

Caption: Workflow for Epoxy Fatty Acid Quantification by GC-MS.

Detailed Experimental Protocol: GC-MS Quantification of EpFAs

This protocol is a representative example and may require optimization for specific matrices and analytes.

1. Lipid Extraction (Folch Method)

  • Homogenize the biological sample (e.g., plasma, tissue homogenate) with a 2:1 (v/v) mixture of chloroform:methanol.

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Methylation (to FAMEs)

  • Re-dissolve the dried lipid extract in a known volume of toluene.

  • Add methanolic sodium hydroxide and heat to saponify the lipids.

  • Add boron trifluoride-methanol solution and heat to methylate the free fatty acids to FAMEs.[4]

  • Stop the reaction by adding water and extract the FAMEs with hexane.

3. Solid-Phase Extraction (SPE) Cleanup

  • Use a silica-based SPE cartridge to separate the EpFA FAMEs from other, more polar or less polar, lipid species.[4]

  • Elute the EpFA FAMEs with an appropriate solvent mixture.

  • Evaporate the solvent and reconstitute the sample in a small volume of hexane for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Use a high-resolution capillary column (e.g., DB-23, CP-Sil 88) suitable for FAME separation.

  • Injection: Inject 1-2 µL of the sample in splitless mode.

  • Oven Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometer: Electron ionization (EI) is commonly used. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Modern Standard

LC-MS has emerged as a powerful and versatile technique for lipidomics, offering high sensitivity and specificity without the need for derivatization.[1][2] This is a significant advantage for the analysis of EpFAs, simplifying sample preparation and reducing the potential for analytical variability.

The Power of Direct Analysis: Bypassing Derivatization

LC-MS separates compounds in the liquid phase, accommodating a wider range of polarities and molecular weights than GC.[2] This allows for the direct analysis of free EpFAs, preserving their native structure. Softer ionization techniques, such as electrospray ionization (ESI), generate intact molecular ions, which is beneficial for identification and quantification.[1]

Experimental Workflow: A Streamlined Approach

The LC-MS workflow for EpFA analysis is generally more straightforward than that for GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Organic Solvents Cleanup Solid-Phase Extraction (SPE) (Optional) Extraction->Cleanup Dried Lipid Extract Injection LC Injection Cleanup->Injection Reconstituted Extract Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Detection Tandem Mass Spectrometry (ESI, MRM) Separation->Detection Quantification Quantification (Stable Isotope Labeled Internal Standards) Detection->Quantification

Caption: Workflow for Epoxy Fatty Acid Quantification by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS Quantification of EpFAs

This protocol provides a general framework for the targeted quantification of EpFAs in biological samples.

1. Lipid Extraction

  • Follow a similar lipid extraction procedure as for GC-MS (e.g., Folch or Bligh-Dyer method).

  • Incorporate a stable isotope-labeled internal standard for each EpFA analyte prior to extraction for accurate quantification.

2. Sample Cleanup (Optional but Recommended)

  • For complex matrices, an SPE cleanup step can reduce matrix effects and improve data quality.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: A reversed-phase C18 column is commonly used for the separation of fatty acids.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for targeted quantification, providing excellent sensitivity and selectivity.[1]

  • Ionization: ESI in negative ion mode is typically used for the analysis of free fatty acids.

Enzyme-Linked Immunosorbent Assay (ELISA): The High-Throughput Alternative

ELISA is a plate-based immunoassay technique that offers a high-throughput and cost-effective solution for the quantification of specific analytes. For small molecules like EpFAs, a competitive ELISA format is employed.[6][7]

The Principle of Competitive Binding

In a competitive ELISA for EpFAs, a known amount of EpFA is coated onto the wells of a microplate. The sample containing the unknown amount of EpFA is then added along with a specific primary antibody. The EpFAs in the sample compete with the coated EpFAs for binding to the limited number of antibody molecules. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable colorimetric signal. The intensity of the signal is inversely proportional to the concentration of EpFA in the sample.[6][7]

Experimental Workflow: A Rapid and Scalable Method

The ELISA workflow is well-suited for screening large numbers of samples.

ELISA_Workflow cluster_prep Assay Preparation cluster_assay Competitive Binding & Detection cluster_data Data Analysis Coating Coat Plate with EpFA-Protein Conjugate Blocking Block Non-specific Binding Sites Coating->Blocking Competition Add Sample and Primary Antibody Blocking->Competition Secondary_Ab Add Enzyme-Linked Secondary Antibody Competition->Secondary_Ab Wash Substrate Add Substrate and Measure Signal Secondary_Ab->Substrate Wash Quantification Quantification via Standard Curve Substrate->Quantification

Caption: Workflow for Epoxy Fatty Acid Quantification by Competitive ELISA.

Detailed Experimental Protocol: Competitive ELISA for EpFAs

This is a generalized protocol; specific antibody and reagent concentrations will require optimization.

1. Plate Coating

  • Coat the wells of a high-binding 96-well microplate with an EpFA-protein conjugate (e.g., EpFA-BSA) in a suitable coating buffer.[8] Incubate overnight at 4°C.

  • Wash the plate to remove unbound conjugate.

2. Blocking

  • Add a blocking buffer (e.g., BSA or non-fat dry milk in PBS) to each well to prevent non-specific binding of antibodies.[7] Incubate for 1-2 hours at room temperature.

  • Wash the plate.

3. Competitive Reaction

  • In a separate plate or tubes, pre-incubate your standards and samples with a specific primary antibody against the EpFA of interest.

  • Add the pre-incubated mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Wash the plate thoroughly.

4. Detection

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add the enzyme substrate (e.g., TMB). The color will develop in inverse proportion to the amount of EpFA in the sample.

  • Stop the reaction with a stop solution and read the absorbance on a plate reader.

Performance Comparison: A Head-to-Head Analysis

The choice between GC-MS, LC-MS, and ELISA should be guided by a clear understanding of their respective strengths and weaknesses.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Specificity High, especially with high-resolution capillary columns.Very high, particularly with tandem MS (MRM mode).[1]Dependent on the specificity of the primary antibody; potential for cross-reactivity with structurally similar lipids.[9]
Sensitivity High (pg to low ng range).[1]Very high (fg to pg range).[1]Moderate to high (pg to ng range), dependent on antibody affinity.[9]
Throughput Moderate; sample preparation can be time-consuming.Moderate to high, especially with modern autosamplers.High; well-suited for screening large numbers of samples.[9]
Cost Moderate instrument cost; relatively low consumable costs.High instrument cost; moderate consumable costs.Low instrument cost (plate reader); consumable costs vary.[9]
Derivatization Required.[1][2]Not required.[1][2]Not required.
Multiplexing Can analyze multiple FAMEs in a single run.Can analyze multiple EpFAs and other lipids simultaneously.Typically measures a single analyte or a group of closely related analytes.
Ease of Use Requires experienced operators.Requires experienced operators.Relatively easy to perform with established kits and protocols.[9]

Expert Recommendations: Choosing the Right Tool for the Job

As a Senior Application Scientist, my recommendation is to align your choice of analytical technique with your specific research objectives:

  • For comprehensive, discovery-based lipidomics and the analysis of a wide range of EpFA isomers with the highest sensitivity and specificity, LC-MS/MS is the gold standard. Its ability to analyze underivatized samples and provide structural information through tandem mass spectrometry is unparalleled.

  • For routine, targeted quantification of a known set of EpFAs where high precision and accuracy are required, and instrumentation is available, GC-MS remains a reliable and cost-effective option. The extensive libraries of electron ionization mass spectra for FAMEs can aid in confident identification.

  • For high-throughput screening of a large number of samples for a specific EpFA, or when cost and speed are the primary considerations, a well-validated competitive ELISA is an excellent choice. It is particularly useful for clinical studies and initial biomarker discovery where large sample cohorts need to be analyzed.[9]

Conclusion: A Multi-faceted Approach to EpFA Quantification

The quantification of epoxy fatty acids is a challenging yet crucial aspect of lipid research. There is no single "best" method; instead, the optimal choice depends on a careful consideration of the specific analytical requirements of your study. GC-MS offers robustness and reliability, LC-MS/MS provides superior sensitivity and specificity for comprehensive analysis, and ELISA excels in high-throughput applications. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate tool to generate high-quality, reproducible data and advance our understanding of the vital roles of epoxy fatty acids in health and disease.

References

A Comparative Guide to Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate and Other Linoleic Acid Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expansive Metabolic Landscape of Linoleic Acid

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid (PUFA), is far more than a simple structural component of cellular membranes or a source of energy.[1][2] Upon entering cellular metabolic pathways, it becomes the progenitor of a vast and complex array of signaling molecules, collectively known as oxylipins. These metabolites are central to a multitude of physiological and pathological processes, including inflammation, immune response, pain perception, and vascular function. The biological outcome of LA metabolism is not monolithic; rather, it is dictated by the specific enzymatic pathway engaged.

The three primary enzymatic routes for LA transformation are:

  • Cyclooxygenase (COX) Pathway: This pathway primarily converts LA's downstream metabolite, arachidonic acid (AA), into prostanoids (prostaglandins and thromboxanes), which are well-known mediators of inflammation and platelet aggregation.[3][4]

  • Lipoxygenase (LOX) Pathway: LOX enzymes introduce oxygen to produce hydroperoxides (e.g., hydroperoxyoctadecadienoic acids or HPODEs), which are subsequently reduced to stable hydroxy fatty acids (hydroxyoctadecadienoic acids or HODEs).[2][5]

  • Cytochrome P450 (CYP) Pathway: CYP monooxygenases, particularly epoxygenases, convert LA into epoxyoctadecenoic acids (EpOMEs).[1][6][7] These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) into dihydroxyoctadecenoic acids (DiHOMEs).[1][6][8]

This guide provides an in-depth comparison of a unique, hybrid metabolite, Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate , with other major classes of LA metabolites. We will explore the nuances of their biosynthesis, compare their biological activities, and provide validated experimental workflows for their analysis and characterization.

Linoleic_Acid_Metabolism cluster_CYP Cytochrome P450 (CYP) Pathway cluster_LOX Lipoxygenase (LOX) Pathway cluster_COX COX Pathway (via AA) LA Linoleic Acid (LA) CYP_enz CYP Epoxygenase LA->CYP_enz LOX_enz Lipoxygenase (LOX) LA->LOX_enz Desaturase Δ6-Desaturase & Elongase LA->Desaturase EpOMEs EpOMEs (e.g., 9,10-EpOME, Leukotoxin) CYP_enz->EpOMEs sEH_enz Soluble Epoxide Hydrolase (sEH) EpOMEs->sEH_enz Hybrid Methyl 9,10-Epoxy- 13-hydroxy-octadecadienoate EpOMEs->Hybrid Further Metabolism (e.g., LOX) DiHOMEs DiHOMEs (e.g., 9,10-DiHOME) sEH_enz->DiHOMEs HPODEs HPODEs (e.g., 13-HPODE) LOX_enz->HPODEs GSH_Px GSH Peroxidase HPODEs->GSH_Px HODEs HODEs (e.g., 13-HODE) GSH_Px->HODEs AA Arachidonic Acid (AA) Desaturase->AA COX_enz COX-1 / COX-2 AA->COX_enz Prostanoids Prostanoids COX_enz->Prostanoids

Figure 1: Major metabolic pathways of Linoleic Acid (LA).

A Profile of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate: A Hybrid Metabolite

Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate is a structurally complex oxylipin that incorporates functionalities derived from two distinct enzymatic pathways. Its name reveals its key features: a methyl ester group, an epoxide ring between carbons 9 and 10, and a hydroxyl group at carbon 13.

Biosynthesis: The synthesis of this molecule is not catalyzed by a single enzyme but is the result of a sequential metabolic cascade. The most probable biosynthetic route involves:

  • CYP Epoxygenase Action: Linoleic acid is first metabolized by a cytochrome P450 epoxygenase to form 9,10-epoxyoctadecenoic acid (9,10-EpOME), also known as leukotoxin.[1][2][8]

  • Lipoxygenase Action: The intermediate, 9,10-EpOME, is then likely acted upon by a lipoxygenase (such as 15-LOX, which acts at the n-6 position, corresponding to C13 of LA) to introduce a hydroxyl group at the C-13 position.

  • Esterification: The carboxylic acid is subsequently methylated, a common modification for transport or storage.

This dual-pathway origin suggests a potentially unique biological role, combining the properties of both an epoxide and a hydroxy fatty acid.

Predicted Biological Activity: Direct experimental evidence for this specific methyl ester is limited; however, we can infer its potential activities based on its structural motifs.

  • Epoxide Moiety (Leukotoxin-like): The 9,10-epoxide group is associated with cytotoxicity and has been implicated in the pathology of acute respiratory distress syndrome (ARDS).[9] This group can react with nucleophiles in proteins and DNA, leading to cellular dysfunction.

  • Hydroxy Moiety (HODE-like): The 13-hydroxy group is characteristic of 13-HODE, a well-studied signaling molecule that acts as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ) and is involved in modulating inflammation and cell proliferation.[10]

The presence of both functional groups suggests that Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate could act as a multi-functional signaling molecule, potentially exhibiting attenuated cytotoxicity compared to its leukotoxin precursor while possessing novel receptor affinities conferred by the hydroxyl group.

Comparative Analysis of Linoleic Acid Metabolites

To understand the unique position of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate, it is essential to compare it with other major classes of LA-derived oxylipins.

FeatureMethyl 9,10-Epoxy-13-hydroxy-octadecadienoateEpOMEs & DiHOMEs (Leukotoxins)HODEs (Hydroxy-metabolites)TriHOMEs (Trihydroxy-metabolites)
Primary Biosynthesis Sequential CYP and LOX pathwaysCYP Epoxygenase, Soluble Epoxide Hydrolase (sEH)Lipoxygenase (LOX) pathwaySequential oxygenation (e.g., LOX-dependent)
Key Examples N/A9,10-EpOME, 12,13-EpOME, 9,10-DiHOME, 12,13-DiHOME9-HODE, 13-HODE9,10,13-TriHOME, 9,12,13-TriHOME
Primary Biological Role Predicted multi-functional signalingCytotoxicity, inflammation, vascular permeabilityCell signaling, PPARγ activation, inflammation modulationAnti-inflammatory, immune modulation
Pathophysiological Link UnknownAcute Respiratory Distress Syndrome (ARDS), Sepsis[11][12][13]Atherosclerosis, Inflammatory Pain, NASH[10][14][15]Unknown, potential protective roles
Chemical Stability Moderately stable; epoxide is reactiveEpoxides are reactive; Diols are stableStableStable
EpOMEs (Leukotoxins) and their DiHOME Derivatives

The CYP pathway produces two primary regioisomers of epoxides from LA: 9,10-EpOME (leukotoxin) and 12,13-EpOME (isoleukotoxin).[1][6] Initially, these epoxides were considered the primary toxic agents. However, subsequent research demonstrated that their toxicity is dramatically enhanced upon conversion to their corresponding diols (9,10-DiHOME and 12,13-DiHOME) by the enzyme soluble epoxide hydrolase (sEH).[9][12]

Key Distinction: The critical insight for researchers is that the biological activity often attributed to "leukotoxin" is, in fact, mediated by its diol.[12] These DiHOMEs are potent mediators of vascular permeability, neutrophil chemotaxis, and mitochondrial dysfunction, contributing to the severe lung injury seen in ARDS.[6][11][12] This contrasts with our hybrid molecule, where the addition of a hydroxyl group elsewhere on the fatty acid chain may alter the reactivity and signaling properties of the epoxide.

HODEs (Hydroxyoctadecadienoic Acids)

Generated primarily by LOX enzymes, 9-HODE and 13-HODE are critical signaling lipids.[2][15] Unlike the often-cytotoxic DiHOMEs, HODEs primarily function by binding to and activating nuclear receptors, most notably PPARγ.[10] Their role in inflammation is complex; for instance, while often considered pro-inflammatory, some studies suggest anti-inflammatory properties depending on the cellular context.[16][17][18] For example, 9-HODE has been shown to induce proinflammatory cytokines in macrophages, exacerbating alcohol-induced liver injury.[17]

Key Distinction: HODEs are pure signaling molecules, whereas Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate contains a reactive epoxide group in addition to a signaling hydroxyl group. This suggests our target molecule may have a dual function, capable of both receptor-mediated signaling and covalent modification of cellular targets.

TriHOMEs (Trihydroxyoctadecenoic Acids)

TriHOMEs, such as 9,10,13-TriHOME, are products of further oxygenation of LA metabolites.[19][20] Their biosynthesis can involve sequential enzymatic steps, for instance, by eosinophil 15-lipoxygenase.[21] Emerging evidence points to these molecules having potent anti-inflammatory and immunomodulatory roles. For example, specific TriHOME isomers can inhibit mast cell degranulation and enhance antiviral antibody responses in animal models.[21]

Key Distinction: TriHOMEs represent a class of highly oxygenated, stable signaling molecules that appear to be involved in the resolution of inflammation. This contrasts sharply with the pro-inflammatory and cytotoxic potential of the leukotoxin family. Our hybrid molecule, with its single hydroxyl and one epoxide, sits structurally and likely functionally between the cytotoxic DiHOMEs and the anti-inflammatory TriHOMEs.

Experimental Protocols and Workflows

A robust comparison of these metabolites requires rigorous analytical methods for their extraction and quantification, as well as specific bioassays to probe their function.

Workflow for Oxylipin Extraction and Analysis

The accurate quantification of oxylipins from biological matrices (e.g., plasma, cell culture media, tissue homogenates) is challenging due to their low abundance and isomeric complexity. The gold-standard approach is LC-MS/MS.

Analysis_Workflow Sample Biological Sample (Plasma, Tissue) IS Add Deuterated Internal Standards (e.g., LA-d5) Sample->IS Extraction Lipid Extraction (e.g., Folch method with Chloroform:Methanol) IS->Extraction Hydrolysis Alkaline Hydrolysis (Saponification) (e.g., KOH in Methanol) [To free fatty acids] Extraction->Hydrolysis SPE Solid-Phase Extraction (SPE) [Cleanup and Concentration] Hydrolysis->SPE Analysis LC-MS/MS Analysis (Reversed-Phase C18 column, Negative Ion Mode ESI) SPE->Analysis Quant Quantification (Relative to Internal Standards) Analysis->Quant

Figure 2: General experimental workflow for oxylipin analysis.

Protocol 1: General Oxylipin Extraction for LC-MS/MS

  • Rationale: This protocol is designed to efficiently extract a broad range of oxylipins from a complex biological matrix while minimizing artifactual oxidation. The inclusion of deuterated internal standards at the very beginning is critical for accurate quantification, as it corrects for sample loss during the multi-step procedure.

  • Sample Preparation: To 100 µL of plasma or cell media, add 5 µL of an antioxidant solution (e.g., BHT/EDTA) and 10 µL of a deuterated internal standard mix (containing d5-Linoleic Acid and other relevant standards).

  • Protein Precipitation & Extraction: Add 400 µL of ice-cold methanol, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Hydrolysis (Optional but Recommended): Transfer the supernatant to a new tube. Add 50 µL of 2M KOH in methanol. Incubate at room temperature for 1 hour to hydrolyze esterified lipids, releasing the free fatty acids. This step is crucial for measuring the total pool of a given metabolite.

  • Acidification & SPE: Neutralize the sample with acetic acid to pH ~6. Dilute with 5 mL of water. Condition a C18 SPE cartridge with methanol followed by water. Load the sample onto the cartridge.

  • Wash and Elute: Wash the cartridge with water, followed by 20% methanol in water to remove polar impurities. Elute the oxylipins with 2 mL of methanol or ethyl acetate.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 50 µL of methanol/water (50:50) for LC-MS/MS analysis.

Biological Activity Assays

Protocol 2: Macrophage Pro-inflammatory Response Assay

  • Rationale: Based on findings that certain LA metabolites like 9-HODE can directly stimulate inflammatory cytokine production in macrophages[17], this assay is ideal for comparing the pro-inflammatory potential of different oxylipins.

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate, 9,10-DiHOME, and 13-HODE in ethanol. Dilute to final concentrations (e.g., 1-25 µM) in serum-free DMEM. Ensure the final ethanol concentration is <0.1% in all wells, including the vehicle control.

  • Incubation: Replace the culture medium with the treatment media and incubate for 6 hours.

  • RNA Extraction: Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.

  • qRT-PCR Analysis: Synthesize cDNA and perform quantitative real-time PCR using primers for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Normalize expression to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the fold-change in cytokine expression for each treatment relative to the vehicle control. This provides a quantitative measure of the inflammatory potential of each metabolite.

Protocol 3: Protein-Lipid Overlay Assay (Fat blot)

  • Rationale: To determine if a metabolite like 13-HODE or the novel hybrid molecule directly interacts with a protein of interest (e.g., PPARγ), this simple and effective in vitro assay can be used.[10]

  • Membrane Preparation: On a nitrocellulose or PVDF membrane, carefully spot 1-2 µL of each lipid of interest (dissolved in ethanol or chloroform) at various concentrations (e.g., 10-100 ng). Also, spot a negative control lipid (e.g., phosphatidylcholine). Allow the spots to dry completely.

  • Blocking: Immerse the membrane in a blocking buffer (e.g., 3% fatty acid-free Bovine Serum Albumin in TBST) and incubate for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific protein binding.

  • Protein Incubation: Discard the blocking buffer and incubate the membrane with a solution containing the purified protein of interest (e.g., recombinant PPARγ) at a concentration of 1-5 µg/mL in fresh blocking buffer. Incubate overnight at 4°C.

  • Washing: Wash the membrane extensively with TBST (3 x 10 minutes) to remove any unbound protein.

  • Antibody Detection: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-PPARγ antibody) for 1 hour.

  • Secondary Antibody & Visualization: Wash the membrane again, then incubate with an HRP-conjugated secondary antibody. After a final wash, visualize the bound protein using an ECL chemiluminescence detection kit. A positive spot indicates a direct interaction between the metabolite and the target protein.

Conclusion and Future Directions

The metabolism of linoleic acid is a branching network that produces a diverse cast of bioactive lipids with often opposing functions. While metabolites of the COX and LOX pathways are well-characterized, the products of the CYP450 pathway and subsequent multi-step modifications represent a frontier in lipid research.

Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate stands as a compelling example of metabolic crosstalk, integrating features of the cytotoxic leukotoxins and the signaling-active HODEs. Its study requires a multi-faceted approach, combining sophisticated analytical chemistry for its detection with targeted bioassays to elucidate its function. By comparing it to its metabolic relatives—the DiHOMEs, HODEs, and TriHOMEs—we can begin to understand the subtle structural changes that dictate profound differences in biological activity. Future research should focus on confirming its biosynthetic pathway, identifying its cellular targets, and exploring its role in the physiological and pathological contexts where its precursor molecules are known to be active, such as in acute lung injury and chronic inflammation.

References

A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Synthetic Epoxy Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in lipidomics, drug discovery, and materials science, the synthesis of epoxy fatty acids is only half the battle. The true challenge—and the point of utmost biological and chemical significance—lies in unambiguously confirming the absolute configuration of the chiral centers created. The spatial arrangement of the epoxide oxygen dictates the molecule's interaction with biological systems, where stereospecificity is the rule, not the exception.[1] Different enantiomers of a chiral molecule can exhibit vastly different potency, efficacy, and even toxicity.[1]

This guide provides an in-depth comparison of the primary analytical techniques used to assign the absolute configuration of synthetic epoxy fatty acids. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to help you select the most appropriate strategy for your research objectives.

Core Analytical Strategies: An Overview

The determination of a molecule's absolute configuration can be approached through several distinct strategies. For epoxy fatty acids, which are often non-crystalline oils, the most practical and powerful methods fall into three categories:

  • Chiroptical Spectroscopy (Vibrational Circular Dichroism): A direct, non-destructive method that compares the experimental chiroptical response of the molecule in solution to quantum chemical calculations.

  • NMR-Based Derivatization (Mosher's Ester Analysis): An indirect spectroscopic method that converts the enantiomeric epoxide (via an intermediary) into a pair of diastereomers with distinguishable NMR signatures.

  • Chiral Chromatography: A high-throughput separation technique that resolves enantiomers, allowing for their quantification. While powerful for determining enantiomeric purity, it requires a known stereochemical standard to assign the absolute configuration of an unknown sample.

Each method offers a unique balance of sample requirements, instrumental needs, and analytical certainty. The following sections will dissect each approach, providing the foundational principles, detailed workflows, and comparative data necessary for an informed decision.

Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD has emerged as a powerful alternative to the traditional gold standard of X-ray crystallography, especially for chiral molecules that are difficult to crystallize.[2][3] It measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation, providing a unique spectroscopic fingerprint of a molecule's absolute configuration in solution.[4]

Core Principle: Spectrum Matching

The VCD method is definitive. It involves comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a single, arbitrarily chosen enantiomer (e.g., the R,S-enantiomer).[1][2]

  • If the signs and relative intensities of the experimental spectrum's major bands match the calculated spectrum, the sample's absolute configuration is that of the enantiomer used in the calculation.

  • If the experimental spectrum is a mirror image (i.e., all signs are inverted) of the calculated spectrum, the sample has the opposite absolute configuration.

This approach not only assigns the absolute configuration but also provides valuable information about the molecule's predominant conformation in the solution state.[3]

Experimental & Computational Workflow

The VCD workflow integrates experimental spectroscopy with computational chemistry, a process that ensures a self-validating result.

VCD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_analysis Analysis & Assignment Sample Dissolve Epoxy Fatty Acid (e.g., in CDCl3, 0.1 M) VCD_IR Acquire VCD and IR Spectra (e.g., 4-8 cm-1 resolution) Sample->VCD_IR Compare Compare Experimental & Calculated VCD Spectra VCD_IR->Compare Model Build 3D Model of One Enantiomer (e.g., R,S-configuration) Conformers Perform Conformational Search (Molecular Mechanics) Model->Conformers DFT_Opt DFT Geometry Optimization & Frequency Calculation Conformers->DFT_Opt VCD_Calc DFT VCD Spectrum Calculation (Boltzmann Averaging) DFT_Opt->VCD_Calc VCD_Calc->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: VCD workflow for absolute configuration assignment.

Detailed Protocol: VCD Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified epoxy fatty acid in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[3] The solvent must be transparent in the IR region of interest.

  • Spectral Acquisition:

    • Transfer the solution to an IR cell with a pathlength of ~75-100 µm and BaF₂ windows.[3]

    • Acquire the VCD and IR spectra using a commercial VCD spectrometer at a resolution of 8 cm⁻¹.

    • Collect data for a sufficient duration (e.g., 2-6 hours) to achieve an adequate signal-to-noise ratio.[3]

  • Computational Modeling (Example using Gaussian):

    • Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF) to identify all low-energy conformers.

    • DFT Optimization: For each significant conformer (e.g., within 2-3 kcal/mol of the global minimum), perform a full geometry optimization and frequency calculation using DFT. A common functional/basis set combination is B3LYP/6-31G(d).

    • VCD Calculation: Using the optimized geometries, calculate the VCD rotational strengths for each conformer.

    • Spectral Simulation: Generate a final, Boltzmann-averaged predicted VCD spectrum based on the relative energies of the conformers at the temperature of the experiment.

  • Comparison and Assignment: Visually and/or quantitatively compare the experimental VCD spectrum with the calculated spectrum to make the final assignment.

Method 2: Mosher's Ester Analysis via NMR Spectroscopy

Mosher's ester analysis is a widely used NMR-based method for deducing the configuration of chiral secondary alcohols.[5][6] For an epoxy fatty acid, this requires a preliminary, regioselective ring-opening of the epoxide to generate a secondary alcohol, which is then derivatized.

Core Principle: Diastereomeric Anisotropy

The method relies on converting the enantiomeric alcohol into a pair of diastereomeric esters using the (R)- and (S)-enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[6][7] These resulting diastereomers are no longer mirror images and will have distinct chemical shifts in their ¹H NMR spectra.[8]

The phenyl group of the MTPA moiety adopts a preferred conformation where it shields adjacent protons on the substrate. By comparing the chemical shifts of protons in the (S)-MTPA ester versus the (R)-MTPA ester (calculating Δδ = δS - δR), one can map the spatial arrangement of substituents around the chiral center and thus deduce its absolute configuration.[8][9]

Experimental Workflow

This is a multi-step chemical and analytical process. The initial ring-opening is critical and must be planned to yield a predictable product for analysis.

Mosher_Workflow cluster_chem Chemical Derivatization cluster_analysis NMR Analysis & Assignment Epoxide Synthetic Epoxy Fatty Acid (Racemic or Enantioenriched) RingOpen Regioselective Epoxide Ring-Opening (e.g., LiAlH4) -> Secondary Alcohol Epoxide->RingOpen Split Split Alcohol into Two Aliquots RingOpen->Split React_S React with (S)-MTPA-Cl Split->React_S React_R React with (R)-MTPA-Cl Split->React_R Ester_S (S)-Mosher Ester React_S->Ester_S Ester_R (R)-Mosher Ester React_R->Ester_R NMR_S Acquire ¹H NMR of (S)-Ester Ester_S->NMR_S NMR_R Acquire ¹H NMR of (R)-Ester Ester_R->NMR_R Assign Assign All Proton Signals (COSY, HSQC may be needed) NMR_S->Assign NMR_R->Assign Calc_Delta Calculate Δδ = δS - δR for Protons Near Chiral Center Assign->Calc_Delta Deduce Apply Mosher's Model to Assign Absolute Configuration Calc_Delta->Deduce

Caption: Mosher's ester analysis workflow for epoxides.

Detailed Protocol: Mosher's Ester Analysis
  • Epoxide Ring Opening:

    • This step is substrate-dependent. A common method for simple epoxides is reduction with a hydride reagent like LiAlH₄, which typically attacks the less sterically hindered carbon to yield a secondary alcohol.[10] The regioselectivity must be confirmed.

    • Dissolve the epoxy fatty acid (e.g., 10 mg) in anhydrous THF under an inert atmosphere.

    • Cool to 0 °C and add LiAlH₄ portion-wise.

    • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

    • Carefully quench the reaction and perform an aqueous workup to isolate the resulting secondary alcohol. Purify by column chromatography.

  • Preparation of Mosher Esters: [6][11]

    • Divide the purified alcohol into two equal portions (~1-2 mg each).

    • Ester 1: Dissolve one portion in pyridine-d₅ or deuterated chloroform (CDCl₃) with a small amount of pyridine in an NMR tube. Add a slight excess of (R)-MTPA chloride.

    • Ester 2: In a separate NMR tube, repeat the procedure using (S)-MTPA chloride.

    • Allow the reactions to proceed to completion at room temperature (typically 1-4 hours). The reaction can be monitored directly by NMR.

  • NMR Acquisition and Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (S)- and (R)-MTPA ester samples.

    • Assign the proton signals for the groups (L₁ and L₂) on either side of the newly formed carbinol center. 2D NMR (COSY, HSQC) may be necessary for complex fatty acid chains.

    • Calculate the chemical shift difference (Δδ) for each assigned proton: Δδ = δ(S-MTPA) - δ(R-MTPA).

    • Apply the Mosher model: Protons that lie on the same side as the phenyl group in the MTPA ester's preferred conformation will be shielded (experience an upfield shift), while those on the same side as the -CF₃ group will be deshielded. Generally, protons with a positive Δδ value are on one side of the Mosher ester plane, and those with a negative Δδ value are on the other, allowing for the assignment of the stereocenter's configuration.[8]

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers and assessing the enantiomeric purity (or enantiomeric excess, e.e.) of a synthetic product.[12] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Core Principle: Differential Interaction

The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[13] The stability of these complexes differs, causing one enantiomer to be retained on the column longer than the other. For epoxy fatty acids, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often highly effective.[13]

Crucial Limitation: While chiral HPLC can brilliantly separate two enantiomers and determine their relative amounts, it cannot determine the absolute configuration of an unknown sample on its own. It is a comparative method. Absolute assignment requires an authentic, enantiomerically pure standard of known configuration to be run under identical conditions to identify which peak corresponds to which enantiomer.[14]

Experimental Workflow

The workflow is relatively straightforward and amenable to high-throughput analysis once a method is established.

Chiral_HPLC_Workflow cluster_prep Sample & Method Development cluster_analysis Analysis & Interpretation Sample Prepare Sample Solution (Epoxy Fatty Acid or Methyl Ester) MethodDev Screen Chiral Columns & Mobile Phases (e.g., Hexane/IPA, SFC with CO2/MeOH) Sample->MethodDev Optimize Optimize Separation (Flow, Temp.) MethodDev->Optimize Inject_Racemic Inject Racemic/Synthetic Sample Optimize->Inject_Racemic Chromatogram Obtain Chromatogram (Two Separated Peaks) Inject_Racemic->Chromatogram Compare Compare Retention Times Chromatogram->Compare Inject_Standard Inject Authentic Standard (Known Configuration, e.g., S,R) Inject_Standard->Compare Assign Assign Absolute Configuration & Calculate Enantiomeric Excess (e.e.) Compare->Assign

Caption: Chiral HPLC workflow for enantiomeric separation and assignment.

Detailed Protocol: Chiral HPLC Separation
  • Sample Preparation:

    • For improved chromatographic performance, it is often beneficial to convert the epoxy fatty acid to its methyl ester (FAME). This can be done using a standard protocol, such as with boron trichloride in methanol (BCl₃-MeOH) or HCl in methanol.[15][16]

    • Dissolve the epoxy FAME in the mobile phase solvent at a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based CSP, such as CHIRALPAK® IA (amylose-based) or CHIRALCEL® OD (cellulose-based), is a good starting point.

    • Mobile Phase: Normal phase (e.g., n-hexane/isopropanol mixtures) or supercritical fluid chromatography (SFC) (e.g., CO₂/methanol) often provide excellent resolution for lipid-like molecules.[13]

    • Detection: Use a UV detector if the molecule has a chromophore, or an evaporative light scattering detector (ELSD) or mass spectrometer (MS) for universal detection.[17][18]

  • Analysis:

    • Inject the synthetic sample to confirm that baseline separation of the two enantiomers is achieved.

    • Inject the authentic standard of known absolute configuration under the exact same conditions.

    • Assign the absolute configuration of the peaks in the synthetic sample's chromatogram by matching their retention times to that of the standard.

    • Calculate the enantiomeric excess using the peak areas (A₁ and A₂) of the two enantiomers: e.e. (%) = |(A₁ - A₂)/(A₁ + A₂)| × 100.

Comparative Guide: Selecting the Optimal Method

The choice of method depends critically on the resources available, the nature of the sample, and the specific question being asked.

FeatureVibrational Circular Dichroism (VCD)Mosher's Ester Analysis (NMR)Chiral HPLC
Principle Compares experimental and DFT-calculated chiroptical spectra.[2]Compares NMR shifts of diastereomeric derivatives.[6]Differential interaction with a chiral stationary phase.[13]
Sample Req. 5-10 mg, high purity, soluble.[3]2-5 mg, high purity, must be derivatizable.Micrograms to milligrams, soluble.
Sample State Solution (oils, non-crystalline solids).[19]Solution (after derivatization).Solution.
Destructive? No (sample can be recovered).Yes (sample is chemically modified).No (analytes can be collected post-column).
Standard Req. No. Provides absolute configuration directly.No. Provides absolute configuration directly.Yes. Requires an authentic standard of known configuration for assignment.[14]
Instrumentation Specialized VCD Spectrometer, High-Performance Computing Cluster.High-field NMR Spectrometer (>400 MHz).HPLC or SFC system with a chiral column.
Expertise Req. High (Computational Chemistry, Spectroscopy).Moderate to High (Organic Synthesis, NMR Interpretation).Moderate (Chromatography Method Development).
Certainty Very High. Unambiguous assignment.High, but relies on predictable conformation and correct NMR assignment.High for e.e.; assignment is only as certain as the standard.

Conclusion and Final Recommendations

Confirming the absolute configuration of synthetic epoxy fatty acids is a non-trivial but essential step in validating their chemical identity and potential biological function.

  • For an unambiguous, de novo determination of absolute configuration without the need for authentic standards, Vibrational Circular Dichroism (VCD) is the most powerful and rigorous method, provided the necessary instrumentation and computational expertise are available.[2]

  • Mosher's Ester Analysis offers a robust and more accessible alternative for absolute configuration assignment that relies on standard NMR instrumentation.[6] Its primary drawbacks are the need for chemical derivatization and the potential for ambiguity in complex molecules where NMR signal overlap is a problem.

  • Chiral HPLC is the undisputed method of choice for routine, high-throughput analysis of enantiomeric purity and for quality control once a separation method has been established and an authentic standard is available.[12]

Ultimately, a multi-pronged approach provides the highest level of confidence. For a novel synthetic product, one might use VCD or Mosher's analysis to definitively assign the configuration of a small-batch sample, which can then serve as the in-house "authentic standard" for developing a rapid, routine Chiral HPLC method for future synthetic batches. This synergistic use of orthogonal techniques represents the gold standard in modern stereochemical analysis.

References

Comparative Efficacy Analysis: Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate versus its Parent Fatty Acid, Linoleic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Lipid Biology and Drug Development

Introduction

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid (PUFA), is a fundamental component of cellular membranes and a precursor to a complex network of signaling molecules. While indispensable for human health, particularly in maintaining the epidermal water barrier, its metabolic fate dictates a dualistic role in physiological and pathological processes.[1][2][3] The enzymatic conversion of LA via cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways generates a cascade of bioactive lipids with diverse, and often opposing, effects.[4][5][6] A high intake of LA has been controversially linked to low-grade inflammation, as some of its metabolites are potent inflammatory mediators.[2][7]

Conversely, a specific class of LA metabolites, the epoxy fatty acids (EpFAs), generated by CYP epoxygenases, are increasingly recognized for their potent anti-inflammatory, analgesic, and cytoprotective properties.[4][8][9] This guide provides an in-depth comparative analysis of a specific, complex LA derivative, Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate , against its parent compound, Linoleic Acid . We will dissect their metabolic origins, compare their biological efficacy with a focus on inflammation and cytotoxicity, and provide detailed experimental protocols for their evaluation. This analysis aims to furnish researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of stabilized LA derivatives over the parent fatty acid.

Section 1: Chemical and Metabolic Profiles

A compound's biological function is intrinsically linked to its structure and metabolic pathway. The transformation from linoleic acid to its epoxy-hydroxy derivative involves multiple enzymatic steps that fundamentally alter its signaling capabilities.

Linoleic Acid (Parent Compound)

Linoleic acid is an 18-carbon PUFA with two double bonds (18:2 n-6). As an essential fatty acid, it must be obtained from the diet, with rich sources including vegetable oils, nuts, and seeds.[7] In the body, LA is metabolized through three primary enzymatic pathways, as illustrated below. The balance between these pathways is critical, as they produce mediators with contrasting biological effects. For instance, the conversion of LA to arachidonic acid (AA) serves as a precursor for pro-inflammatory prostaglandins and leukotrienes.[3][10]

Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate (Derivative)

This compound, a methylated form of 13-hydroxy-9,10-epoxy-octadecenoic acid (13,9-HEL), is a downstream metabolite of linoleic acid.[1] Its formation is a multi-step process initiated by lipoxygenase (LOX) activity, which introduces a hydroperoxy group, followed by the action of a hydroperoxide isomerase to form the epoxy and hydroxy moieties.[1][11]

  • Epoxy Group (9,10-): The epoxide is a key functional group. EpFAs are known to exert potent anti-inflammatory effects.[4][8] However, this group is also the site of metabolic inactivation by soluble epoxide hydrolase (sEH), which converts the epoxide to a less active diol.[6][9]

  • Hydroxy Group (13-): The presence of a hydroxyl group can influence receptor binding and downstream signaling. For example, 13-hydroxyoctadecadienoic acid (13-HODE), a related metabolite, has been shown to be a mitogenic signal in certain cancer cells.[12]

  • Methyl Ester: The methyl ester form is often used in research as it can enhance cell permeability and stability compared to the free acid form.

The metabolic pathway highlights the transformation from a general dietary component to a specialized signaling molecule.

G LA Linoleic Acid (18:2) AA Arachidonic Acid (AA) LA->AA Elongase/ Desaturase EpFAs Epoxy Fatty Acids (EpOMEs) LA->EpFAs CYP450 Epoxygenase HPODE 13-Hydroperoxyoctadecadienoic acid (13-HPODE) LA->HPODE Lipoxygenase (LOX) Pro_Inflammatory Pro-inflammatory Prostaglandins, Leukotrienes AA->Pro_Inflammatory COX / LOX Target Methyl 9,10-Epoxy-13-hydroxy- octadecadienoate HPODE->Target Hydroperoxide Isomerase

Caption: Metabolic fate of Linoleic Acid and formation of the target derivative.

Section 2: Comparative Biological Efficacy

The structural divergence between linoleic acid and its epoxy-hydroxy metabolite translates into distinct biological activities, particularly concerning inflammation and cell viability.

Anti-inflammatory Properties

Inflammation is a key process where the differences between these two molecules are most pronounced.

  • Linoleic Acid: The role of LA in inflammation is complex and debated. As a precursor to arachidonic acid, it is indirectly linked to the production of potent pro-inflammatory eicosanoids.[3] However, human intervention studies have shown little evidence that increasing dietary LA intake significantly raises inflammatory markers.[13] Therefore, its effect is largely dependent on the subsequent metabolic pathways that are activated.[7]

  • Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate: As a member of the epoxy fatty acid (EpFA) family, this derivative is predicted to have strong anti-inflammatory properties. EpFAs are known to resolve inflammation through mechanisms that include the inhibition of NF-κB signaling and the reduction of pro-inflammatory cytokine production.[8][9] These molecules are considered powerful lipid mediators in the resolution of inflammation.[8] Their therapeutic potential is often enhanced by inhibiting their degradation via the soluble epoxide hydrolase (sEH) enzyme.[4][6]

Table 1: Comparative Anti-inflammatory Profile

Feature Linoleic Acid Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate (Predicted)
Primary Role Precursor molecule with context-dependent effects Potent anti-inflammatory signaling mediator[4][8]
Mechanism Serves as substrate for both pro- and anti-inflammatory pathways[3][4] Inhibition of pro-inflammatory transcription factors (e.g., NF-κB)[9]
Key Metabolites Arachidonic Acid (pro-inflammatory), EpOMEs (anti-inflammatory) Dihydroxy derivatives (via sEH, less active)[9]

| Overall Effect | Ambivalent; can contribute to inflammation under certain conditions[2][7] | Strongly anti-inflammatory and pro-resolving[6][8] |

Cytotoxicity

The impact of fatty acids and their metabolites on cell viability is crucial for therapeutic applications.

  • Linoleic Acid: At high concentrations, linoleic acid can induce cytotoxicity. This "lipotoxicity" can occur through mechanisms like necrosis and apoptosis, particularly in cell types such as pancreatic β-cells.[14][15] Furthermore, the formation of oxidized linoleic acid metabolites (OXLAMs) from excessive LA intake is associated with cellular damage and has been implicated in chronic diseases.[2]

Table 2: Comparative Cytotoxicity Profile

Feature Linoleic Acid Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate (Predicted)
Effect on Viability Can be cytotoxic at high concentrations[14][15] Likely cytoprotective or non-toxic at physiological concentrations
Mechanism Induction of apoptosis and necrosis ("lipotoxicity")[14] Anti-apoptotic; reduction of ER stress[9][16]
Associated Toxicity Oxidized metabolites (OXLAMs) can cause cellular damage[2] Generally considered beneficial and protective[4][6]

| Therapeutic Index | Potentially narrow due to dose-dependent toxicity | Potentially wider due to combined efficacy and safety |

Section 3: Experimental Protocols for Efficacy Assessment

To empirically validate the predicted differences in efficacy, standardized and reproducible in vitro assays are essential. The following protocols provide a framework for comparing the anti-inflammatory and cytotoxic effects of linoleic acid and its derivatives.

Protocol: Assessment of Anti-inflammatory Activity in Macrophages

This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in a macrophage cell line (e.g., RAW 264.7), which is then treated with the test compounds to measure their ability to suppress this response.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂. Seed cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of Linoleic Acid and Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate in ethanol. Prepare serial dilutions in serum-free media. Causality Note: The use of a vehicle like ethanol is necessary for lipid solubility; a vehicle control is critical to ensure observed effects are not due to the solvent.

  • Treatment: Pre-treat the cells with varying concentrations of the test compounds (e.g., 1, 10, 25 µM) or vehicle control for 2 hours.

  • Inflammatory Challenge: Stimulate the cells by adding LPS (100 ng/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Analysis:

    • Cytokine Measurement (ELISA): Collect the cell culture supernatant. Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

    • Nitric Oxide Measurement (Griess Assay): Measure nitrite accumulation in the supernatant as an indicator of nitric oxide production using the Griess reagent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Seed RAW 264.7 Cells (2.5e5 cells/well) c2 Incubate Overnight c1->c2 e1 Pre-treat with Test Compounds (2h) c2->e1 e2 Stimulate with LPS (100 ng/mL) e1->e2 e3 Incubate (24h) e2->e3 a1 Collect Supernatant e3->a1 a2 ELISA for TNF-α, IL-6 a1->a2 a3 Griess Assay for Nitric Oxide a1->a3

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

Protocol: Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[17]

Methodology:

  • Cell Culture: Seed a relevant cell line (e.g., HCT-116 human colon cancer cells or HCEC-1CT non-tumorigenic colon cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to attach overnight.[18]

  • Compound Preparation: Prepare stock solutions and serial dilutions of the test compounds in the appropriate cell culture medium.

  • Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of the test compounds (e.g., 0.1 to 200 µM) or vehicle control.[18] Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative (untreated) control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

G start Seed Cells in 96-well Plate prep Prepare Serial Dilutions of Test Compounds start->prep treat Treat Cells with Compounds (24-48h) prep->treat mtt Add MTT Reagent (3-4h Incubation) treat->mtt solubilize Add Solubilizer to Dissolve Formazan mtt->solubilize read Read Absorbance at 570 nm solubilize->read end Calculate % Viability read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Section 4: Discussion and Future Directions

The comparative analysis strongly suggests that Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate possesses a superior therapeutic profile compared to its parent fatty acid, linoleic acid. While linoleic acid is an essential nutrient, its metabolism can lead to both beneficial and detrimental products, creating a narrow therapeutic window and a risk of promoting inflammation under certain metabolic conditions.

The epoxy-hydroxy derivative, however, represents a functionally refined signaling molecule. Its structure is tailored towards anti-inflammatory and cytoprotective activities, characteristic of the broader class of epoxy fatty acids.[4][8][9] This targeted efficacy makes it a much more attractive candidate for development as a therapeutic agent for inflammatory diseases. The methylation of the carboxylic acid may further enhance its stability and bioavailability, making it a suitable prodrug.

Future research should focus on:

  • Direct Comparative Studies: Conducting the head-to-head in vitro and in vivo experiments outlined in this guide to generate empirical data on their relative potency and toxicity.

  • Mechanism of Action: Elucidating the specific receptors and intracellular signaling pathways modulated by Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate.

  • Pharmacokinetics and Stability: Evaluating the metabolic stability of the compound, particularly its susceptibility to hydrolysis by soluble epoxide hydrolase, and exploring strategies (such as co-administration with an sEH inhibitor) to prolong its biological activity.

  • In Vivo Efficacy: Testing the compound in animal models of inflammatory diseases, such as inflammatory pain, cardiovascular disease, or neuroinflammation, to validate its therapeutic potential.[9][16]

By shifting focus from the pleiotropic parent fatty acid to its functionally specific and potent metabolites, researchers can unlock new avenues for developing targeted and effective therapies for a range of inflammation-driven pathologies.

References

A Guide to Inter-laboratory Comparison of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The accurate quantification of oxidized linoleic acid metabolites, such as Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate, is critical for understanding their roles in various physiological and pathological processes. This guide provides a framework for an inter-laboratory comparison of analytical methodologies for this specific analyte. While no formal inter-laboratory comparison study has been published to date for Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate, this document outlines the key analytical techniques, proposes standardized protocols, and defines performance metrics to facilitate such a comparison. The information presented is synthesized from established methods for related oxidized lipid species and is intended to serve as a foundational resource for laboratories seeking to validate their analytical performance and contribute to the generation of robust, reproducible data in this field.

Introduction: The Importance of Accurate Analysis

Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate is an oxidized derivative of linoleic acid, a polyunsaturated fatty acid implicated in numerous biological functions. The formation of such epoxy-hydroxy fatty acids can occur through both enzymatic and non-enzymatic pathways and their presence and concentration can be indicative of oxidative stress and inflammatory responses. Given their potential as biomarkers and therapeutic targets, the ability to reliably and accurately measure their levels across different laboratories is paramount for advancing research and drug development.

An inter-laboratory comparison, also known as a proficiency test, is a crucial exercise for evaluating the performance of different laboratories in performing a specific analysis. It helps to identify potential sources of error, assess the comparability of results obtained using different methods, and ultimately, improve the overall quality and reliability of data within the scientific community. This guide will compare the two most common analytical platforms for this type of analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical determinant of the accuracy, sensitivity, and specificity of the quantification of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate. Both GC-MS and LC-MS/MS have been successfully applied to the analysis of similar oxidized fatty acids.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like hydroxy fatty acid methyl esters, derivatization is a necessary step to increase their volatility.

  • Principle: The sample is first extracted and then derivatized to convert the polar hydroxyl group into a less polar, more volatile silyl ether. The derivatized analyte is then separated from other components in the gas phase based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting mass spectrum provides a fingerprint for identification and quantification.

  • Advantages:

    • High chromatographic resolution, allowing for the separation of closely related isomers.

    • Well-established and robust technology.

    • Electron Ionization (EI) provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

  • Disadvantages:

    • Requires a derivatization step, which can add time and potential for error to the workflow.[2]

    • High temperatures in the GC inlet and column can potentially cause degradation of thermally labile analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for the analysis of many small molecules from complex biological matrices due to its high sensitivity and specificity.

  • Principle: The analyte is first separated from other components in the liquid phase based on its polarity and interaction with the stationary phase of the LC column. The eluent from the LC is then introduced into the mass spectrometer, where the analyte is ionized (typically using electrospray ionization - ESI) and the precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific signal for quantification.

  • Advantages:

    • High sensitivity and specificity, particularly when using Multiple Reaction Monitoring (MRM).

    • Does not typically require derivatization, simplifying sample preparation.

    • Milder ionization technique (ESI) is suitable for thermally labile molecules.

  • Disadvantages:

    • Susceptible to matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte of interest.

    • Chromatographic resolution may be lower than GC for some isomeric separations.

Data Summary: Hypothetical Inter-laboratory Comparison

To illustrate how data from an inter-laboratory comparison could be evaluated, the following table presents hypothetical results from ten laboratories analyzing a standard sample of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate with a consensus concentration of 25.0 ng/mL. Performance is evaluated using a Z-score, which indicates how many standard deviations an individual laboratory's result is from the consensus mean. A Z-score between -2 and +2 is generally considered satisfactory.[4]

Laboratory IDAnalytical MethodReported Concentration (ng/mL)Z-Score
Lab 01GC-MS (with derivatization)24.2-0.64
Lab 02LC-MS/MS25.80.64
Lab 03LC-MS/MS25.10.08
Lab 04GC-MS (with derivatization)26.51.20
Lab 05LC-MS/MS24.9-0.08
Lab 06GC-MS (with derivatization)23.5-1.20
Lab 07LC-MS/MS26.10.88
Lab 08GC-MS (with derivatization)24.6-0.32
Lab 09LC-MS/MS24.4-0.48
Lab 10LC-MS/MS25.30.24

Note: Z-scores are calculated based on the consensus value and a standard deviation for proficiency assessment.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate using both GC-MS and LC-MS/MS. These protocols are based on established methods for similar analytes and are intended to serve as a starting point for laboratories participating in a comparison study.

Protocol 1: GC-MS with Derivatization

This protocol involves lipid extraction, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether, and subsequent analysis by GC-MS.[2]

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Add internal standard Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization BSTFA Derivatization Evaporation->Derivatization Add BSTFA/Pyridine GCMS GC-MS Analysis Derivatization->GCMS Inject sample Data Data Analysis GCMS->Data Quantify using SIM

Caption: Workflow for GC-MS analysis of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate.

Steps:

  • Internal Standard Spiking: To a 100 µL sample (e.g., plasma, cell lysate), add an appropriate deuterated internal standard.

  • Lipid Extraction:

    • Add 400 µL of ice-cold methanol to the sample to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Collect the upper organic layer. Repeat the MTBE extraction and combine the organic layers.

  • Evaporation: Dry the combined organic extracts under a gentle stream of nitrogen at 30°C.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless injection at 250°C.

    • Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte and internal standard.

  • Quantification: Construct a calibration curve by analyzing standards prepared in a surrogate matrix and subjected to the same extraction and derivatization procedure.

Protocol 2: LC-MS/MS

This protocol involves a "dilute-and-shoot" approach after protein precipitation, followed by direct analysis using LC-MS/MS.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Plasma) Precipitation Protein Precipitation Sample->Precipitation Add internal standard & Acetonitrile Centrifugation Centrifugation Precipitation->Centrifugation Dilution Dilution of Supernatant Centrifugation->Dilution Transfer supernatant LCMS LC-MS/MS Analysis Dilution->LCMS Inject sample Data Data Analysis LCMS->Data Quantify using MRM

Caption: Workflow for LC-MS/MS analysis of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate.

Steps:

  • Sample Preparation:

    • To a 50 µL sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

    • Column: A C8 column is often suitable for separating linoleic acid oxides due to their increased polarity compared to non-oxidized fatty acids.[5] A common choice would be a ZORBAX Eclipse Plus C8 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate and the internal standard need to be determined by direct infusion of standards.

  • Quantification: Construct a calibration curve using standards prepared in a surrogate matrix and subjected to the same protein precipitation procedure.

Conclusion and Recommendations

The development of reliable and reproducible analytical methods for oxidized lipids like Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate is essential for advancing our understanding of their biological roles. This guide provides a framework for an inter-laboratory comparison by outlining two robust analytical protocols based on GC-MS and LC-MS/MS. While LC-MS/MS offers a more direct and potentially higher-throughput approach, GC-MS can provide excellent chromatographic resolution.

For a successful inter-laboratory comparison, it is recommended that participating laboratories:

  • Analyze a common set of standardized samples with known concentrations of the analyte.

  • Utilize a common internal standard to correct for variations in sample preparation and instrument response.

  • Adhere strictly to the chosen analytical protocol.

  • Report results in a standardized format to facilitate statistical analysis.

By undertaking such a comparison, the scientific community can work towards harmonizing analytical methodologies and ensuring the generation of high-quality, comparable data for this important class of signaling molecules.

References

A Comparative Guide to the Biological Activity of Epoxy Hydroxy Octadecadienoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Lipid Signaling

Epoxy hydroxy octadecadienoates are a class of oxidized linoleic acid metabolites produced in vivo through the cytochrome P450 (CYP) epoxygenase pathway.[1][2] These lipid mediators play crucial roles in a variety of physiological and pathological processes, including inflammation, pain, and cardiovascular function. The initial epoxidation of linoleic acid by CYP enzymes yields two primary regioisomers: 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME).[2] These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME).[1]

The biological activity of these molecules is not uniform; it is profoundly influenced by their isomeric form. Both the position of the epoxide group (regioisomerism) and its stereochemistry (enantiomerism) dictate the molecule's shape and, consequently, its interaction with cellular targets. This guide will explore these isomeric effects, providing a framework for understanding their differential biological activities and offering practical guidance for their study.

Isomeric Landscape and Biosynthesis

The journey from linoleic acid to biologically active epoxy hydroxy octadecadienoates is a multi-step enzymatic process that generates a diverse array of isomers.

Linoleic Acid Linoleic Acid CYP Epoxygenase CYP Epoxygenase Linoleic Acid->CYP Epoxygenase 9,10-EpOME 9,10-EpOME CYP Epoxygenase->9,10-EpOME Regioisomeric Epoxidation 12,13-EpOME 12,13-EpOME CYP Epoxygenase->12,13-EpOME Regioisomeric Epoxidation Soluble Epoxide Hydrolase (sEH) Soluble Epoxide Hydrolase (sEH) 9,10-EpOME->Soluble Epoxide Hydrolase (sEH) 12,13-EpOME->Soluble Epoxide Hydrolase (sEH) 9,10-DiHOME 9,10-DiHOME Soluble Epoxide Hydrolase (sEH)->9,10-DiHOME Hydrolysis 12,13-DiHOME 12,13-DiHOME Soluble Epoxide Hydrolase (sEH)->12,13-DiHOME Hydrolysis cluster_extracellular Extracellular cluster_intracellular Intracellular EpOME/DiHOME EpOME/DiHOME PPARg PPARγ EpOME/DiHOME->PPARg Ligand Binding RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to TargetGenes Target Gene Expression PPRE->TargetGenes Regulates Coactivators Co-activators Coactivators->RXR Recruitment cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 12,13-DiHOME 12,13-DiHOME TRPV1 TRPV1 Channel 12,13-DiHOME->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Membrane Depolarization TRPV1->Depolarization PainSignal Pain Signal Transmission Ca_influx->PainSignal Depolarization->PainSignal

References

A Researcher's Guide to the Spectroscopic Fingerprinting of Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and lipidomics, the precise structural elucidation of bioactive lipids is paramount. Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate, a complex oxylipin derived from linoleic acid, presents a significant analytical challenge due to its multiple stereocenters and geometric isomers. This guide provides a comprehensive comparison of its expected spectroscopic data with that of known isomers, offering a detailed roadmap for its unambiguous identification.

The biological activity of oxylipins is intimately tied to their specific stereochemistry. Subtle changes in the orientation of functional groups can lead to vastly different physiological effects. Therefore, rigorous spectroscopic analysis is not merely a characterization step but a critical component of understanding the molecule's function. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure trustworthy and reproducible results.

Molecular Structure and Key Features

The structure of this compound, with its key functional groups, dictates its unique spectroscopic signature. The presence of an epoxide ring, a secondary alcohol, a conjugated diene system, and a methyl ester function all contribute to a complex but interpretable set of spectral data.

Caption: Structure of this compound.

Comparative Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for the target compound and compare it with known data for similar isomers. The ability to distinguish these molecules lies in the subtle differences in chemical shifts, coupling constants, fragmentation patterns, and vibrational frequencies.

Table 1: ¹H NMR Data Comparison (Expected vs. Isomers)
Proton Expected δ (ppm) for Target Compound Reported δ (ppm) for Isomers (e.g., Methyl 11(R),12(R)-Epoxy-13(S)-hydroxy-9(Z)-octadecenoate) [1]Key Differentiating Features
H-9, H-10 (epoxide)~2.9 - 3.2 (m)~2.9 - 3.1 (m)The precise chemical shifts and coupling constants (J-values) will be highly sensitive to the cis/trans relationship of the epoxide and the stereochemistry of adjacent carbons.
H-11, H-12 (olefinic)~5.5 - 6.5 (m)~5.3 - 5.8 (m)The trans geometry (11E) in the target compound is expected to result in a larger coupling constant (~15 Hz) compared to a cis isomer (~10 Hz).
H-13 (carbinol)~4.1 - 4.3 (m)~4.0 - 4.2 (m)The multiplicity and coupling to H-12 and H-14 will be diagnostic.
H-15, H-16 (olefinic)~5.3 - 5.6 (m)N/AThe presence of this second double bond, and its cis (15Z) geometry, will introduce additional olefinic signals with a smaller coupling constant (~10-12 Hz).
-OCH₃ (ester)~3.67 (s)~3.65 (s)Generally consistent across similar methyl esters.
-CH₃ (terminal)~0.9 (t)~0.88 (t)Generally consistent.
Table 2: ¹³C NMR Data Comparison (Expected)
Carbon Expected δ (ppm) Rationale
C-1 (C=O)~174Typical for a methyl ester carbonyl.
C-9, C-10 (epoxide)~57 - 60Characteristic chemical shift for carbons in an epoxide ring.
C-11, C-12, C-15, C-16 (olefinic)~125 - 135Region for sp² hybridized carbons of the double bonds.
C-13 (-CHOH)~70 - 75Typical for a secondary alcohol carbon.
C-18 (-CH₃)~14Terminal methyl group.
-OCH₃~51Methyl group of the ester.
Table 3: Mass Spectrometry and IR Data Comparison
Technique Expected Data for Target Compound Reported Data for Isomers/Related Compounds Key Differentiating Features
MS (ESI-MS) [M+Na]⁺ at m/z 347.2195 (for C₁₉H₃₂O₄)Similar molecular ions for isomers (e.g., m/z 324.46 for C₁₉H₃₂O₄).[2][3][4][5]High-resolution mass spectrometry is essential to confirm the elemental composition.
MS/MS Fragmentation Characteristic losses of H₂O, CH₃OH, and fragmentation at the epoxide ring and between C13-C14.Fragmentation patterns will differ based on the positions of the epoxide and hydroxyl groups. For instance, cleavage adjacent to the epoxide is a common pathway.[6]The specific fragmentation pattern provides a fingerprint for the isomer's structure.
IR Spectroscopy - Broad OH stretch (~3400 cm⁻¹)- C=C stretch (~1650 cm⁻¹)- C=O stretch (~1740 cm⁻¹)- C-O-C stretch (epoxide) (~820-950 cm⁻¹ and ~1250 cm⁻¹).[7]Similar functional group absorptions.The exact positions and shapes of the peaks in the fingerprint region can offer subtle clues, but are generally less diagnostic for stereochemistry than NMR.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH).

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to probe long-range C-H correlations, which is invaluable for confirming the overall carbon skeleton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

cluster_sample Sample Preparation cluster_nmr NMR Analysis a Purified Compound c NMR Tube a->c b Deuterated Solvent b->c d High-Field NMR Spectrometer c->d e 1D ¹H & ¹³C Spectra d->e f 2D NMR (COSY, HSQC, HMBC) d->f g Data Interpretation e->g f->g

References

A Senior Application Scientist's Guide to the Validation of a Quantitative Assay for Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. This guide provides an in-depth comparison of methodologies for the validation of a quantitative assay for Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate, a significant oxylipin. We will delve into the technical nuances of assay validation, emphasizing the rationale behind experimental choices and presenting supporting data to ensure scientific integrity.

Introduction: The Significance of Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate

Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate is an oxidized lipid mediator derived from polyunsaturated fatty acids.[1] These molecules, collectively known as oxylipins, are crucial signaling molecules involved in a myriad of physiological and pathological processes, including inflammation.[1][2] Given their low abundance and the presence of structurally similar isomers in biological matrices, the development of a robust and validated quantitative assay is a critical yet challenging endeavor.[2][3] This guide will focus on the gold-standard technique for such analyses: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Methodologies

While immunoassays like ELISA exist for some lipid mediators, they often suffer from cross-reactivity with structurally related compounds, leading to inaccuracies. Gas Chromatography-Mass Spectrometry (GC-MS) is another alternative, but it typically requires derivatization to increase the volatility of the analyte, adding complexity to sample preparation.[4] In contrast, LC-MS/MS offers superior selectivity and sensitivity for the direct analysis of oxylipins in complex biological samples.[5][6]

The Foundation of a Trustworthy Assay: Bioanalytical Method Validation

A rigorous validation process is the bedrock of any reliable quantitative bioanalytical method. This process ensures that the assay is fit for its intended purpose. The principles and procedures for bioanalytical method validation are well-established by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for this process.[10][11]

A full validation of a bioanalytical method encompasses the following key parameters:[12]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the biological matrix.

  • Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte. This defines the accurate quantitation range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Carryover: The appearance of the analyte in a blank sample following the analysis of a high-concentration sample.

  • Dilution Integrity: The ability to accurately measure analyte concentrations that are above the ULOQ after dilution.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Experimental Workflow for Assay Validation

The following diagram illustrates a typical workflow for the validation of an LC-MS/MS assay for Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate.

AssayValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Parameters SampleCollection Biological Sample (e.g., Plasma) Spiking Spike with Analyte & Internal Standard SampleCollection->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Selectivity Selectivity MS->Selectivity Linearity Linearity & Range MS->Linearity AccuracyPrecision Accuracy & Precision MS->AccuracyPrecision Stability Stability MS->Stability Other Other Parameters (LOD, LOQ, etc.) MS->Other

Caption: A generalized workflow for the validation of a quantitative LC-MS/MS assay.

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the sample. For oxylipins, SPE is a widely used and effective technique.[2][3][13]

Step-by-Step Protocol:

  • Sample Collection and Fortification: Thaw biological samples (e.g., human plasma) on ice.[6] To a 0.5 mL aliquot, add an internal standard (a stable isotope-labeled version of the analyte) to account for variability during sample processing.

  • Protein Precipitation: Add 2 mL of ice-cold methanol to the plasma sample, vortex, and incubate at -20°C for at least 45 minutes to precipitate proteins.[6]

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by washing sequentially with methanol and then water.

  • Sample Loading: Centrifuge the protein-precipitated sample and load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic solvent mixture (e.g., water/methanol 8:2 with 0.1% acetic acid) to remove polar interferences.[14]

  • Elution: Elute the analyte and internal standard with a high-organic solvent like methanol or acetonitrile.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is typically used.

Chromatographic Separation:

  • Column: A reverse-phase C18 column is commonly employed for the separation of oxylipins.[15]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acetic or formic acid to improve peak shape and ionization, is used.[15][16]

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for oxylipins due to the presence of the carboxylic acid group.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

MRM_Diagram cluster_Q1 Quadrupole 1 (Q1) cluster_Q2 Quadrupole 2 (Q2) Collision Cell cluster_Q3 Quadrupole 3 (Q3) Precursor Precursor Ion Fragment Fragmentation Precursor->Fragment Collision-Induced Dissociation Product Product Ion Fragment->Product Selection

Caption: The principle of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry.

Data Presentation and Interpretation

The validation results should be summarized in clear and concise tables. Below are examples of how to present the data for key validation parameters.

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate0.1 - 100> 0.991/x²

The acceptance criterion for r² is typically ≥ 0.99.

Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (CV%)
LLOQ0.10.105105.08.5
Low QC0.30.29197.06.2
Mid QC5051.5103.04.1
High QC8078.898.53.5

Acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for LLOQ), and for precision, the coefficient of variation (CV) should be ≤15% (≤20% for LLOQ).[17]

Table 3: Stability
Stability ConditionDurationQC Level (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
Bench-top4 hours0.30.28595.0
Bench-top4 hours8077.697.0
Freeze-thaw3 cycles0.30.29498.0
Freeze-thaw3 cycles8079.299.0
Long-term (-80°C)30 days0.30.28896.0
Long-term (-80°C)30 days8078.498.0

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion: Ensuring Data Integrity in Bioanalysis

The validation of a quantitative assay for Methyl 9,10-Epoxy-13-hydroxy-octadecadienoate, and indeed any endogenous biomarker, is a meticulous process that demands a deep understanding of analytical chemistry and regulatory guidelines. By employing a robust methodology such as LC-MS/MS and adhering to the validation principles outlined in this guide, researchers can ensure the generation of high-quality, reliable, and reproducible data. This, in turn, is essential for advancing our understanding of the roles of oxylipins in health and disease and for making informed decisions in drug development.

References

A Senior Application Scientist's Guide to Verifying the Stereochemistry of Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise stereochemical assignment of bioactive lipids like Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate is paramount. The three-dimensional arrangement of atoms dictates molecular recognition and, consequently, biological activity. This guide provides an in-depth, objective comparison of analytical methodologies for verifying the stereochemistry of this specific epoxy-hydroxy fatty acid methyl ester, grounded in established experimental data and protocols.

The Criticality of Stereochemical Purity

This compound possesses three chiral centers: at the C9 and C10 positions of the epoxide ring, and at the C13 hydroxyl group. The specific (S,R,S) configuration is crucial for its intended biological function. Any deviation in stereochemistry can lead to altered or abolished activity, or even antagonistic effects. Therefore, rigorous verification is not merely a quality control step but a fundamental aspect of its scientific and therapeutic validation.

Comparative Analysis of Verification Techniques

A multi-pronged approach is essential for the unambiguous determination of stereochemistry. No single technique can definitively assign all three chiral centers. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, chiral chromatography, and mass spectrometry.

Table 1: Comparison of Analytical Techniques for Stereochemical Verification

TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy (Mosher's Method) Derivatization with a chiral agent (MTPA) to form diastereomers, which exhibit distinct NMR chemical shifts.Absolute configuration of the secondary alcohol at C13.Reliable and well-established for determining the absolute configuration of alcohols.Requires derivatization, which can be time-consuming and may not be suitable for very small sample quantities. Does not directly determine the epoxide stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Separation of enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr).High resolving power for stereoisomers. Can be coupled with mass spectrometry for sensitive detection.Requires the availability of a suitable chiral column and optimization of separation conditions. Does not inherently provide absolute configuration without authentic standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives based on their boiling points and mass-to-charge ratio.Can be used to analyze stereoisomers after derivatization to enhance volatility and chromatographic separation.High sensitivity and resolution. Provides structural information through fragmentation patterns.Requires derivatization. Thermal conditions in the GC can potentially cause degradation of some labile compounds.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.Provides information on the absolute configuration of the entire molecule in solution by comparing experimental and computationally predicted spectra.Non-destructive and does not require derivatization or crystallization.Requires specialized instrumentation and computational expertise for spectral interpretation.

Experimental Workflows for Stereochemical Verification

A logical and systematic workflow is crucial for the successful stereochemical assignment of this compound. The following diagram illustrates a recommended experimental approach.

Safety Operating Guide

Proper Disposal of Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Pre-Disposal Considerations

Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate's structure suggests potential reactivity due to the epoxy ring. Epoxy compounds are known to be irritants, sensitizers, and can react with various substances. Therefore, it is crucial to handle this compound with care and assume it possesses these hazardous properties in the absence of specific toxicological data.

Key Principles for Safe Handling and Disposal:

  • Segregation is Critical: Never mix this compound with other waste streams without first assessing compatibility.[1][2] Incompatible materials can react violently, producing heat, toxic gases, or even explosions.[1][3]

  • Designated Waste Accumulation: All waste containing this compound must be collected in a designated Satellite Accumulation Area (SAA).[1] This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste. This includes a fastened lab coat, nitrile gloves, and safety glasses or goggles.[4]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing waste containing this compound for final disposal by your institution's Environmental Health & Safety (EH&S) department.

Materials Required:

  • Designated hazardous waste container (compatible material, e.g., glass or polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

  • Fume hood

Procedure:

  • Container Selection: Choose a waste container that is compatible with the chemical. For organic compounds like this, a glass or high-density polyethylene (HDPE) container is generally suitable. Ensure the container has a secure, leak-proof cap.

  • Waste Collection:

    • Perform all waste transfers within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Carefully transfer the waste into the designated container. Avoid overfilling; a good rule of thumb is to fill to no more than 80% capacity to allow for vapor expansion.

    • For solutions, indicate whether they are halogenated or non-halogenated, as these are often disposed of separately.[2]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.[1]

    • The label must include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]

      • A clear indication of the associated hazards (e.g., "Reactive," "Irritant," "Sensitizer").[1]

      • The date the container was first used for waste accumulation.

  • Storage in the Satellite Accumulation Area (SAA):

    • Store the labeled waste container in your laboratory's designated SAA.[1]

    • Ensure the container is securely closed at all times, except when adding waste.[4]

    • Segregate the waste container from incompatible materials. As a general precaution, store it away from acids, bases, and oxidizing agents.[1]

  • Requesting Disposal:

    • Once the waste container is full or has been in the SAA for the maximum allowed time (consult your institution's policy, but it is often up to one year for partially filled containers), arrange for its collection by your institution's EH&S department.[1]

Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material and place it in a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and institutional EH&S.

    • If there is a fire or medical emergency, contact emergency services.

Data Summary and Visualization

To facilitate quick reference, the following table summarizes the key disposal parameters for this compound.

ParameterGuidelineSource
Waste Category Hazardous Chemical WasteGeneral laboratory practice
Primary Hazards Reactive, Potential Irritant/SensitizerInferred from epoxy structure[4][5]
Container Type Compatible, sealed, shatter-resistant[4]
Storage Location Designated Satellite Accumulation Area (SAA)[1]
Segregation Away from acids, bases, and oxidizers[1]
Labeling "Hazardous Waste" with full chemical name and hazards[1]
Final Disposal Through institutional EH&S[1]

Disposal Workflow Diagram:

DisposalWorkflow Start Waste Generation PPE Don Appropriate PPE Start->PPE Container Select Compatible Waste Container PPE->Container Transfer Transfer Waste in Fume Hood Container->Transfer Label Label Container Correctly Transfer->Label Store Store in SAA Label->Store Segregate Segregate from Incompatibles Store->Segregate Pickup Arrange for EH&S Pickup Segregate->Pickup

Caption: Disposal workflow for this compound.

References

Navigating the Handling of Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: The Rationale Behind PPE Selection

Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E),15(Z)-octadecadienoate contains an epoxide ring, a functional group known for its reactivity and potential as a sensitizer. Skin contact with epoxy compounds can lead to irritation or allergic reactions.[1] Furthermore, research on epoxy fatty acids suggests potential toxicity, which can be altered by metabolic processes.[2][3][4] Some studies indicate that while certain epoxy fatty acids may exhibit weak cytotoxicity at high concentrations, their metabolites could be more toxic.[5][6]

This compound is often supplied in a solvent, such as acetonitrile.[7] Acetonitrile is a flammable liquid and is harmful if swallowed or inhaled, and can be absorbed through the skin.[8][9] Therefore, the selection of PPE must account for the hazards of both the solute and the solvent.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is crucial to minimize exposure and ensure laboratory safety. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling unopened containers Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Aliquoting and weighing (in a fume hood) Chemical splash gogglesNitrile gloves (consider double-gloving)Lab coatRecommended if not in a certified chemical fume hood
Conducting reactions Chemical splash goggles or a face shieldNitrile glovesLab coatWork in a certified chemical fume hood
Handling waste and cleaning glassware Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatNot generally required if conducted in a well-ventilated area
Spill cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges

A Step-by-Step Guide to PPE Selection and Use

The following workflow provides a logical progression for ensuring adequate protection when working with this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure assess_task Assess the Task (e.g., aliquoting, reaction) review_hazards Review Hazards: - Epoxy group reactivity - Potential toxicity of epoxy fatty acids - Acetonitrile hazards (flammable, toxic) assess_task->review_hazards eye_protection Select Eye Protection: - Goggles for splash risk - Face shield for larger quantities review_hazards->eye_protection hand_protection Select Hand Protection: - Nitrile gloves (check breakthrough time) - Consider double-gloving review_hazards->hand_protection body_protection Select Body Protection: - Lab coat for minor tasks - Chemical-resistant apron for waste handling review_hazards->body_protection respiratory_protection Assess Need for Respiratory Protection: - Fume hood is primary control - Respirator for spills or poor ventilation review_hazards->respiratory_protection don_ppe Don PPE Correctly eye_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe respiratory_protection->don_ppe conduct_work Conduct Work in Designated Area (preferably a fume hood) don_ppe->conduct_work doff_ppe Doff PPE Carefully to Avoid Contamination conduct_work->doff_ppe dispose_ppe Dispose of Single-Use PPE as Hazardous Waste doff_ppe->dispose_ppe

Caption: PPE Selection Workflow for Handling the Compound.

Operational and Disposal Plans: Ensuring a Safe Laboratory Environment

Beyond personal protection, robust operational and disposal plans are essential for managing the risks associated with this compound.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill : From a safe distance, assess the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) office.

  • Don Appropriate PPE : Before attempting to clean a small, manageable spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain and Absorb : Use a chemical spill kit with an absorbent material suitable for organic solvents to contain and absorb the spill.

  • Collect and Dispose : Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Report : Report the incident to your supervisor and EHS office, as per your institution's policy.

Waste Disposal

Proper waste disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste : All solutions containing this compound, including residual amounts in containers and solvent rinses, must be collected as hazardous waste.

    • Use a clearly labeled, sealed, and compatible waste container.[9] The label should include "Acetonitrile Waste" and "Hazardous Waste," along with the chemical name of the compound.[9]

    • Store the waste container in a designated, well-ventilated area, away from ignition sources.[10]

  • Solid Waste : All contaminated solid materials, including gloves, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container. Do not dispose of these items in the regular trash.

  • Disposal Procedures : Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[8][11]

By adhering to these stringent PPE and disposal protocols, researchers can safely handle this compound, ensuring personal safety and environmental responsibility.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.